molecular formula C21H28BrNO B590441 N-(5-Bromopentyl) UR-144 CAS No. 1628690-26-5

N-(5-Bromopentyl) UR-144

Cat. No.: B590441
CAS No.: 1628690-26-5
M. Wt: 390.365
InChI Key: HEWSXAZQMCDEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopentyl) UR-144, with the systematic IUPAC name 1-(5-bromopentyl)-1H-indol-3-yl methanone, is a synthetic compound of significant interest in pre-clinical cannabinoid receptor research . It is a key analog of the synthetic cannabinoid UR-144, which is known to exhibit high affinity binding to the cannabinoid CB1 receptor . Activation of the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, triggers a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the modulation of ion channels such as the activation of G protein-gated inwardly rectifying K+ (GIRK) channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release . Researchers utilize this compound as a chemical reference standard and a pharmacological probe to study the structure-activity relationships (SAR) of synthetic cannabinoids . Investigating analogs like N-(5-Bromopentyl) UR-144 is crucial for understanding how structural modifications, such as the bromopentyl side chain, influence receptor binding affinity, functional activity, and metabolic stability. Studies on related compounds have shown that smoking or pyrolysis can lead to thermal degradation products which may have altered, and sometimes significantly increased, affinity and potency at the CB1 receptor, highlighting the importance of studying such analogs for toxicological profiling . This product is intended for forensic analysis, analytical method development, and fundamental pharmacological research in controlled laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWSXAZQMCDEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014180
Record name N-(5-Bromopentyl) UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628690-26-5
Record name N-(5-Bromopentyl) UR-144
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Bromopentyl) UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-BROMOPENTYL) UR-144
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis pathway of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Pathway of N-(5-Bromopentyl) UR-144

Abstract

This technical guide provides a comprehensive, chemically-sound, and experimentally-grounded pathway for the synthesis of N-(5-Bromopentyl) UR-144, a functionalized analog of the synthetic cannabinoid UR-144. UR-144, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent agonist of the cannabinoid receptors.[1][2] The introduction of a terminal bromide on the N-alkyl chain, as in the target molecule, creates a valuable intermediate for researchers, enabling further chemical modifications such as the attachment of fluorescent labels, biotin tags, or linkers for tethered ligands. This document details a robust two-step synthetic strategy, beginning with the Friedel-Crafts acylation of indole to form the core precursor, followed by a selective N-alkylation. The guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed protocols, mechanistic insights, and validation checkpoints to ensure scientific integrity.

Introduction to UR-144 and its Functionalized Analogs

UR-144 is a synthetic cannabinoid (SC) developed by Abbott Laboratories that acts as a selective full agonist of the peripheral CB2 receptor, with a lower affinity for the psychoactive CB1 receptor.[2] Its core structure consists of a 3-aroylindole, specifically a (2,2,3,3-tetramethylcyclopropyl)methanone group attached to the 3-position of an N-pentyl indole. The ease with which the indole scaffold can be modified has led to a vast number of SC analogs.[3]

The synthesis of functionalized analogs is a cornerstone of modern drug development and chemical biology. N-(5-Bromopentyl) UR-144 is not just an analog but a strategic synthetic intermediate. The terminal bromo group serves as a versatile chemical handle for subsequent nucleophilic substitution reactions, allowing for the covalent linkage of this cannabinoid scaffold to other molecules of interest. This guide elucidates a logical and efficient pathway to access this key intermediate.

Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The synthesis of N-(5-Bromopentyl) UR-144 can be simplified into two primary transformations: N-alkylation and C-acylation.

  • Disconnection 1 (C-N Bond): The target molecule's N-pentyl-bromide chain can be disconnected at the indole nitrogen. This retrosynthetic step points to two key precursors: the un-alkylated indole core, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, known as Despentyl-UR-144[4], and a five-carbon electrophile, 1,5-dibromopentane. This N-alkylation is a standard and highly effective method for functionalizing the indole nitrogen.

  • Disconnection 2 (C-C Bond): The Despentyl-UR-144 precursor itself can be disconnected at the C3 position of the indole ring. This reveals indole and an activated form of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, such as its acyl chloride. This bond formation is classically achieved via a Friedel-Crafts acylation reaction.

G Target N-(5-Bromopentyl) UR-144 Intermediate1 Despentyl-UR-144 (Intermediate 1) Target->Intermediate1 C-N Disconnection (N-Alkylation) Reagent1 1,5-Dibromopentane Target->Reagent1 Indole Indole Intermediate1->Indole C-C Disconnection (Friedel-Crafts Acylation) AcylChloride 2,2,3,3-Tetramethylcyclopropyl Acyl Chloride Intermediate1->AcylChloride

Caption: Retrosynthetic pathway for N-(5-Bromopentyl) UR-144.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis. It is a two-step process designed for efficiency and scalability.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Alkylation Indole Indole Intermediate Intermediate 1 (Despentyl-UR-144) Indole->Intermediate Lewis Acid (e.g., AlCl3) DCM, 0°C to RT AcylChloride Acyl Chloride AcylChloride->Intermediate Product Final Product N-(5-Bromopentyl) UR-144 Intermediate->Product Base (e.g., NaH) DMF, 0°C to RT Reagent1 1,5-Dibromopentane (Excess) Reagent1->Product

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation at the electron-rich C3 position of the indole ring. The use of a Lewis acid, such as aluminum chloride (AlCl₃) or dimethylaluminum chloride, activates the acyl chloride, facilitating the electrophilic aromatic substitution. The Okauchi procedure, which involves pre-complexing the indole with the Lewis acid, is a reliable method for achieving high regioselectivity at the C3 position.[5]

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add aluminum chloride (AlCl₃) to the stirring solvent.

  • In a separate flask, dissolve indole in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water with concentrated HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 as a solid.[6]

Table 1: Reagents for Step 1

ReagentMolar Mass ( g/mol )Moles (equiv.)Mass/Volume
Indole117.151.0Calculated
Aluminum Chloride133.341.2Calculated
2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride160.651.1Calculated
Dichloromethane (DCM)--Sufficient Volume
Step 2: Synthesis of N-(5-Bromopentyl) UR-144 (Final Product)

Principle: This step involves the N-alkylation of the indole nitrogen of Intermediate 1. The indole N-H proton is weakly acidic and requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is an excellent choice, as it irreversibly deprotonates the indole to form the corresponding sodium indolide salt and H₂ gas.[7] The resulting indolide anion is a potent nucleophile that attacks the alkyl halide.

A critical aspect of indole alkylation is controlling regioselectivity. The indolide anion is an ambident nucleophile with reactivity at both N1 and C3. N-alkylation is generally favored under conditions of kinetic control, often in polar aprotic solvents like DMF, where the sodium counter-ion is well-solvated and does not direct the alkylation to C3.[8] Using 1,5-dibromopentane in excess favors mono-alkylation at the nitrogen over potential di-alkylation or polymerization.

Experimental Protocol:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous dimethylformamide (DMF) to the flask and cool to 0 °C in an ice bath.

  • Dissolve Intermediate 1 in anhydrous DMF and add it dropwise to the stirring NaH suspension. Effervescence (H₂ evolution) should be observed.

  • Allow the mixture to stir at 0 °C for 30-45 minutes to ensure complete deprotonation.

  • Add 1,5-dibromopentane (3-5 equivalents) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(5-Bromopentyl) UR-144.

Table 2: Reagents for Step 2

ReagentMolar Mass ( g/mol )Moles (equiv.)Mass/Volume
Intermediate 1241.331.0Calculated
Sodium Hydride (60%)40.001.2Calculated
1,5-Dibromopentane229.933.0 - 5.0Calculated
Dimethylformamide (DMF)--Sufficient Volume

Product Characterization and Validation

To ensure the trustworthiness of this protocol, rigorous characterization of the final product is mandatory. The identity and purity of N-(5-Bromopentyl) UR-144 must be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key structural elements. Expected signals include:

    • A triplet around 4.2 ppm corresponding to the two protons on the nitrogen-adjacent methylene group (-N-CH₂ -).

    • A triplet around 3.4 ppm for the two protons on the bromine-adjacent methylene group (-CH₂ -Br).

    • Multiplets in the aromatic region (7.0-8.0 ppm) for the indole ring protons.

    • Singlets in the aliphatic region (1.0-1.5 ppm) for the four distinct methyl groups of the tetramethylcyclopropyl moiety.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum should show the correct number of distinct carbon signals, including the carbonyl carbon (~190-200 ppm) and the two key methylene carbons of the pentyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺. The spectrum should also display a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • HPLC (High-Performance Liquid Chromatography): An HPLC analysis should be performed to determine the purity of the final compound, ideally showing a single major peak.[8]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

  • Acyl Chlorides: Corrosive and react with moisture. Handle with care.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The two-step synthetic pathway detailed in this guide provides a reliable and efficient method for producing N-(5-Bromopentyl) UR-144. The strategy leverages a regioselective Friedel-Crafts acylation to build the core indole structure, followed by a robust N-alkylation to introduce the functionalized side chain. By providing clear protocols, mechanistic justifications for procedural choices, and a framework for analytical validation, this guide equips researchers with the necessary tools to synthesize this valuable chemical probe for advanced studies in cannabinoid receptor pharmacology and related fields.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from Marshall University Digital Scholar.

  • LCGC International. (2017). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Chromatography Online.

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. CFSRE.

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online.

  • OPUS at UTS. (n.d.). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear. University of Technology Sydney.

  • OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. University of Technology Sydney.

  • Pérez-Mañá, C., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central.

  • Wikipedia. (n.d.). UR-144. Retrieved from

  • Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International.

  • Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis.

  • Huffman, J. W., et al. (2012). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. PubMed Central.

  • Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. (Reference for general reaction type).
  • Zuba, D., & Byrska, B. (2013). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. Analytical and Bioanalytical Chemistry, 405(12), 3929–3935.

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube.

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of N-(5-Bromopentyl) UR-144

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid receptor agonist that belongs to the tetramethylcyclopropylindole family. It is a structural analog of the well-characterized synthetic cannabinoid UR-144, distinguished by the presence of a bromine atom on the terminal carbon of its N-pentyl chain. The parent compound, UR-144, was developed by Abbott Laboratories and has been identified in numerous "legal high" products globally. While the pharmacological profile of UR-144 is established, specific in-vitro and in-vivo data for N-(5-Bromopentyl) UR-144 is not extensively available in peer-reviewed literature, classifying it as a novel psychoactive substance (NPS).[1]

This guide provides a comprehensive overview of the presumed mechanism of action of N-(5-Bromopentyl) UR-144, based on the known pharmacology of its parent compound and the principles of cannabinoid receptor engagement. Furthermore, it offers a detailed experimental framework for the complete characterization of this and other novel synthetic cannabinoids, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action for N-(5-Bromopentyl) UR-144 is agonism at the cannabinoid receptors, CB1 and CB2. These receptors are Class A G protein-coupled receptors (GPCRs) and are integral components of the endocannabinoid system.

The Parent Compound: UR-144

UR-144 is a potent agonist at both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.[2][3] This preferential binding is a key characteristic of this class of synthetic cannabinoids.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 150 nM1.8 nM[2][3]
Functional Potency (EC50) 8.5 ng/mL3.6 ng/mL[4]

Table 1: Receptor Binding Affinity and Functional Potency of UR-144.

The Role of the N-(5-Bromopentyl) Moiety

The N-alkyl chain of synthetic cannabinoids plays a crucial role in their affinity and efficacy at cannabinoid receptors.[5] Structure-activity relationship (SAR) studies of aminoalkylindoles have demonstrated that the length and composition of this chain directly influence the interaction with the receptor's binding pocket.[5][6][7][8] Short alkyl chains tend to result in inactive compounds, while chains of 4 to 6 carbons often confer optimal activity.[5]

The introduction of a bromine atom to the terminal position of the pentyl chain in N-(5-Bromopentyl) UR-144 is expected to modulate its pharmacological profile in several ways:

  • Lipophilicity and Pharmacokinetics: The bromine atom will increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier and its overall pharmacokinetic properties.

  • Receptor Binding: Halogenation can alter the electronic and steric properties of the ligand, potentially influencing its binding affinity and selectivity for CB1 and CB2 receptors.

Without direct experimental data, the precise impact of this modification remains speculative. Therefore, a comprehensive in-vitro characterization is essential.

Downstream Signaling Pathways

Upon agonist binding, CB1 and CB2 receptors primarily couple to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular events, with the most prominent being the inhibition of adenylyl cyclase.

G_protein_signaling CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Recruitment & GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC αi/o subunit inhibits cAMP cAMP AC->cAMP Conversion inhibited Ligand N-(5-Bromopentyl) UR-144 Ligand->CB_Receptor Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA_active->Downstream

Figure 1: Canonical Gi/o-Coupled Signaling Pathway for Cannabinoid Receptors.

Activation of the Gi/o protein by an agonist-bound cannabinoid receptor leads to the dissociation of its α and βγ subunits. The αi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent modulation of downstream cellular processes.

Beyond cAMP modulation, cannabinoid receptor activation can also influence other signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: Activation of the ERK1/2 pathway.

  • Ion Channels: Inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

  • β-Arrestin Recruitment: This can lead to receptor desensitization, internalization, and G protein-independent signaling.

Experimental Workflow for Pharmacological Characterization

A systematic approach is required to fully elucidate the mechanism of action of a novel synthetic cannabinoid like N-(5-Bromopentyl) UR-144. The following workflow outlines the key in-vitro assays.

experimental_workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity (G-Protein Pathway) cluster_arrestin Functional Activity (β-Arrestin Pathway) substance N-(5-Bromopentyl) UR-144 (Test Compound) binding_assay Radioligand Competition Binding Assay substance->binding_assay cAMP_assay cAMP Accumulation Assay (e.g., HTRF) substance->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) substance->arrestin_assay binding_result Determine Ki values at CB1 and CB2 binding_assay->binding_result analysis Data Analysis & Pharmacological Profile binding_result->analysis cAMP_result Determine EC50/IC50 and Emax at CB1 and CB2 cAMP_assay->cAMP_result cAMP_result->analysis arrestin_result Determine EC50 and Emax for β-Arrestin recruitment arrestin_assay->arrestin_result arrestin_result->analysis

Figure 2: Experimental Workflow for Characterizing a Novel Synthetic Cannabinoid.

Part 1: Analytical Characterization and Sample Preparation

Prior to in-vitro testing, the identity and purity of N-(5-Bromopentyl) UR-144 must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

Sample Preparation Protocol:

  • Prepare a stock solution of N-(5-Bromopentyl) UR-144 in a suitable solvent, such as DMSO or ethanol, at a high concentration (e.g., 10 mM).

  • For in-vitro assays, create serial dilutions of the stock solution in the appropriate assay buffer. It is critical to ensure that the final solvent concentration in the assay is low (typically <0.1%) to avoid off-target effects.

Part 2: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[10][11]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940).

    • A range of concentrations of the unlabeled test compound (N-(5-Bromopentyl) UR-144).

    • For determining non-specific binding, include wells with a high concentration of a known cannabinoid agonist (e.g., WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine).[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Part 3: cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of the test compound to inhibit adenylyl cyclase activity via the Gi/o-coupled CB1 and CB2 receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.[13][14][15]

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing CB1 or CB2 receptors into a 384-well plate and incubate overnight.

  • Compound Addition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add a range of concentrations of the test compound (N-(5-Bromopentyl) UR-144) and a Gs-activating agent (e.g., forskolin) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[16]

  • Cell Lysis and Detection: Add the HTRF detection reagents, which include a cAMP antibody labeled with a donor fluorophore (e.g., Lumi4-Tb cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[14]

  • Second Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to occur.[16]

  • Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax).

Part 4: β-Arrestin Recruitment Assay (PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated CB1 or CB2 receptor, providing insight into another key signaling and regulatory pathway. The DiscoverX PathHunter® technology is a widely used platform for this purpose.[17][18][19]

Step-by-Step Methodology:

  • Cell Line: Use a cell line engineered to co-express the cannabinoid receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger enzyme fragment (Enzyme Acceptor).[17]

  • Cell Plating: Plate the assay-ready cells in a 384-well plate and incubate.

  • Compound Addition: Add a range of concentrations of the test compound (N-(5-Bromopentyl) UR-144).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17][18]

  • Detection: Add the PathHunter detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Measure the chemiluminescent signal using a standard plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The mechanism of action of N-(5-Bromopentyl) UR-144 is predicted to be agonism at CB1 and CB2 cannabinoid receptors, leading to the inhibition of adenylyl cyclase via Gi/o protein coupling. The N-(5-bromopentyl) modification is expected to influence its binding affinity, potency, and pharmacokinetic properties relative to its parent compound, UR-144. However, due to the lack of specific pharmacological data, a thorough in-vitro characterization is imperative.

The experimental workflow detailed in this guide, encompassing radioligand binding, cAMP accumulation, and β-arrestin recruitment assays, provides a robust framework for elucidating the complete pharmacological profile of N-(5-Bromopentyl) UR-144 and other novel synthetic cannabinoids. This systematic approach is essential for understanding their potential physiological effects, toxicological risks, and for informing public health and regulatory responses.

References

  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Retrieved from [Link]

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2016). LCGC International. Retrieved from [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Scientific Reports.
  • Comprehensive review of the detection methods for synthetic cannabinoids and c
  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. (2022). Journal of Medicinal Chemistry.
  • DiscoverX Corporation. (2017). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays.
  • Identification of new psychoactive substances and their metabolites using high resolution mass spectrometry following a novel structured workflow. (2016).
  • Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. (1998). Journal of Medicinal Chemistry.
  • Assay of CB1 Receptor Binding. (2017). Methods in Molecular Biology.
  • Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and their metabolites in whole blood, urine, and oral fluid. (2020).
  • Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal M
  • DiscoverX Corporation. (2009).
  • Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. (2021). Scientific Reports.
  • Capdevila, S., & Pozo, Ó. J. (Eds.). (2022). Methods for Novel Psychoactive Substance Analysis. Springer.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Methods in Molecular Biology.
  • In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. (2019). Psychopharmacology.
  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). University of Mississippi eGrove.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
  • A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. (2015).
  • Wiley, J. L., Compton, D. R., Dai, D., Lainton, J. A. H., Phillips, M., Huffman, J. W., & Martin, B. R. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004.
  • Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.
  • Is Your Weed Safe? Try Our Spice Test Kit to Detect Synthetic Cannabinoids Instantly. (2023). Miraculix.
  • Helping Identify Novel Psychoactive Substances. (2022). AZoLifeSciences.
  • DiscoverX Corporation. (n.d.).
  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (2014).
  • Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. (2017).
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (2024). Scientific Reports.
  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions.
  • Novel Psychoactive Substance Naming Conventions & Challenges. (2021, July 22). National Institute of Justice [Video]. YouTube.
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
  • How to run a cAMP HTRF assay. (2021, June 11). Cisbio Bioassays [Video]. YouTube.
  • Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. (2019). Forensic Toxicology.
  • Papini, S., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine.

Sources

what is N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-Bromopentyl) UR-144

Executive Summary

This technical guide provides a comprehensive overview of N-(5-Bromopentyl) UR-144, a synthetic cannabinoid receptor agonist and a structural analog of the well-documented compound UR-144. Designed for researchers, toxicologists, and drug development professionals, this document details the compound's chemical properties, plausible synthetic routes, pharmacological profile, and mechanism of action at the cannabinoid receptors. Furthermore, it explores the toxicological implications based on data from its parent compound and outlines robust analytical methodologies for its detection and quantification. This guide synthesizes current knowledge to serve as a critical resource for the scientific investigation of this compound.

Introduction and Chemical Profile

N-(5-Bromopentyl) UR-144, also known as 5-Bromo-UR-144, is a synthetic compound designed as an analog of UR-144, a substance developed by Abbott Laboratories.[1][2] UR-144 is recognized for its potent and selective agonist activity at the peripheral cannabinoid receptor 2 (CB2) while showing significantly lower affinity for the central cannabinoid receptor 1 (CB1).[2][3] The N-(5-Bromopentyl) analog modifies the N-pentyl chain of UR-144 with a terminal bromine atom.[2] While the specific pharmacological activity of this bromo- anolog has not been extensively characterized in published literature, its structural similarity to UR-144 makes it a compound of interest in forensic chemistry and cannabinoid research.[2] Such analogs are often synthesized to explore structure-activity relationships or, in the context of illicit markets, to circumvent existing drug control legislation.

Table 1: Chemical Properties of N-(5-Bromopentyl) UR-144

PropertyValueSource
IUPAC Name [1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone[4]
Molecular Formula C₂₁H₂₈BrNO[2][4]
Molecular Weight 390.4 g/mol [2][4]
CAS Number 1628690-26-5[2][4]
Appearance White powder[5]

Synthetic Approach

While specific, proprietary synthesis methods may vary, a plausible and common synthetic route for N-alkylated indole-based cannabinoids involves the alkylation of a corresponding N-desalkyl precursor. In this case, the synthesis would likely start from Despentyl-UR-144, which serves as a key precursor for various UR-144 analogs.[6]

The core principle of this synthesis is a nucleophilic substitution reaction where the indole nitrogen, made nucleophilic by a base, attacks an alkyl halide.

Proposed Synthesis Protocol
  • Deprotonation: The precursor, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Despentyl-UR-144), is dissolved in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF). A strong base, such as sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming a sodium salt. The causality here is that the indole N-H proton is weakly acidic, and a strong base is required to generate the highly nucleophilic indolide anion necessary for the subsequent reaction.

  • Alkylation: 1,5-dibromopentane is added to the reaction mixture. The indolide anion attacks one of the bromine-bearing carbons of the 1,5-dibromopentane in an Sₙ2 reaction, forming the N-(5-bromopentyl) bond. Using a dibromo-alkane in excess can favor mono-alkylation.

  • Quenching and Work-up: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the final N-(5-Bromopentyl) UR-144 compound.

G cluster_reactants Reactants cluster_process Process Precursor Despentyl-UR-144 Deprotonation Deprotonation of Indole Nitrogen Precursor->Deprotonation AlkylHalide 1,5-Dibromopentane Alkylation SN2 Alkylation AlkylHalide->Alkylation Base Base (e.g., NaH) in THF Base->Deprotonation Deprotonation->Alkylation Forms Nucleophilic Indolide Purification Purification (Chromatography) Alkylation->Purification Crude Product FinalProduct N-(5-Bromopentyl) UR-144 Purification->FinalProduct

Plausible synthetic workflow for N-(5-Bromopentyl) UR-144.

Pharmacology and Mechanism of Action

The pharmacological profile of N-(5-Bromopentyl) UR-144 is inferred from its parent compound, UR-144. Synthetic cannabinoids exert their effects by mimicking endogenous cannabinoids (e.g., anandamide) and binding to cannabinoid receptors.

Receptor Binding and Activity

UR-144 is a full agonist that binds preferentially to the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, over the CB1 receptor, which is abundant in the central nervous system and responsible for the main psychoactive effects of cannabinoids.[1][2]

Table 2: Cannabinoid Receptor Activity of Parent Compound UR-144

ReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
Human CB1 150 nM421 nM
Human CB2 1.8 nM72 nM
Data sourced from Cayman Chemical and Wikipedia, referencing original studies.[1][2][3]

The ~83-fold selectivity of UR-144 for the CB2 receptor over the CB1 receptor is a defining characteristic.[2][3] While the bromo- modification on the pentyl chain may alter these values, significant activity at both receptors is expected. Even with lower affinity, potent agonism at the CB1 receptor can still elicit strong psychoactive effects and toxicity.[7]

Signaling Pathway

Cannabinoid receptors are Class A G-protein coupled receptors (GPCRs). Upon agonist binding, they activate inhibitory G-proteins (Gᵢ/Gₒ), triggering a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: Activation typically involves the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.

  • Activation of MAP Kinase Pathway: Cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, influencing cellular processes like proliferation and apoptosis.

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor (GPCR) Gi_Go Gαi/o CB_Receptor->Gi_Go Activates G_beta_gamma Gβγ Gi_Go->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP ↓ AC->cAMP Cellular_Response Modulation of Neurotransmission & Gene Expression Ca_Channel->Cellular_Response K_Channel->Cellular_Response Agonist N-(5-Bromopentyl) UR-144 Agonist->CB_Receptor Binds cAMP->Cellular_Response MAPK->Cellular_Response

Cannabinoid receptor G-protein signaling pathway.

Metabolism and Toxicological Implications

The metabolism of N-(5-Bromopentyl) UR-144 has not been specifically studied, but can be predicted from UR-144 and other synthetic cannabinoids.

Predicted Metabolism

UR-144 is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor involvement of CYP1A2.[8] Key metabolic pathways include:

  • Hydroxylation: Phase I metabolism commonly involves hydroxylation on the N-alkyl (pentyl) chain. A likely metabolite of UR-144 is the N-(5-hydroxypentyl) metabolite.[3]

  • Oxidation: The tetramethylcyclopropyl group is also susceptible to oxidative metabolism.[8]

For N-(5-Bromopentyl) UR-144, metabolism could be more complex. The terminal bromine may undergo dehalogenation or influence the preferred site of hydroxylation. Due to rapid metabolism, the parent compound is often found at very low to undetectable concentrations in blood samples from users.[9]

Toxicology

The toxicity of UR-144 is well-documented in case reports and serves as a proxy for its analogs.

  • Neurological Effects: Common symptoms of intoxication include slurred speech, poor coordination, agitation, hallucinations, paranoia, anxiety, and seizures.[8][9]

  • Cardiovascular Effects: UR-144 consumption is associated with tachycardia and hypertension.[8] Mechanistic studies in cardiomyoblast cell lines have shown that UR-144 induces cytotoxicity via necrosis and autophagy.[10] This process is linked to elevated cytoplasmic Ca²⁺ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1), providing a molecular basis for its cardiotoxic potential.[10]

  • Blood Concentrations: In cases of UR-144 intoxication, blood concentrations have been reported in the range of 1.6–54.6 nM.[9] In fatal cases, concentrations have been observed between 1.4 and 12.3 ng/mL.[7]

Analytical Methodologies

The identification and quantification of N-(5-Bromopentyl) UR-144 in forensic samples relies heavily on mass spectrometry-based techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of synthetic cannabinoids. However, a critical consideration for N-(5-Bromopentyl) UR-144 is its thermal stability.

Insight from Experience: Analysis of 5-Bromo-UR-144 via GC-MS has shown that the high temperatures of the GC injection port can induce thermal rearrangement, resulting in the appearance of a second, artifact peak with a similar mass spectrum shortly after the main compound peak.[5] This artifact can interfere with accurate quantification. Therefore, using the lowest practical injection port temperature and a carefully validated method is crucial for reliable analysis.

GC-MS Protocol: A Self-Validating System
  • Sample Preparation (e.g., Whole Blood):

    • To 1 mL of sample, add an internal standard (e.g., a deuterated analog like N-(5-Bromopentyl) UR-144-d5).[11]

    • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., n-butyl chloride) or solid-phase extraction (SPE) for cleanup and concentration.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Instrument: A standard GC-MS system.

    • Injection: 1 µL of the extract is injected. Causality: Use a pulsed splitless injection mode with a low injection port temperature (e.g., 250°C) to balance volatilization with minimizing thermal degradation.[5]

    • Column: A low-bleed capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: A temperature gradient is used to separate the analyte from matrix components, e.g., starting at 100°C and ramping to 300°C.

    • Mass Spectrometry: Operate in electron ionization (EI) mode. Collect data in both full scan mode (for identification against a spectral library) and selected ion monitoring (SIM) mode (for quantification).

  • Data Interpretation & Validation:

    • Identification: Confirm the compound by matching its retention time and mass spectrum with a certified reference standard.

    • Quantification: Use a calibration curve prepared with the reference standard and internal standard.

    • Validation Check: Monitor for the presence of the thermal rearrangement product.[5] If present, its ratio to the parent peak should be consistent across calibrators and samples. A significant variation may indicate analytical issues.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Blood) IS Add Internal Standard (IS) Sample->IS Extract Liquid-Liquid or Solid-Phase Extraction IS->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject GC Injection (Low Temperature) Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Validate Validate: Check for Thermal Artifacts Quantify->Validate

Generalized GC-MS analytical workflow for N-(5-Bromopentyl) UR-144.

Regulatory Status

UR-144 is a Schedule I controlled substance in the United States and is controlled in many other countries, including the UK and China.[1] As a structural analog, N-(5-Bromopentyl) UR-144 would likely be covered under analog legislation in many jurisdictions, making its production, distribution, and possession illegal. Researchers must ensure compliance with all local, national, and international regulations when handling this compound.

Conclusion

N-(5-Bromopentyl) UR-144 is a significant compound within the landscape of synthetic cannabinoids. While its specific pharmacology is not fully elucidated, its structural relationship to the potent and CB2-selective agonist UR-144 provides a strong basis for predicting its biological activity and toxicological profile. This guide highlights the importance of a multi-faceted approach to its study, combining knowledge of chemical synthesis, receptor pharmacology, and robust, validated analytical methods. Particular attention must be paid to potential analytical challenges, such as thermal degradation during GC-MS analysis, to ensure data integrity.

References

  • Papaseit, E., Pérez-Mañá, C., Perez-Coy, A., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1298. Retrieved from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • SWGDRUG.org. (2013). 5-Bromo-UR-144. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Al-Duais, M. A., et al. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Akar, M., Ercin, M., Boran, T., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • Apollo. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(5-Bromopentyl) UR-144: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopentyl) UR-144, also known as 5-bromo UR-144, is a synthetic compound classified as an analytical reference standard.[1] It is a close structural analog of UR-144, a potent synthetic cannabinoid that exhibits preferential binding to the peripheral CB2 receptor over the central CB1 receptor.[1] The key structural distinction of N-(5-Bromopentyl) UR-144 is the presence of a bromine atom on the terminal carbon of the N-pentyl chain.[1] This modification makes it a valuable tool for researchers, particularly in the development of synthetic cannabinoid receptor ligands and as a starting material for further chemical elaboration. While the specific pharmacological activity of this brominated analog has not been extensively examined, its parent compound, UR-144, is a known full agonist of the CB2 receptor.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential research applications of N-(5-Bromopentyl) UR-144, grounded in established chemical principles and field-proven insights.

Core Chemical Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of N-(5-Bromopentyl) UR-144 is essential for its proper handling, characterization, and application in research.

PropertyValueSource
CAS Number 1628690-26-5[1][2]
Molecular Formula C21H28BrNO[1][2]
Formula Weight 390.4 g/mol [1]
Formal Name -methanone[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
λmax 217, 246, 304 nm[1]

Solubility Data:

  • DMF: 14 mg/ml[1]

  • DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml[1]

  • DMSO: 5 mg/ml[1]

  • Ethanol: 5 mg/ml[1]

Synthesis and Purification

The synthesis of N-(5-Bromopentyl) UR-144 is logically achieved through the N-alkylation of its precursor, Despentyl-UR-144. This synthetic approach is a standard and reliable method for modifying the indole nitrogen in this class of compounds.

Conceptual Synthesis Workflow

Synthesis_of_N_5_Bromopentyl_UR_144 A Despentyl-UR-144 (Precursor) E N-Alkylation Reaction A->E B 1,5-Dibromopentane (Alkylating Agent) B->E C Base (e.g., NaH, K2CO3) C->E D Aprotic Solvent (e.g., DMF, THF) D->E F Crude N-(5-Bromopentyl) UR-144 E->F G Purification (Chromatography) F->G H Pure N-(5-Bromopentyl) UR-144 G->H

Caption: Proposed synthesis workflow for N-(5-Bromopentyl) UR-144.

Step-by-Step Experimental Protocol (Proposed)
  • Preparation: To a solution of Despentyl-UR-144 in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate). The choice of a strong, non-nucleophilic base is crucial to deprotonate the indole nitrogen, rendering it nucleophilic for the subsequent alkylation.

  • Alkylation: To the resulting mixture, add a molar equivalent or slight excess of 1,5-dibromopentane. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude N-(5-Bromopentyl) UR-144 is then purified using column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is typically employed to isolate the pure product from unreacted starting materials and by-products. The purity of the collected fractions should be assessed by TLC or LC-MS.

Characterization and Quality Control

Rigorous characterization is imperative to confirm the identity and purity of the synthesized N-(5-Bromopentyl) UR-144. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the indole ring, the protons of the tetramethylcyclopropyl group, and the aliphatic protons of the N-(5-bromopentyl) chain, including a distinct triplet for the methylene group adjacent to the bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule, corresponding to the molecular formula C21H28BrNO. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and purity assessment.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretching vibration and the aromatic C-H and C=C stretching vibrations of the indole ring.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound, typically aiming for a purity of ≥98% for use as an analytical standard.

Potential Research Applications and Experimental Design

Given that the biological activity of N-(5-Bromopentyl) UR-144 has not been extensively studied, it presents several opportunities for novel research in cannabinoid science.[1]

As a Precursor for Novel Ligands

The terminal bromine atom serves as a reactive handle for further chemical modifications. This allows for the synthesis of a library of novel UR-144 analogs with different functional groups at the terminus of the pentyl chain, which can be used to probe structure-activity relationships (SAR) at the cannabinoid receptors.

Ligand_Development A N-(5-Bromopentyl) UR-144 B Nucleophilic Displacement (SN2) A->B C Novel UR-144 Analogs (e.g., with azide, amine, thiol, or fluorescent tags) B->C D Structure-Activity Relationship (SAR) Studies C->D E Receptor Binding Assays (CB1 and CB2) C->E

Caption: Application in novel ligand development.

Investigating Pharmacological Activity

Standard in vitro assays can be employed to determine the binding affinity and functional activity of N-(5-Bromopentyl) UR-144 at the CB1 and CB2 receptors.

Experimental Protocol: In Vitro Receptor Binding Assay (Example)

  • Cell Culture: Use cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Prepare cell membranes expressing the receptors of interest.

  • Competitive Binding Assay: Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) in the presence of increasing concentrations of N-(5-Bromopentyl) UR-144.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) value for N-(5-Bromopentyl) UR-144 by nonlinear regression analysis of the competition binding curves.

Safe Handling and Storage

As with all synthetic cannabinoids, N-(5-Bromopentyl) UR-144 should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline solid.

  • Storage: Store N-(5-Bromopentyl) UR-144 at -20°C for long-term stability.[1] Keep the container tightly closed to prevent moisture absorption and degradation.

Conclusion

N-(5-Bromopentyl) UR-144 is a valuable chemical tool for researchers in the field of cannabinoid pharmacology and medicinal chemistry. Its well-defined structure and the presence of a reactive bromine handle make it an ideal starting point for the synthesis of novel cannabinoid receptor ligands. While its own pharmacological profile remains to be fully elucidated, the established protocols for its parent compound, UR-144, provide a clear roadmap for future investigations. Adherence to rigorous synthesis, purification, and characterization protocols, along with strict safety measures, will ensure its effective and safe use in advancing our understanding of the endocannabinoid system.

References

  • UR-144. In: Wikipedia. ; 2023. Available at: [Link]

  • N-(5-Bromopentyl) UR-144. PubChem. Available at: [Link]

  • Despentyl-UR-144. The Center for Forensic Science Research & Education. Available at: [Link]

Sources

The Uncharted Territory: A Technical Guide to the Biological Activity of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigation

The landscape of synthetic cannabinoid research is in a constant state of flux, with novel analogs emerging at a rapid pace. While much attention has been focused on parent compounds, their halogenated derivatives represent a critical and often under-explored frontier. N-(5-Bromopentyl) UR-144 is a case in point. As an analog of UR-144, a potent and selective CB2 receptor agonist, its biological activity remains largely uncharacterized in the public domain.[1] This guide serves as a technical framework for researchers, outlining the imperative for its study, the key biological questions to address, and the established methodologies to employ for a thorough characterization. Understanding the pharmacological and toxicological profile of N-(5-Bromopentyl) UR-144 is not merely an academic exercise; it is essential for both therapeutic development and for addressing the public health challenges posed by novel psychoactive substances.

The Parent Compound: UR-144

To comprehend the potential biological activity of N-(5-Bromopentyl) UR-144, a foundational understanding of its parent compound, UR-144, is paramount. UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that exhibits significant selectivity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1] This selectivity is noteworthy, as activation of CB1 receptors is primarily associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is linked to immunomodulatory and potential therapeutic effects in inflammatory and neuropathic pain models.[2]

The substitution of the N1 position of the indole core with alkyl chains of varying lengths has been shown to significantly influence cannabinoid receptor affinity, with a pentyl chain often conferring high affinity.[3] While UR-144 demonstrates this principle, the introduction of a bromine atom on the terminal carbon of this pentyl chain in N-(5-Bromopentyl) UR-144 presents an intriguing structural modification whose impact on receptor binding and functional activity is yet to be elucidated.[1]

Key Biological Questions for N-(5-Bromopentyl) UR-144

A comprehensive biological evaluation of N-(5-Bromopentyl) UR-144 should be guided by the following key questions:

  • Receptor Binding Affinity and Selectivity: What are the binding affinities (Ki) of N-(5-Bromopentyl) UR-144 for human CB1 and CB2 receptors? Does the terminal bromine modification alter the CB2 selectivity observed with UR-144?

  • Functional Activity: Is N-(5-Bromopentyl) UR-144 an agonist, antagonist, or inverse agonist at cannabinoid receptors? What are its potency (EC50) and efficacy (Emax) in functional assays?

  • Signaling Pathway Activation: Beyond G-protein signaling, does N-(5-Bromopentyl) UR-144 induce β-arrestin recruitment? Does it exhibit biased agonism, preferentially activating one signaling pathway over another?

  • In Vitro and In Vivo Metabolism: What are the primary metabolites of N-(5-Bromopentyl) UR-144? Do these metabolites retain activity at cannabinoid receptors?[4][5]

  • Toxicological Profile: What are the cytotoxic effects of N-(5-Bromopentyl) UR-144, particularly concerning cardiotoxicity, as has been observed with UR-144?[6][7]

Methodologies for Biological Characterization

A multi-faceted approach employing a suite of in vitro assays is essential for a thorough understanding of the biological activity of N-(5-Bromopentyl) UR-144.

Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound. This technique involves incubating cell membranes expressing the receptor of interest (CB1 or CB2) with a known radiolabeled cannabinoid ligand and varying concentrations of the unlabeled test compound, N-(5-Bromopentyl) UR-144. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Table 1: Hypothetical Binding Affinity Data for N-(5-Bromopentyl) UR-144

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
UR-144150[1]1.8[1]83.3-fold for CB2
N-(5-Bromopentyl) UR-144To be determinedTo be determinedTo be determined
Functional Assays

3.2.1. cAMP Accumulation Assay

Cannabinoid receptors, being G-protein coupled receptors (GPCRs), primarily couple to Gi/o proteins, which inhibit adenylyl cyclase activity and lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A forskolin-stimulated cAMP accumulation assay can be used to determine the functional agonism of N-(5-Bromopentyl) UR-144.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates and incubate overnight.

  • Assay Buffer Preparation: Prepare assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of N-(5-Bromopentyl) UR-144.

  • Assay Procedure:

    • Remove culture medium and add the test compound dilutions and a fixed concentration of forskolin to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP assay.[8]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

3.2.2. β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can initiate G-protein-independent signaling. A β-arrestin recruitment assay is crucial for investigating potential biased agonism.

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter®)

  • Cell Line: Utilize PathHunter® CHO-K1 cells co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) tag.

  • Cell Seeding: Plate cells in a 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of N-(5-Bromopentyl) UR-144 to the cells and incubate.

  • Detection: Add the PathHunter® detection reagents. If the compound induces β-arrestin recruitment, the ProLink and EA tags will be brought into proximity, forming a functional β-galactosidase enzyme that converts a substrate to a chemiluminescent signal.[9][10][11][12]

  • Data Analysis: Measure the chemiluminescent signal and plot a concentration-response curve to determine EC50 and Emax values.

Table 2: Hypothetical Functional Activity Data for N-(5-Bromopentyl) UR-144

AssayReceptorEC50 (nM)Emax (%)
cAMP Accumulation CB1To be determinedTo be determined
CB2To be determinedTo be determined
β-Arrestin Recruitment CB1To be determinedTo be determined
CB2To be determinedTo be determined

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical cannabinoid signaling pathway and the proposed experimental workflow for the characterization of N-(5-Bromopentyl) UR-144.

G_Protein_Signaling Ligand N-(5-Bromopentyl) UR-144 CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling

Caption: Canonical G-protein signaling pathway for cannabinoid receptors.

Experimental_Workflow Compound N-(5-Bromopentyl) UR-144 Binding_Assay Radioligand Binding Assay (CB1 & CB2) Compound->Binding_Assay Functional_Assays Functional Assays Compound->Functional_Assays Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (CB1 & CB2) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (CB1 & CB2) Functional_Assays->Arrestin_Assay cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Biological Activity Profile Data_Analysis->Conclusion

Caption: Proposed experimental workflow for characterizing N-(5-Bromopentyl) UR-144.

Potential Toxicological Considerations

The parent compound, UR-144, has been shown to induce cytotoxic effects in cardiomyoblasts, mediated by an increase in cytoplasmic Ca2+ and DAPK1-related autophagy and necrosis.[6][7] This raises significant concerns about the potential cardiotoxicity of its analogs, including N-(5-Bromopentyl) UR-144. Therefore, any comprehensive biological evaluation must include in vitro cytotoxicity assays using relevant cell lines, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), to assess potential adverse cardiovascular effects.

Conclusion and Future Directions

N-(5-Bromopentyl) UR-144 represents a significant knowledge gap in the field of synthetic cannabinoid research. Its structural similarity to the potent and CB2-selective agonist UR-144 suggests that it may possess interesting pharmacological properties. However, the explicit lack of published data on its biological activity underscores the urgent need for a thorough investigation.[1] By employing the established methodologies outlined in this guide, researchers can elucidate the receptor binding profile, functional activity, signaling pathways, and potential toxicity of this compound. Such data will be invaluable for drug development professionals exploring the therapeutic potential of selective CB2 agonists, as well as for forensic and clinical toxicologists working to understand the risks associated with emerging synthetic cannabinoids. The future of cannabinoid research depends on the rigorous characterization of novel analogs like N-(5-Bromopentyl) UR-144, transforming the unknown into actionable scientific knowledge.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2021, March 9). Synthetic cannabinoids in Europe – a review. Retrieved from [Link]

  • Grigoryev, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Retrieved from [Link]

  • De Gruyter. (2024, July 8). Forensic analysis of drugs and explosives: Novel sampling and analytical methods for complex media. Retrieved from [Link]

  • SpringerLink. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. Retrieved from [Link]

  • PubMed. (2023, January 15). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Retrieved from [Link]

  • SpringerOpen. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Retrieved from [Link]

  • SpringerLink. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Retrieved from [Link]

  • World Health Organization. (n.d.). UR-144 Critical Review Report. Retrieved from [Link]

  • University of Mississippi. (2020, May 9). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Retrieved from [Link]

  • PubMed. (2017, April 28). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 2). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Retrieved from [Link]

  • BMG LABTECH. (2023, October 25). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). Retrieved from [Link]

  • Leiden University. (n.d.). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Retrieved from [Link]

  • ResearchGate. (2018, January 17). (PDF) UR-144 Critical Review Report Agenda Item 4.11 Expert Committee on Drug Dependence Thirty-ninth Meeting. Retrieved from [Link]

  • SpringerLink. (n.d.). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Retrieved from [Link]

  • Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. Retrieved from [Link]

  • Frontiers. (2019, April 10). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacology of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic cannabinoid N-(5-Bromopentyl) UR-144. Addressed to researchers, scientists, and professionals in drug development, this document delves into the known chemical properties, the inferred pharmacology based on its parent compound UR-144, and a proposed framework for its full experimental characterization.

Introduction: The Landscape of Synthetic Cannabinoids and the Significance of UR-144

The field of cannabinoid research has been significantly shaped by the development of synthetic agonists and antagonists for the cannabinoid receptors, CB1 and CB2. These tools have been instrumental in elucidating the physiological roles of the endocannabinoid system. UR-144, a compound developed by Abbott Laboratories, emerged as a potent synthetic cannabinoid with a notable selectivity for the peripheral CB2 receptor over the central CB1 receptor.[1][2] This selectivity profile has made UR-144 and its analogs subjects of interest for their potential therapeutic applications, particularly in modulating inflammatory and immune responses without the psychoactive effects associated with CB1 receptor activation.

N-(5-Bromopentyl) UR-144 is a direct analog of UR-144, distinguished by the presence of a bromine atom on the terminal carbon of the N-pentyl chain.[1] While the pharmacology of UR-144 has been characterized to some extent, the specific activities of its N-(5-Bromopentyl) analog remain largely unexplored.[1] This guide aims to bridge this knowledge gap by providing a detailed account of the parent compound's pharmacology and proposing a rigorous experimental workflow to characterize N-(5-Bromopentyl) UR-144.

Chemical Profile and Proposed Synthesis of N-(5-Bromopentyl) UR-144

A thorough understanding of a compound's chemical properties is foundational to any pharmacological investigation.

Chemical Identity:

PropertyValue
Formal Name -methanone
Synonyms 5-bromo UR-144
CAS Number 1628690-26-5
Molecular Formula C21H28BrNO
Formula Weight 390.4 g/mol
Appearance Crystalline solid
Solubility DMF: 14 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml

Data sourced from Cayman Chemical.[1]

Proposed Synthetic Pathway:

A plausible and efficient synthesis of N-(5-Bromopentyl) UR-144 can be conceptualized starting from the precursor, Despentyl-UR-144 ((1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone).[3] The synthesis would involve an N-alkylation reaction with a suitable alkylating agent, such as 1,5-dibromopentane, in the presence of a base to facilitate the deprotonation of the indole nitrogen.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Despentyl-UR-144 (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Despentyl-UR-144) Alkylation N-Alkylation Despentyl-UR-144->Alkylation 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Alkylation Base Base (e.g., NaH, K2CO3) Base->Alkylation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Alkylation Product N-(5-Bromopentyl) UR-144 Alkylation->Product

Caption: Proposed synthesis of N-(5-Bromopentyl) UR-144.

This synthetic approach offers a straightforward method for producing the target compound, enabling its pharmacological evaluation.

Inferred Pharmacology and Mechanism of Action

The pharmacological profile of N-(5-Bromopentyl) UR-144 is predicted to be similar to its parent compound, UR-144, a known selective CB2 receptor agonist.

Cannabinoid Receptor Binding and Functional Activity of UR-144

UR-144 exhibits a high affinity for the human CB2 receptor, with a significantly lower affinity for the CB1 receptor, indicating its selectivity.[1][2]

Receptor Binding and Functional Potency of UR-144:

ReceptorBinding Affinity (Ki)Functional Potency (EC50)
Human CB1 150 nM421 nM
Human CB2 1.8 nM72 nM

Data sourced from Wikipedia and Cayman Chemical.[1][2]

This 83-fold selectivity for the CB2 receptor is a key characteristic of UR-144.[2] The introduction of a bromine atom on the pentyl chain in N-(5-Bromopentyl) UR-144 may modulate this binding affinity and selectivity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and receptor interactions. Therefore, it is plausible that the bromo-analog may exhibit altered potency or selectivity compared to UR-144.

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, N-(5-Bromopentyl) UR-144 is expected to activate the canonical Gi/o-coupled protein signaling cascade upon binding to CB1 or CB2 receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels and other signaling pathways.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand N-(5-Bromopentyl) UR-144 Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Effector Downstream Effectors (e.g., Ion Channels, MAPK) cAMP->Effector Modulates ATP ATP ATP->AC Substrate

Caption: Cannabinoid receptor signaling pathway.

Proposed Experimental Characterization of N-(5-Bromopentyl) UR-144

Given the absence of direct pharmacological data, a structured experimental approach is necessary to fully characterize N-(5-Bromopentyl) UR-144. The following protocols outline a comprehensive in vitro evaluation.

Experimental Workflow

The characterization should proceed in a logical sequence, starting with receptor binding assays to determine affinity, followed by functional assays to assess efficacy and potency, and finally, in vitro metabolism studies to understand its biotransformation.

G Start N-(5-Bromopentyl) UR-144 Binding Radioligand Binding Assays (Determine Ki at CB1 & CB2) Start->Binding Functional Functional Assays (cAMP or GTPγS) (Determine EC50 & Emax) Binding->Functional Metabolism In Vitro Metabolism (Liver Microsomes) Functional->Metabolism Data Pharmacological Profile Metabolism->Data

Caption: Experimental workflow for pharmacological characterization.
Step-by-Step Methodologies

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of N-(5-Bromopentyl) UR-144 for human CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP-55,940).

    • N-(5-Bromopentyl) UR-144.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-(5-Bromopentyl) UR-144.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known cannabinoid agonist (e.g., WIN 55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of N-(5-Bromopentyl) UR-144 at human CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [35S]GTPγS.

    • GDP.

    • N-(5-Bromopentyl) UR-144.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-(5-Bromopentyl) UR-144.

    • In a 96-well plate, add the assay buffer, cell membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters.

    • Generate dose-response curves and calculate EC50 and Emax values.

Potential Therapeutic Applications and Future Research

Based on the CB2-selective nature of its parent compound, N-(5-Bromopentyl) UR-144 holds potential as a research tool and a scaffold for the development of therapeutics targeting CB2-mediated pathways. Potential areas of investigation include:

  • Inflammatory Pain: CB2 receptor activation has been shown to ameliorate inflammatory and neuropathic pain.

  • Neuroinflammation: Targeting CB2 receptors may offer a therapeutic strategy for neurodegenerative diseases with an inflammatory component.

  • Autoimmune Disorders: The immunomodulatory effects of CB2 agonism could be beneficial in conditions like rheumatoid arthritis and multiple sclerosis.

Future research should also focus on the in vivo characterization of N-(5-Bromopentyl) UR-144, including its pharmacokinetic profile, metabolic fate, and efficacy in animal models of disease. Additionally, given the prevalence of UR-144 in illicit markets, the toxicological profile of this analog should be thoroughly investigated.

Conclusion

N-(5-Bromopentyl) UR-144 represents an understudied analog of the well-known CB2-selective synthetic cannabinoid, UR-144. While its specific pharmacological properties are yet to be determined, its structural similarity to UR-144 suggests it may also act as a potent CB2 receptor agonist. This guide has provided a comprehensive overview of its chemical nature, inferred mechanism of action, and a detailed experimental framework for its complete pharmacological characterization. The insights gained from such studies will be invaluable for both therapeutic drug discovery and the forensic and toxicological sciences.

References

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed. (2023). Toxicol Mech Methods, 33(1), 56-64. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. (n.d.). Marshall University. [Link]

  • NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144 - The Center for Forensic Science Research & Education. (2025). The Center for Forensic Science Research & Education. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. - Apollo. (2021). Pharmaceutics, 13(4), 462. [Link]

  • The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. (2017). Forensic Sci Int, 273, 132-136. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - ResearchGate. (2021). Pharmaceutics, 13(4), 462. [Link]

  • UR-144 - Wikipedia. (n.d.). Wikipedia. [Link]

  • N-(5-Bromopentyl) UR-144 | C21H28BrNO | CID 91741279 - PubChem. (n.d.). PubChem. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences, 49(4), 1-10. [Link]

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring | LCGC International - Chromatography Online. (2014). LCGC International, 27(6). [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2024). FABAD Journal of Pharmaceutical Sciences, 49(4), 1-10. [Link]

  • Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC - NIH. (2006). Br J Pharmacol, 147(5), 476-487. [Link]

Sources

An In-Depth Technical Guide to N-(5-Bromopentyl) UR-144 for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of N-(5-Bromopentyl) UR-144, a research chemical and a notable analog of the synthetic cannabinoid UR-144. Intended for researchers, scientists, and drug development professionals, this guide delves into the synthesis, analytical characterization, pharmacology, metabolism, and safety considerations associated with this compound. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, grounded in scientific integrity and supported by authoritative references.

Introduction: Contextualizing N-(5-Bromopentyl) UR-144 in Synthetic Cannabinoid Research

Synthetic cannabinoids represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. UR-144, developed by Abbott Laboratories, is a potent agonist of the peripheral cannabinoid receptor 2 (CB2) with significantly lower affinity for the central cannabinoid receptor 1 (CB1).[1][2] This selectivity has made it and its analogs valuable tools in cannabinoid research. N-(5-Bromopentyl) UR-144 is a derivative of UR-144, featuring a 5-bromopentyl chain attached to the indole nitrogen. This modification makes it a useful intermediate for further chemical elaboration and a subject of interest in structure-activity relationship studies.

Chemical Profile and Synthesis

A thorough understanding of the chemical properties and synthesis of N-(5-Bromopentyl) UR-144 is fundamental for its application in research.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name [1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanonePubChem
Molecular Formula C₂₁H₂₈BrNO[2]
Molecular Weight 390.4 g/mol [2]
CAS Number 1628690-26-5[2]
Appearance White powderSWGDRUG Monograph
Proposed Synthesis Pathway

Conceptual Synthesis Workflow:

Precursor Despentyl-UR-144 ((1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) Alkylation N-Alkylation Precursor->Alkylation Base Base (e.g., NaH, K₂CO₃) Base->Alkylation Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Alkylation Product N-(5-Bromopentyl) UR-144 Alkylation->Product Alkyl_Halide 1,5-Dibromopentane Alkyl_Halide->Alkylation caption Proposed synthesis of N-(5-Bromopentyl) UR-144.

Caption: Proposed synthesis of N-(5-Bromopentyl) UR-144.

Step-by-Step Methodology:

  • Deprotonation of the Indole Nitrogen: Despentyl-UR-144 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the indole nitrogen, forming a nucleophilic indole anion.[4]

  • Nucleophilic Substitution: 1,5-dibromopentane is then added to the reaction mixture. The indole anion acts as a nucleophile, attacking one of the electrophilic carbons of the 1,5-dibromopentane in an SN2 reaction. This results in the formation of the N-alkylated product, N-(5-Bromopentyl) UR-144.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using a suitable technique, such as column chromatography, to yield the pure N-(5-Bromopentyl) UR-144.

Causality in Experimental Choices:

  • Choice of Base: The selection of the base is critical. A strong base like NaH ensures complete deprotonation of the indole nitrogen, driving the reaction to completion. However, milder bases like K₂CO₃ can also be effective and may be preferred for safety reasons.

  • Choice of Solvent: An aprotic solvent is necessary to prevent the protonation of the highly reactive indole anion.

  • Use of Excess Alkylating Agent: Using a slight excess of 1,5-dibromopentane can help to ensure complete conversion of the starting material.

Analytical Characterization

Accurate identification and quantification of N-(5-Bromopentyl) UR-144 are crucial for research integrity. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. A SWGDRUG monograph on "5-Bromo-UR-144" provides valuable insights into its GC-MS analysis. The analysis reveals that the compound can undergo thermal rearrangement in the hot GC injection port, leading to the appearance of a secondary peak.[5]

Typical GC-MS Parameters:

  • Column: A non-polar or mid-polar capillary column is suitable.

  • Carrier Gas: Helium is typically used.

  • Injection Mode: Splitless or split injection can be employed depending on the concentration.

  • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities or degradation products.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity and is particularly well-suited for the analysis of complex biological matrices. A validated LC-MS/MS method for the simultaneous determination of UR-144 and its metabolites in human urine has been reported, which can be adapted for N-(5-Bromopentyl) UR-144.[6]

LC-MS/MS Workflow:

Sample Sample (e.g., Urine, Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Analysis (Quantification & Confirmation) MSMS->Data caption LC-MS/MS workflow for N-(5-Bromopentyl) UR-144 analysis.

Caption: LC-MS/MS workflow for N-(5-Bromopentyl) UR-144 analysis.

Key Experimental Considerations:

  • Sample Preparation: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating synthetic cannabinoids from biological fluids.

  • Chromatography: Reversed-phase liquid chromatography using a C18 or similar column with a gradient elution of acetonitrile and water (often with formic acid as a modifier) provides good separation.

  • Mass Spectrometry: Electrospray ionization in the positive ion mode (ESI+) is typically used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Pharmacology and Mechanism of Action

The pharmacological profile of N-(5-Bromopentyl) UR-144 is expected to be closely related to that of its parent compound, UR-144.

Cannabinoid Receptor Binding and Activity

UR-144 is a potent and selective agonist for the CB2 receptor, with a Ki value of 1.8 nM, while exhibiting an 83-fold lower affinity for the CB1 receptor (Ki = 150 nM).[1] Despentyl-UR-144, the precursor, also shows a preference for the CB2 receptor (EC50 = 27.9 nM) over the CB1 receptor (EC50 = 2,360 nM).[3]

CompoundCB1 Affinity (Ki or EC50)CB2 Affinity (Ki or EC50)Source
UR-144 150 nM (Ki)1.8 nM (Ki)[1]
Despentyl-UR-144 2,360 nM (EC50)27.9 nM (EC50)[3]

The N-pentyl group in UR-144 is crucial for its high affinity at the cannabinoid receptors. The introduction of a bromine atom at the terminal position of this pentyl chain in N-(5-Bromopentyl) UR-144 is not expected to drastically alter its receptor binding profile, although it may have subtle effects on potency and efficacy that would require experimental verification. The brominated analog is likely to retain the CB2-selective agonist properties of the parent compound.

Signaling Pathway

As a cannabinoid receptor agonist, N-(5-Bromopentyl) UR-144 is expected to activate the same intracellular signaling cascades as other cannabinoids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-(5-Bromopentyl) UR-144 Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP ERK ↑ ERK MAPK->ERK Response Cellular Response cAMP->Response ERK->Response caption Cannabinoid receptor signaling pathway.

Caption: Cannabinoid receptor signaling pathway.

Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), the compound will likely trigger the dissociation of the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the mitogen-activated protein kinase (MAPK) pathway can occur. These signaling events ultimately lead to the various physiological and psychoactive effects associated with cannabinoid receptor activation.

Metabolism and Toxicological Profile

The metabolism and potential toxicity of N-(5-Bromopentyl) UR-144 are critical considerations for its use in research.

Predicted Metabolic Pathways

Synthetic cannabinoids are typically extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[2] Based on the known metabolism of UR-144, the following metabolic transformations are likely for N-(5-Bromopentyl) UR-144:

  • Hydroxylation: The pentyl chain is a likely site for hydroxylation, leading to the formation of various hydroxylated metabolites. The N-(5-hydroxypentyl) metabolite of UR-144 is a known major metabolite.[7]

  • Carboxylation: Further oxidation of the hydroxylated pentyl chain can lead to the formation of a pentanoic acid metabolite. The N-pentanoic acid metabolite of UR-144 is also a known major urinary metabolite.[6][7]

  • Debromination and Hydroxylation: The bromine atom may be removed and replaced with a hydroxyl group.

  • Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism through conjugation with glucuronic acid to increase their water solubility and facilitate excretion.

The presence of the bromine atom may also lead to the formation of unique metabolites, and its impact on the rate and pathway of metabolism warrants further investigation.

Toxicological Considerations and Safety

While specific toxicological data for N-(5-Bromopentyl) UR-144 is not available, information on the parent compound, UR-144, provides important insights.

  • Cardiotoxicity: UR-144 has been shown to induce cytotoxic effects in cardiomyoblastic cell lines, potentially through mechanisms involving elevated cytoplasmic Ca²⁺ levels and DAPK1 activation, leading to autophagy and necrosis.[8]

  • General Toxicity: Case reports of individuals exposed to UR-144 have described a range of adverse effects, including tachycardia, agitation, hallucinations, and in some cases, acute kidney injury.[1][9]

Given these findings, N-(5-Bromopentyl) UR-144 should be handled with extreme caution in a research setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with the compound should be conducted in a well-ventilated fume hood.

Legal Status

The legal status of synthetic cannabinoids is complex and varies significantly by jurisdiction. Many countries have enacted broad legislation to control entire classes of synthetic cannabinoids. In the United States, many synthetic cannabinoids are classified as Schedule I substances under the Controlled Substances Act.[4] Researchers must ensure compliance with all local, national, and international regulations regarding the procurement, handling, and use of N-(5-Bromopentyl) UR-144.

Conclusion

N-(5-Bromopentyl) UR-144 is a valuable research chemical for scientists investigating the endocannabinoid system and developing novel therapeutics. Its utility as a synthetic intermediate and its expected CB2-selective agonist properties make it a compound of significant interest. However, as with all synthetic cannabinoids, it is imperative that researchers have a thorough understanding of its chemical properties, synthesis, analytical characterization, pharmacology, and potential hazards. This guide provides a foundational framework for the safe and effective use of N-(5-Bromopentyl) UR-144 in a research context, emphasizing the importance of scientific rigor and adherence to safety and legal guidelines.

References

  • Cee, V. J., & Erlanson, D. A. (2019). A Tale of Two Covalent KRAS Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
  • Center for Forensic Science Research & Education. (2025). Despentyl-UR-144. NPS Discovery.
  • Dang, D. K., Tran, V. H., Tran, D. L., Nguyen, V. C., & Nguyen, T. A. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
  • Gunduz, O., Akay, C., Aydin, M., & Kenanoglu, F. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56–64.
  • Wikipedia. (n.d.). UR-144. Retrieved January 24, 2026.
  • Adamowicz, P., Gieroń, J., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
  • SWGDRUG. (2013). 5-Bromo-UR-144.
  • Papsun, D., & Logan, B. K. (2014). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • Cayman Chemical. (n.d.). UR-144 N-(5-bromopentyl) analog.
  • Eisner Gorin LLP. (n.d.). Synthetic Cannabinoids and Federal Law.
  • Abudayyak, M., & Kenanoğlu, F. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8.
  • Papoutsis, I., Nikolaou, P., Stefanidou, M., Spiliopoulou, C., & Athanaselis, S. (2015). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S..
  • U.S. Drug Enforcement Administration. (n.d.). Drug Fact Sheet: K2/Spice.
  • Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maas, A. (2014). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current Pharmaceutical Analysis, 10(2), 94-105.
  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
  • Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Tagliabracci, A. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1298.
  • Carlier, J., Diao, X., & Huestis, M. A. (2018). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 6, 33.
  • Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., & Auwärter, V. (2018). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 90(21), 12759–12766.
  • Chem Help ASAP. (2019, November 19).
  • World Health Organization. (2017). UR-144 Critical Review Report.
  • Cayman Chemical. (n.d.). UR-144 N-heptyl analog.
  • Papoutsis, I., Nikolaou, P., Spiliopoulou, C., & Athanaselis, S. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1298.
  • Glicksberg, L., & Kerrigan, S. (2015).
  • Zhang, Y., et al. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
  • Centers for Disease Control and Prevention. (2021). About Synthetic Cannabinoids.

Sources

solubility of N-(5-Bromopentyl) UR-144 in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(5-Bromopentyl) UR-144 in Common Laboratory Solvents

Introduction to N-(5-Bromopentyl) UR-144

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and an analog of UR-144.[1] UR-144 is a potent agonist for the peripheral cannabinoid receptor CB2, with a much lower affinity for the central CB1 receptor.[2][3][4] The N-(5-Bromopentyl) analog differs from UR-144 by the presence of a bromine atom on the terminal carbon of the pentyl chain.[1] This modification is of interest to researchers studying structure-activity relationships within this class of compounds. Understanding the solubility of N-(5-Bromopentyl) UR-144 is critical for a variety of laboratory applications, including the preparation of stock solutions, analytical standard development, and in vitro and in vivo studies. This guide provides a comprehensive overview of its solubility in common laboratory solvents, underpinned by theoretical principles and practical experimental protocols.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. N-(5-Bromopentyl) UR-144, with its large hydrocarbon backbone and functional groups, exhibits a predominantly non-polar character, making it highly lipophilic.[6][7][8]

Key molecular features influencing the solubility of N-(5-Bromopentyl) UR-144 include:

  • Indole Ring System: Aromatic and capable of pi-stacking interactions.

  • Tetramethylcyclopropyl Ketone Group: Contributes to the molecule's rigidity and has some polar character.

  • N-pentyl Bromide Chain: A long, non-polar alkyl chain with a terminal bromine atom that adds to the molecular weight and introduces a weakly polar C-Br bond.

Solubility Profile of N-(5-Bromopentyl) UR-144

Based on available data and the general properties of synthetic cannabinoids, the solubility of N-(5-Bromopentyl) UR-144 can be summarized as follows.

Quantitative Solubility Data
SolventChemical ClassSolubility
Dimethylformamide (DMF)Polar Aprotic14 mg/mL[1]
Dimethyl sulfoxide (DMSO)Polar Aprotic5 mg/mL[1]
EthanolPolar Protic5 mg/mL[1]
DMF:PBS (pH 7.2) (1:2)Aqueous Buffer Mixture0.3 mg/mL[1]
Qualitative Solubility Predictions

Based on the lipophilic nature of synthetic cannabinoids, the following qualitative solubility predictions can be made for N-(5-Bromopentyl) UR-144 in other common laboratory solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHighThe non-polar nature of these solvents aligns well with the lipophilic character of the compound.
Aromatic Hydrocarbons Toluene, BenzeneHighThe aromatic indole ring of the compound can interact favorably with aromatic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThese solvents have intermediate polarity and are generally good at dissolving non-polar to moderately polar organic compounds.
Aliphatic Hydrocarbons Hexane, HeptaneModerateWhile non-polar, the large size and specific functional groups of the compound might limit very high solubility compared to smaller non-polar molecules.
Ketones AcetoneHighAcetone is a medium-polarity solvent that is effective at dissolving many synthetic cannabinoids.[7]
Esters Ethyl acetateHighEthyl acetate is another medium-polarity solvent commonly used for dissolving lipophilic compounds.[7]
Nitriles AcetonitrileHighAcetonitrile is a polar aprotic solvent in which many synthetic cannabinoids show good solubility.[7]
Water Very Low/InsolubleAs a highly lipophilic molecule, N-(5-Bromopentyl) UR-144 is expected to have negligible solubility in water.[6][7][8]

Experimental Protocol for Solubility Determination

This protocol provides a step-by-step method for determining the solubility of N-(5-Bromopentyl) UR-144 in a given solvent. This method is designed to be self-validating by ensuring a clear visual endpoint.

Materials
  • N-(5-Bromopentyl) UR-144 (crystalline solid)

  • Selected laboratory solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Small glass vials with screw caps

  • Micropipettes

  • Temperature-controlled environment (e.g., lab bench at a recorded temperature)

Procedure
  • Preparation of the Saturated Solution:

    • Accurately weigh a known amount of N-(5-Bromopentyl) UR-144 (e.g., 10 mg) into a small glass vial.

    • Add a small, measured volume of the test solvent (e.g., 0.5 mL) to the vial.

    • Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.

    • Allow the vial to stand at a constant temperature for at least one hour to reach equilibrium. If undissolved solid remains, the solution is saturated. If all the solid dissolves, add more of the compound in known increments until a persistent solid phase is present.

  • Isolation of the Supernatant:

    • Carefully allow the undissolved solid to settle to the bottom of the vial.

    • Using a micropipette, carefully withdraw a known volume of the clear supernatant (e.g., 100 µL), ensuring no solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum concentrator.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Solubility (in mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant taken (mL).

Self-Validation and Trustworthiness
  • Visual Confirmation: The presence of undissolved solid in the initial step confirms that a saturated solution has been achieved.

  • Reproducibility: The experiment should be repeated at least three times to ensure the results are consistent and to calculate a mean and standard deviation.

  • Purity of Materials: The use of high-purity compound and solvents is crucial for accurate solubility determination.

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of N-(5-Bromopentyl) UR-144.

G start Start: Select Compound and Solvent prep_vial Accurately weigh compound into vial start->prep_vial add_solvent Add a known volume of solvent prep_vial->add_solvent mix Vortex to mix add_solvent->mix equilibrate Allow to equilibrate mix->equilibrate check_solid Check for undissolved solid equilibrate->check_solid add_more_compound Add more compound and repeat mixing/equilibration check_solid->add_more_compound No isolate_supernatant Carefully withdraw a known volume of clear supernatant check_solid->isolate_supernatant Yes add_more_compound->mix evaporate Evaporate solvent completely isolate_supernatant->evaporate weigh_residue Weigh the dried residue evaporate->weigh_residue calculate Calculate solubility (mg/mL) weigh_residue->calculate end End: Report Solubility calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

N-(5-Bromopentyl) UR-144 is a lipophilic compound with good solubility in polar aprotic and many common organic solvents, but poor solubility in aqueous solutions. The provided quantitative data and qualitative predictions offer a strong foundation for researchers working with this compound. For precise applications, it is always recommended to experimentally determine the solubility in the specific solvent and conditions being used, following a robust protocol as outlined in this guide.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • The Analysis of Synthetic Cannabinoids. (2025). In Books.
  • UR-144 N-(5-bromopentyl) analog. (n.d.). Cayman Chemical.
  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). Unodc.
  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University.
  • UR-144. (n.d.). In Wikipedia.
  • N-(5-Bromopentyl) UR-144. (n.d.). PubChem.
  • UR-144 N-(5-hydroxypentyl) metabolite. (n.d.). Cayman Chemical.
  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). National Institutes of Health.
  • Solubility of Organic Compounds. (2023, August 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experimental Solubility of Cannabidiol (CBD) in Different Organic Solvents. (2023, July 25).
  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • UR-144 N-(5-hydroxypentyl) metabolite-d 5. (n.d.). Cayman Chemical.
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). In Chemistry LibreTexts.
  • UR-144 – Knowledge and References. (n.d.). Taylor & Francis.
  • N-(5-Bromopentyl-d10) UR-144. (n.d.). LGC Standards.

Sources

An In-depth Technical Guide to N-(5-Bromopentyl) UR-144: A Synthetic Cannabinoid Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and a derivative of the well-documented compound UR-144.[1][2] Structurally, it is characterized by the presence of a bromine atom at the terminal position of the N-pentyl chain of the UR-144 molecule.[3] While the parent compound, UR-144, has been extensively studied for its potent and selective agonism at the peripheral cannabinoid receptor 2 (CB2), the specific pharmacological profile of its N-(5-bromopentyl) analog remains less characterized in scientific literature.[3][4] This guide provides a comprehensive overview of N-(5-Bromopentyl) UR-144, including its chemical identity, a plausible synthetic route, its anticipated mechanism of action based on its structural relationship to UR-144, and relevant analytical methodologies. This document is intended to serve as a valuable resource for researchers engaged in the study of synthetic cannabinoids and the broader endocannabinoid system.

Chemical Identity and Properties

Proper identification of a compound is fundamental for any scientific investigation. This section details the IUPAC name, common synonyms, and key physicochemical properties of N-(5-Bromopentyl) UR-144.

Nomenclature
  • IUPAC Name: -methanone[5]

  • Common Synonyms: 5-bromo UR-144[3]

Physicochemical Data
PropertyValueSource
CAS Number 1628690-26-5[5]
Molecular Formula C₂₁H₂₈BrNO[5]
Formula Weight 390.4 g/mol [3]

Proposed Synthesis Pathway

Logical Synthesis Workflow

Synthesis_Workflow Indole Indole Precursor (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Despentyl-UR-144) Indole->Precursor Friedel-Crafts Acylation (e.g., with Et₂AlCl) AcylChloride 2,2,3,3-Tetramethylcyclopropyl carbonyl chloride AcylChloride->Precursor FinalProduct N-(5-Bromopentyl) UR-144 Precursor->FinalProduct N-Alkylation (e.g., with NaH) AlkylatingAgent 1,5-Dibromopentane AlkylatingAgent->FinalProduct Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-(5-Bromopentyl) UR-144 N-(5-Bromopentyl) UR-144 CB2R CB2 Receptor N-(5-Bromopentyl) UR-144->CB2R Binds and Activates G_protein Gαiβγ CB2R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Sources

Methodological & Application

N-(5-Bromopentyl) UR-144: A Comprehensive Analytical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical reference standard of N-(5-Bromopentyl) UR-144. It encompasses critical information on the compound's identity, proper handling, and comprehensive analytical protocols for its identification and quantification. This guide is designed to ensure scientific integrity and provide a foundation for reliable and reproducible results in forensic, clinical, and research settings.

Introduction and Scientific Context

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and an analog of the well-documented compound UR-144.[1] UR-144 is recognized for its potent agonistic activity at the peripheral cannabinoid receptor CB2, with significantly lower affinity for the central CB1 receptor.[1][2] The parent compound, UR-144, has been identified in illicit herbal mixtures and is associated with various physiological and psychoactive effects.[3][4]

The N-(5-Bromopentyl) analog differs from UR-144 by the substitution of a bromine atom on the terminal carbon of the N-pentyl chain.[1] While the pharmacological and toxicological profile of this specific analog has not been extensively characterized in published literature, its structural similarity to UR-144 necessitates the availability of a well-characterized analytical reference standard for its unambiguous identification in forensic casework and for further research into its potential biological activity.[1] The use of a certified reference standard is paramount for ensuring the accuracy and validity of analytical findings.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name methanone[5]
Synonyms 5-bromo UR-144, UR-144 N-(5-bromopentyl) analog[1][5]
Molecular Formula C21H28BrNO[1]
Formula Weight 390.4 g/mol [1]
Appearance Crystalline solid / White powder[1][5]
Purity ≥98%[1]
CAS Number 1628690-26-5[1]

Handling, Storage, and Stability

Proper handling and storage of the N-(5-Bromopentyl) UR-144 analytical reference standard are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage: The solid material should be stored at -20°C for long-term stability, as recommended by suppliers.[1] Short-term storage of solutions is also recommended at -20°C.

Stability: The solid form is stable for at least 5 years when stored correctly.[1] The stability of solutions will depend on the solvent and storage conditions. For quantitative analysis, it is advisable to prepare fresh solutions or conduct stability studies for solutions stored over extended periods. Studies on related synthetic cannabinoids have shown that some metabolites can be unstable at room temperature in biological matrices.[6]

Safety Precautions: N-(5-Bromopentyl) UR-144 is intended for research and forensic applications only and is not for human or veterinary use.[1] As the toxicological properties of this compound are not well-established, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.

Analytical Methodologies

This section provides detailed protocols for the analysis of N-(5-Bromopentyl) UR-144 using common analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

LC-MS/MS is the gold standard for the sensitive and selective quantification of synthetic cannabinoids and their metabolites in biological matrices such as urine, blood, and oral fluid. The following protocol is a robust starting point for method development.

Rationale: This method is based on established procedures for the analysis of UR-144 and its metabolites, which are structurally similar to N-(5-Bromopentyl) UR-144.[7][8] The use of a C18 column provides good retention for nonpolar compounds like synthetic cannabinoids.[9] Gradient elution is employed to effectively separate the analyte from matrix components and potential metabolites.

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine/Plasma Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (for glucuronidated metabolites) add_is->hydrolysis spe Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) hydrolysis->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc UPLC/HPLC Separation reconstitute->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the analysis of N-(5-Bromopentyl) UR-144 in biological samples.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 1 mL of urine or plasma, add an appropriate internal standard (e.g., N-(5-Bromopentyl) UR-144-d5, if available).

    • For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates of potential metabolites. Add β-glucuronidase and incubate at an appropriate temperature and time.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute the analyte with a basic organic solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µmProvides good retention and separation of nonpolar synthetic cannabinoids.[9]
Mobile Phase A Water with 5 mM ammonium formate and 0.01% formic acidCommon mobile phase for positive ion mode ESI, promoting protonation.[9]
Mobile Phase B Methanol with 0.01% formic acidStrong organic solvent for eluting the analyte.[9]
Gradient Start at 40-50% B, ramp up to 95% B, hold, and re-equilibrateEnsures good separation from early-eluting matrix components and efficient elution of the analyte.
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC columns.
Injection Volume 1 - 5 µLDependent on instrument sensitivity and sample concentration.
Ionization Mode Positive Electrospray Ionization (ESI+)Synthetic cannabinoids readily form protonated molecules [M+H]+.[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.

MRM Transitions: The specific MRM transitions for N-(5-Bromopentyl) UR-144 need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the precursor. Based on the fragmentation patterns of similar synthetic cannabinoids, characteristic product ions would likely result from the cleavage of the amide bond and fragmentation of the alkyl chain.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials

GC-MS is a reliable technique for the identification of N-(5-Bromopentyl) UR-144 in seized materials such as herbal mixtures or powders.

Rationale: GC-MS provides excellent chromatographic separation and generates reproducible mass spectra that can be compared to library spectra for identification. The SWGDRUG monograph for "5-Bromo-UR-144" provides a reference mass spectrum and retention time information.[5]

Important Consideration: A significant observation from the SWGDRUG monograph is the presence of a thermally induced rearrangement product when analyzing this compound by GC-MS.[5] This is a critical factor to consider during data interpretation, as two peaks with similar mass spectra may be observed. The major peak corresponds to N-(5-Bromopentyl) UR-144, while a minor, later-eluting peak is the rearrangement artifact.[5]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Seized Material (e.g., herbal mixture, powder) extraction Solvent Extraction (e.g., Methanol, Acetonitrile) sample->extraction filtration Filtration extraction->filtration gc GC Separation filtration->gc Inject ms Mass Spectrometry (EI, Scan Mode) gc->ms tic Total Ion Chromatogram (Identify peaks) ms->tic spectrum Mass Spectrum Comparison (with reference standard/library) tic->spectrum

Caption: Workflow for the GC-MS analysis of N-(5-Bromopentyl) UR-144 in seized materials.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized seized material (e.g., 10-50 mg).

    • Add a suitable organic solvent (e.g., methanol or acetonitrile) and extract the analyte using ultrasonication for 10-15 minutes.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Non-polar, e.g., HP-5MS (or equivalent)Provides good separation of a wide range of compounds.
Injector Temperature 250 - 280°CEnsures efficient vaporization of the analyte. Note the potential for thermal rearrangement.[5]
Oven Program Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C)Allows for the separation of volatile components and elution of the high-boiling point analyte.
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Analyzer Mode Full Scan (e.g., m/z 40-500)Allows for the acquisition of the full mass spectrum for identification.

Data Interpretation: The obtained mass spectrum should be compared with the reference spectrum from the SWGDRUG monograph or an in-house generated spectrum from the certified reference standard.[5] Be mindful of the potential co-eluting rearrangement product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of the N-(5-Bromopentyl) UR-144 reference standard.

Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. The SWGDRUG monograph provides some details on an NMR method.[5]

Sample Preparation: A dilute solution of the analyte (e.g., ~5 mg/mL) in a deuterated solvent such as chloroform-d (CDCl3) with an internal standard like tetramethylsilane (TMS) is typically used.[5]

Expected Spectral Features: The 1H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the protons of the tetramethylcyclopropyl group, and the aliphatic protons of the N-bromopentyl chain. The 13C NMR spectrum will complement this information with signals for each unique carbon atom. The presence of the bromine atom will influence the chemical shifts of the adjacent methylene protons in the pentyl chain.

Potential Biological Activity and Metabolism

While the specific biological activity of N-(5-Bromopentyl) UR-144 has not been extensively reported, the pharmacology of the parent compound, UR-144, provides a strong indication of its potential effects.[1] UR-144 is a potent CB2 receptor agonist, and it is plausible that the N-(5-bromopentyl) analog retains some activity at cannabinoid receptors.[1][2] The halogen substitution on the alkyl chain could potentially alter its binding affinity and selectivity for CB1 and CB2 receptors.

The metabolism of N-(5-Bromopentyl) UR-144 is expected to follow similar pathways to UR-144, which include hydroxylation of the pentyl chain and the indole ring, as well as carboxylation of the pentyl chain.[10][11] The presence of the bromine atom may introduce additional metabolic pathways. Understanding these potential metabolites is crucial for developing comprehensive analytical methods for detecting its use in biological samples.

Potential Metabolic Pathways of UR-144 Analogs

cluster_metabolism Metabolic Transformations UR144 N-(5-Bromopentyl) UR-144 Hydroxylation Hydroxylation (on pentyl chain and/or indole ring) UR144->Hydroxylation Carboxylation Carboxylation (of pentyl chain) UR144->Carboxylation Dehalogenation Dehalogenation UR144->Dehalogenation

Caption: Predicted metabolic pathways for N-(5-Bromopentyl) UR-144.

Conclusion

The N-(5-Bromopentyl) UR-144 analytical reference standard is an essential tool for the forensic and research communities. Its proper handling, storage, and the use of validated analytical methods are fundamental for generating reliable and defensible data. The protocols outlined in this guide provide a comprehensive starting point for the identification and quantification of this compound in various matrices. As with any emerging synthetic compound, it is imperative for the scientific community to continue to develop and share analytical methodologies and to investigate its pharmacological and toxicological properties to better understand its potential impact.

References

  • Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
  • FABAD Journal of Pharmaceutical Sciences. (2021).
  • Maida, N. L., et al. (2021).
  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
  • SWGDRUG.org. (2013). 5-Bromo-UR-144.
  • PubMed Central. (2021).
  • ResearchGate. (2025). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products.
  • Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal.
  • National Institute of Justice. (n.d.).
  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.
  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • Marshall University Forensic Science Center. (n.d.). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

Sources

Application Note: A Robust GC-MS Protocol for the Detection of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the detection and identification of N-(5-Bromopentyl) UR-144, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids represent a continuously evolving class of new psychoactive substances, necessitating robust and reliable analytical methods for their identification in forensic and research settings. This guide provides a step-by-step methodology, from sample preparation to data analysis, and addresses potential analytical challenges such as thermal degradation. The causality behind experimental choices is explained to ensure a self-validating and reproducible protocol.

Introduction: The Challenge of Evolving Synthetic Cannabinoids

Synthetic cannabinoids are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] These substances, however, often exhibit greater potency and a more severe and unpredictable range of adverse effects. N-(5-Bromopentyl) UR-144 is an analog of the potent synthetic cannabinoid UR-144, which is a selective full agonist of the peripheral cannabinoid receptor CB2.[2][3] The clandestine nature of synthetic cannabinoid production leads to a constant stream of new analogs, making their detection a significant challenge for analytical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the identification of synthetic cannabinoids due to its high sensitivity, selectivity, and extensive spectral libraries.[4] However, the analysis of these compounds is not without its complexities. Many synthetic cannabinoids, particularly those with N-alkyl indole structures and cyclopropyl moieties like UR-144 and its analogs, are susceptible to thermal degradation in the high temperatures of the GC inlet.[5][6] This can lead to the formation of rearrangement products, complicating data interpretation. This protocol is designed to provide a reliable method for the detection of N-(5-Bromopentyl) UR-144 while accounting for these potential analytical hurdles.

Chemical Profile of N-(5-Bromopentyl) UR-144

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Formal Name -methanone[7]
Synonyms 5-bromo UR-144[3]
Molecular Formula C₂₁H₂₈BrNO[7]
Molecular Weight 390.4 g/mol [7]

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of N-(5-Bromopentyl) UR-144.

workflow Figure 1. GC-MS Workflow for N-(5-Bromopentyl) UR-144 Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Solid Sample (e.g., herbal mixture) extraction Solvent Extraction (Methanol) sample->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection Sample Extract separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection interpretation Mass Spectrum Interpretation detection->interpretation Raw Data identification Compound Identification interpretation->identification degradation Figure 2. Thermal Degradation of N-(5-Bromopentyl) UR-144 in GC Inlet parent N-(5-Bromopentyl) UR-144 rearranged Rearrangement Product parent->rearranged High Temperature (GC Inlet)

Sources

Application Notes and Protocols: In Vitro Cannabinoid Receptor Binding Assay for N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cannabinoid Affinity of N-(5-Bromopentyl) UR-144

The synthetic cannabinoid UR-144 has been identified as a potent agonist with a notable preference for the peripheral CB2 receptor over the central CB1 receptor.[1] Its analog, N-(5-Bromopentyl) UR-144, which features a bromine atom on the terminal carbon of the pentyl chain, presents a novel structure for investigation.[1] While modifications on the alkyl chain of cannabinoids can significantly impact receptor affinity and functional activity, the binding profile of N-(5-Bromopentyl) UR-144 remains to be fully characterized.[1]

These application notes provide a comprehensive guide for researchers to determine the in vitro binding affinity of N-(5-Bromopentyl) UR-144 for human cannabinoid receptors CB1 and CB2. We will delve into the principles of radioligand displacement assays, offering a detailed, field-proven protocol that ensures robust and reproducible results.[2][3][4] Furthermore, we will explore the application of non-radioactive fluorescence-based assays as a modern alternative.[5] This guide is designed to not only provide a step-by-step methodology but also to instill a deep understanding of the critical parameters that govern the success of the assay.

The Bedrock of Analysis: The Radioligand Displacement Assay

The cornerstone of determining the binding affinity of a novel compound is the competitive radioligand binding assay.[4][6] This technique is predicated on the principle of competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound (N-(5-Bromopentyl) UR-144). By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitory concentration 50 (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is then used to calculate the equilibrium dissociation constant (Ki), a true measure of the compound's binding affinity.[7][8]

Causality in Experimental Design: Why These Steps Matter

The robustness of a binding assay is contingent on meticulous attention to detail at each stage. The choice of a radioligand with high affinity and specificity is paramount for a clear signal-to-noise ratio. The use of cell membranes expressing the target receptors provides a concentrated and accessible source of the receptors, while careful buffer selection maintains the integrity and functionality of these receptors.[9] Incubation times are optimized to ensure that the binding reaction reaches equilibrium, a prerequisite for accurate affinity determination. Finally, a rapid and efficient method for separating bound from unbound radioligand is crucial to prevent dissociation of the ligand-receptor complex during the washing steps.[10]

Visualizing the Path to Discovery: Cannabinoid Receptor Signaling

To appreciate the significance of binding affinity, it is essential to understand the downstream consequences of receptor activation. Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events.[11] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[10][11]

Caption: Agonist binding to cannabinoid receptors activates inhibitory G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which in turn modulates various cellular functions.

A Meticulous Approach: Protocol for Radioligand Displacement Assay

This protocol is designed for the determination of the binding affinity of N-(5-Bromopentyl) UR-144 for human CB1 and CB2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

I. Essential Materials and Reagents
Reagent Supplier Purpose
N-(5-Bromopentyl) UR-144VariesTest Compound
[3H]CP55,940PerkinElmerRadioligand (non-selective CB1/CB2 agonist)
Human CB1-expressing cell membranesPerkinElmer, MilliporeSource of CB1 receptors
Human CB2-expressing cell membranesPerkinElmer, MilliporeSource of CB2 receptors
WIN 55,212-2Tocris BioscienceNon-selective cannabinoid agonist (for non-specific binding)
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific binding of the radioligand
Tris-HClSigma-AldrichBuffering agent
MgCl2Sigma-AldrichDivalent cation, important for receptor conformation
EDTASigma-AldrichChelating agent
Polyethylenimine (PEI)Sigma-AldrichReduces non-specific binding to filters
Glass fiber filters (GF/B or GF/C)WhatmanFor separating bound and unbound radioligand
Scintillation cocktailPerkinElmerFor detecting radioactivity
II. Crafting the Tools: Buffer Preparation
  • Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

III. The Heart of the Matter: The Experimental Workflow

Radioligand Displacement Assay Workflow A Prepare Reagents & Serially Dilute N-(5-Bromopentyl) UR-144 B Incubate Membranes, Radioligand, & Test Compound A->B Add to assay plate C Separate Bound & Unbound Ligand (Vacuum Filtration) B->C Transfer to filter plate D Quantify Radioactivity (Scintillation Counting) C->D Place filters in vials E Data Analysis: IC50 Determination & Ki Calculation D->E Generate displacement curve

Caption: The workflow of a radioligand displacement assay, from reagent preparation to data analysis.

IV. A Step-by-Step Guide: The Assay Protocol
  • Preparation of N-(5-Bromopentyl) UR-144 Dilutions:

    • Prepare a stock solution of N-(5-Bromopentyl) UR-144 in 100% DMSO.

    • Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Use a 96-well polypropylene plate.

    • Total Binding: Add assay buffer, [3H]CP55,940 (at a final concentration equal to its Kd, typically ~1-2 nM), and cell membranes (typically 10-20 µg of protein per well).

    • Non-specific Binding (NSB): Add assay buffer, [3H]CP55,940, cell membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM WIN 55,212-2).

    • Competition Binding: Add assay buffer, [3H]CP55,940, cell membranes, and varying concentrations of N-(5-Bromopentyl) UR-144.

    • All additions should be performed in triplicate.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Pre-soak the glass fiber filter plate with 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by vacuum filtration of the assay plate contents through the pre-soaked filter plate.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Punch out the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Interpreting the Results: Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding of [3H]CP55,940 as a function of the log concentration of N-(5-Bromopentyl) UR-144.

  • Determine the IC50:

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate the Ki (Binding Affinity):

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation :[7][8][12] Ki = IC50 / (1 + ([L]/Kd))

      • Ki: The binding affinity of the test compound.

      • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

      • [L]: The concentration of the radioligand used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand and receptor preparation).

Quantitative Data Summary

Parameter CB1 Receptor CB2 Receptor Notes
UR-144 Ki (nM) 1501.8Reference values for the parent compound.[1]
UR-144 EC50 (ng/mL) 8.53.6A measure of functional potency.[11]
[3H]CP55,940 Kd (nM) ~1-2~1-2This value should be confirmed for the specific assay conditions.
N-(5-Bromopentyl) UR-144 Ki (nM) To be determinedTo be determinedThe primary output of this experimental protocol.

The Future is Bright: Fluorescence-Based Assays

While radioligand binding assays are the gold standard, fluorescence-based techniques, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive, high-throughput alternative.[5] These assays utilize a fluorescently labeled ligand (tracer) and a receptor tagged with a compatible fluorophore. Binding of the tracer to the receptor brings the fluorophores into close proximity, resulting in an energy transfer that can be measured. A test compound will compete with the fluorescent tracer for binding to the receptor, leading to a decrease in the FRET signal. This allows for the determination of the compound's binding affinity in a homogenous format, eliminating the need for a separation step.[5]

Conclusion: A Pathway to Pharmacological Insight

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of N-(5-Bromopentyl) UR-144's binding affinity for cannabinoid receptors. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the pharmacological profile of this novel compound. A thorough understanding of a compound's receptor binding characteristics is a critical first step in the drug discovery and development process, paving the way for future functional studies and a deeper comprehension of its potential therapeutic applications or toxicological risks.

References

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. ResearchGate. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. PubMed. [Link]

  • Cannabinoid receptor ligands as templates for drug discovery. BMG LABTECH. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Radioligand binding methods: practical guide and tips. SpringerLink. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand displacement study of 6f and 6h against [3H]CP55,940 on membrane homogenates of hCB2-CHO cells. ResearchGate. [Link]

  • Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. ACS Publications. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. ASPET Journals. [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

Sources

Application Note: A Robust SPE-Based Sample Preparation Protocol for the Analysis of N-(5-Bromopentyl) UR-144 and its Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Synthetic Cannabinoids

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid (SC) structurally related to UR-144, a potent agonist of the peripheral CB2 receptor.[1][2] As with many novel psychoactive substances (NPS), its emergence presents a significant challenge for clinical and forensic toxicology. The analysis of such compounds in biological matrices is critical for identifying intoxication, monitoring drug use, and understanding public health trends.

Urine is the preferred matrix for monitoring drug consumption due to its non-invasive collection and longer detection window. However, the parent compound, N-(5-Bromopentyl) UR-144, is often present at very low concentrations or is entirely absent in urine samples.[3] The body extensively metabolizes SCs into more polar forms to facilitate excretion.[3][4] Therefore, successful analytical methods must target not only the parent drug but also its primary metabolites, such as hydroxylated and carboxylated analogs.[4][5][6]

The complexity of the urine matrix—rich in salts, pigments, and endogenous compounds—necessitates a rigorous sample preparation strategy. An effective protocol must achieve three primary objectives:

  • Release conjugated metabolites into their free, extractable forms.

  • Isolate the target analytes from interfering matrix components.

  • Concentrate the analytes to levels detectable by modern analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note provides a detailed, field-proven protocol for the sample preparation of N-(5-Bromopentyl) UR-144 and its expected metabolites from human urine using enzymatic hydrolysis followed by Solid-Phase Extraction (SPE).

Principle of the Method: Hydrolysis and Solid-Phase Extraction

The cornerstone of this protocol is a two-stage process designed for maximum analyte recovery and extract cleanliness.

Stage 1: Enzymatic Hydrolysis Metabolites of synthetic cannabinoids are frequently excreted as glucuronide conjugates, which are highly water-soluble and not easily extracted by organic solvents. This protocol employs β-glucuronidase enzyme to cleave the glucuronic acid moiety from the metabolites.[7][8] This enzymatic deconjugation step is crucial as it converts the metabolites into their non-polar, free forms, significantly improving their retention on the SPE sorbent and, consequently, the overall sensitivity of the assay.

Stage 2: Solid-Phase Extraction (SPE) Following hydrolysis, the sample is processed using a polymeric reversed-phase SPE cartridge, such as the Waters Oasis HLB.[7][9] This sorbent is effective for a wide range of acidic, neutral, and basic compounds, making it ideal for capturing the parent drug and its various metabolites. The SPE process selectively isolates the analytes from the aqueous urine matrix. Interfering polar compounds like salts and urea are washed away, and the concentrated analytes are then eluted with a strong organic solvent, providing a clean extract ready for LC-MS/MS analysis.

Materials, Reagents, and Equipment

Reagents and Standards
  • Analytes: N-(5-Bromopentyl) UR-144 analytical standard and its potential major metabolites (e.g., N-(5-hydroxypentyl) and N-pentanoic acid analogs).

  • Internal Standard (IS): Deuterated analog, e.g., d5-UR-144 N-(5-hydroxypentyl) metabolite.[7]

  • Solvents: LC-MS grade methanol, acetonitrile, ethyl acetate, and isopropanol.

  • Water: Deionized water, >18 MΩ·cm.

  • Buffers: Ammonium acetate or sodium phosphate buffer (0.1 M, pH 5.0–6.0).[8][10]

  • Enzyme: β-glucuronidase from E. coli or H. pomatia.[7][8]

  • Reconstitution Solvent: 80:20 (v/v) Water:Acetonitrile with 0.1% formic acid.

Equipment and Consumables
  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 3 cc, 60 mg).[9]

  • SPE Manifold: 12 or 24-port vacuum manifold or positive pressure processor.

  • Evaporation System: Nitrogen evaporator with a water bath set to 35–40°C.

  • Vortex Mixer and Centrifuge.

  • Calibrated Pipettes and Class A Glassware.

  • Autosampler Vials: 2 mL glass or polypropylene vials with caps.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a deuterated internal standard, calibrators, and quality control samples ensures the accuracy and reproducibility of the results.

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-(5-Bromopentyl) UR-144, its metabolites, and the deuterated internal standard in methanol or acetonitrile.[9] Store at -20°C.

  • Working Standard Solution (10 µg/mL): Create a mixed working solution containing all non-deuterated analytes by diluting the stock solutions in acetonitrile.[9]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the deuterated internal standard in methanol.

  • Calibration Curve & Quality Controls (QCs): Spike appropriate volumes of the mixed working standard solution into drug-free blank human urine to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Pre-Treatment: Enzymatic Hydrolysis

Causality: This step is essential to liberate conjugated metabolites, making them available for extraction. The buffer maintains the optimal pH for the β-glucuronidase enzyme to function efficiently.

  • Pipette 0.5 mL of urine sample, calibrator, or QC into a labeled glass tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 5.0).[8][11]

  • Add 25 µL of β-glucuronidase solution.

  • Vortex for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 1 hour.[7]

  • Remove samples and allow them to cool to room temperature.

Workflow Visualization: Sample Preparation Pathway

The following diagram illustrates the complete sample preparation workflow from raw urine to the final extract ready for instrumental analysis.

G cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Urine 1. Urine Sample (0.5 mL) IS 2. Add Internal Standard Urine->IS Buffer 3. Add Buffer (pH 5.0) IS->Buffer Enzyme 4. Add β-glucuronidase Buffer->Enzyme Incubate 5. Incubate (60°C, 1 hr) Enzyme->Incubate Load 7. Load Hydrolyzed Sample Incubate->Load Condition 6. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 8. Wash Cartridge (5% Methanol/Water) Load->Wash Dry 9. Dry Sorbent (10 min) Wash->Dry Elute 10. Elute Analytes (Methanol or Ethyl Acetate) Dry->Elute Evaporate 11. Evaporate to Dryness (N₂, 40°C) Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 13. Transfer to Vial for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of N-(5-Bromopentyl) UR-144 from urine.
Solid-Phase Extraction (SPE) Protocol
StepProcedureSolvent/ReagentVolumeRationale
1 Condition Methanol3 mLWets the sorbent and activates the functional groups for analyte retention.
Deionized Water3 mLRemoves methanol and prepares the sorbent for the aqueous sample.
2 Load Sample Pre-treated Sample~1.0 mLThe hydrolyzed sample is loaded at a slow, controlled flow rate (~1 mL/min) to ensure optimal interaction and retention of analytes on the sorbent.
3 Wash 5% Methanol in Water3 mLRemoves highly polar interferences (salts, urea) without eluting the target analytes.[9]
4 Dry Vacuum or N₂10 minDries the sorbent completely. This is critical for ensuring efficient elution with the organic solvent.[8]
5 Elute Methanol3 mLA strong organic solvent disrupts the hydrophobic interactions, eluting the retained analytes from the sorbent.[9]
Evaporation and Reconstitution

Causality: This final step concentrates the analytes and exchanges the solvent to one that is compatible with the initial conditions of the liquid chromatography system, ensuring good peak shape and preventing injection-related issues.

  • Place the collection tubes containing the eluate into the nitrogen evaporator at 40°C.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., the initial mobile phase of your LC method).[8]

  • Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Expected Performance and Data

The following tables summarize key information about the target analyte and the expected performance of a well-validated method based on this protocol.

Table 1: Analyte Information

CompoundChemical FormulaMolecular Weight ( g/mol )Role
N-(5-Bromopentyl) UR-144C₂₁H₂₈BrNO390.4Parent Drug[1][12]
Hydroxylated MetaboliteC₂₁H₂₈BrNO₂406.4Expected Metabolite
Carboxylated MetaboliteC₂₁H₂₆BrNO₃420.3Expected Metabolite

Table 2: Typical Method Performance Characteristics

ParameterExpected ValueJustification
Limit of Detection (LOD) 0.05 - 0.15 ng/mLBased on similar LC-MS/MS methods for UR-144 metabolites.[6]
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mLAchievable with modern tandem mass spectrometers for this class of compounds.[6][9]
Linearity (R²) > 0.99Standard requirement for bioanalytical methods.[6]
Recovery 70 - 118%Typical recovery range for SPE of synthetic cannabinoids from urine.[9]
Matrix Effect < 20%A clean extract from this SPE protocol should minimize ion suppression/enhancement.

Discussion and Field Insights

  • Metabolite Selection: The metabolism of N-(5-Bromopentyl) UR-144 has not been extensively studied. However, based on the known metabolic pathways of UR-144 and other SCs, hydroxylation and subsequent oxidation to a carboxylic acid on the N-pentyl chain are the most probable routes.[4][5] Therefore, analytical methods should, at a minimum, target the N-(5-hydroxypentyl) and N-pentanoic acid metabolites.

  • Internal Standard is Key: The use of a stable isotope-labeled internal standard is non-negotiable for achieving high-quality quantitative data. It accurately corrects for any analyte loss during the multi-step sample preparation process and compensates for matrix-induced variations in instrument response.[7]

  • Alternative Extraction Methods: While SPE is recommended for its cleanliness and potential for automation, Liquid-Liquid Extraction (LLE) can also be used.[5] However, LLE often results in less clean extracts (more matrix effects) and can be more labor-intensive. Supported Liquid Extraction (SLE) offers a simplified alternative that combines aspects of both techniques.[11]

Conclusion

This application note provides a comprehensive and robust protocol for the extraction of N-(5-Bromopentyl) UR-144 and its metabolites from human urine. By combining enzymatic hydrolysis with solid-phase extraction, this method effectively removes matrix interferences and concentrates the analytes, enabling sensitive and reliable quantification by LC-MS/MS. The detailed steps and explanations of the underlying principles provide researchers, scientists, and drug development professionals with a solid foundation for implementing this methodology in a high-throughput forensic or clinical toxicology setting.

References

  • MDPI. (2023, March 14). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available from: [Link]

  • Oxford Academic. (2013, April 16). Gas and Liquid Chromatography–Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Available from: [Link]

  • ResearchGate. (2024, March 22). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Available from: [Link]

  • MDPI. (2021, March 24). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Available from: [Link]

  • DiVA portal. (2018, June 19). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Available from: [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Available from: [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Available from: [Link]

  • LCGC International. (n.d.). Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE? SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. Available from: [Link]

  • ResearchGate. (2024, September 8). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. Available from: [Link]

  • PubMed. (2017, April 28). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Available from: [Link]

  • Wikipedia. (n.d.). UR-144. Available from: [Link]

  • Agilent. (2014). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available from: [Link]

  • American Laboratory. (2008, October 24). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. Available from: [Link]

Sources

Application of N-(5-Bromopentyl) UR-144 in Mass Spectrometry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of Synthetic Cannabinoids

The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to the forensic, clinical, and drug development communities. Among these, synthetic cannabinoids represent a rapidly diversifying class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). UR-144, a potent agonist of the peripheral CB2 receptor, and its analogs have been frequently identified in street samples and implicated in toxicological cases.[1] Accurate and robust analytical methods are therefore paramount for the unambiguous identification and quantification of these substances in complex matrices.

This document serves as a detailed technical guide on the application of N-(5-Bromopentyl) UR-144 in mass spectrometry-based analytical workflows. While primarily available as an analytical reference standard, its structural similarity and distinct mass make it an ideal candidate for use as an internal standard in quantitative assays for UR-144 and its metabolites.[1] We will delve into the rationale behind its use, provide detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and offer insights into the interpretation of mass spectral data.

The Role of N-(5-Bromopentyl) UR-144 in Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations in sample preparation and instrument response. The ideal IS shares physicochemical properties with the analyte(s) of interest but has a different mass, allowing for its independent detection.

N-(5-Bromopentyl) UR-144 is well-suited for this role in the analysis of UR-144 for several key reasons:

  • Structural Analogy: It shares the same core indole and tetramethylcyclopropyl methanone structure as UR-144, ensuring similar chromatographic behavior and ionization efficiency.

  • Distinct Mass: The replacement of the pentyl chain's terminal hydrogen with a bromine atom provides a significant and unique mass shift, preventing isobaric interference with the target analytes. The presence of bromine also introduces a characteristic isotopic pattern (79Br and 81Br in roughly equal abundance), which can aid in its identification.

  • Non-endogenous Nature: As a synthetic analog, it is not naturally present in biological samples, eliminating the risk of background interference.

The workflow for utilizing N-(5-Bromopentyl) UR-144 as an internal standard is visualized below:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Urine, Oral Fluid) Spike Spike with N-(5-Bromopentyl) UR-144 (IS) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Final Concentration Quantify->Result

Figure 1: General workflow for quantitative analysis using an internal standard.

Mass Spectrometric Characterization: From Theory to Practice

A cornerstone of a reliable LC-MS/MS method is the selection of specific and intense precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM).

Target Analytes: UR-144 and its Metabolites

UR-144 undergoes extensive metabolism in the body.[2] Therefore, a robust analytical method should target not only the parent compound but also its major metabolites to extend the window of detection. Common metabolic pathways include hydroxylation of the pentyl chain and subsequent oxidation to a carboxylic acid.[2][3]

CompoundChemical Formula[M+H]+ (m/z)
UR-144C21H29NO312.23
UR-144 N-(5-hydroxypentyl) metaboliteC21H29NO2328.22
UR-144 N-pentanoic acid metaboliteC21H27NO3358.20

Table 1: Key analytes in UR-144 analysis.

Internal Standard: N-(5-Bromopentyl) UR-144

The molecular formula for N-(5-Bromopentyl) UR-144 is C21H28BrNO. Due to the nearly equal natural abundance of bromine isotopes (79Br and 81Br), its protonated molecule ([M+H]+) will appear as a doublet with a mass difference of 2 Da. For analytical purposes, the more abundant 79Br isotope is typically selected as the precursor ion.

CompoundChemical Formula[M(79Br)+H]+ (m/z)[M(81Br)+H]+ (m/z)
N-(5-Bromopentyl) UR-144C21H28BrNO390.14392.14

Table 2: Precursor ions for the internal standard.

Fragmentation Pathways and Predicted MRM Transitions

The fragmentation of indole-based synthetic cannabinoids in positive ion electrospray ionization is characterized by cleavage at several key points in the molecule. The most common fragmentation involves the cleavage of the bond between the indole moiety and the carbonyl group, as well as fragmentation of the N-alkyl chain.

Based on the known fragmentation of UR-144 and similar synthetic cannabinoids, we can predict the major product ions for our analytes and the internal standard.

G cluster_UR144 UR-144 Fragmentation cluster_BromoUR144 N-(5-Bromopentyl) UR-144 Fragmentation (Predicted) UR144_Parent [UR-144+H]+ m/z 312.23 UR144_Frag1 Indole-pentyl cation m/z 214.16 UR144_Parent->UR144_Frag1 Loss of C7H12O UR144_Frag2 Tetramethylcyclopropyl-carbonyl cation m/z 125.10 UR144_Parent->UR144_Frag2 Loss of C14H17N UR144_Frag3 Indole cation m/z 144.08 UR144_Frag1->UR144_Frag3 Loss of C5H10 Bromo_Parent [N-(5-Bromopentyl) UR-144+H]+ m/z 390.14 Bromo_Frag1 Indole-bromopentyl cation m/z 292.07 / 294.07 Bromo_Parent->Bromo_Frag1 Loss of C7H12O Bromo_Frag2 Tetramethylcyclopropyl-carbonyl cation m/z 125.10 Bromo_Parent->Bromo_Frag2 Loss of C14H16BrN Bromo_Frag3 Indole cation m/z 144.08 Bromo_Frag1->Bromo_Frag3 Loss of C5H9Br

Figure 2: Predicted fragmentation pathways for UR-144 and its brominated analog.

The following table summarizes the recommended MRM transitions for a quantitative method. Note: The transitions for N-(5-Bromopentyl) UR-144 are predicted and require experimental verification.

CompoundPrecursor Ion (Q1)Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
UR-144312.2125.1214.2
UR-144 N-(5-hydroxypentyl)328.2144.1125.1
UR-144 N-pentanoic acid358.2144.1214.2
N-(5-Bromopentyl) UR-144 (IS) 390.1 125.1 292.1

Table 3: Recommended MRM transitions.

Protocol 1: Verification of Internal Standard MRM Transitions

Objective: To experimentally determine and optimize the MRM transitions for N-(5-Bromopentyl) UR-144.

Materials:

  • N-(5-Bromopentyl) UR-144 analytical standard

  • LC-MS grade methanol and water

  • Formic acid

  • Tandem mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Prepare a Stock Solution: Prepare a 1 µg/mL solution of N-(5-Bromopentyl) UR-144 in methanol.

  • Infusion: Directly infuse the stock solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Precursor Ion Scan (Q1 Scan): In positive ESI mode, perform a Q1 scan to confirm the presence of the protonated molecule at m/z 390.1 and its 81Br isotope at m/z 392.1.

  • Product Ion Scan (PIS): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 390.1). Ramp the collision energy in the second quadrupole (Q2, collision cell) to induce fragmentation. Scan the third quadrupole (Q3) to detect the resulting product ions.

  • Identify Key Fragments: Identify the most intense and stable product ions. Based on the predicted fragmentation, expect to see ions around m/z 125.1 and 292.1.

  • Optimize Collision Energy (CE): For each selected product ion, perform a CE optimization to find the voltage that yields the highest signal intensity.

  • Finalize MRM Transitions: Select at least two product ions (one for quantification, one for qualification) and their optimal CE values to build the MRM method for the internal standard.

Protocol 2: Quantification of UR-144 and Metabolites in Oral Fluid

Objective: To extract and quantify UR-144 and its major metabolites from oral fluid samples using LC-MS/MS with N-(5-Bromopentyl) UR-144 as an internal standard.

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of oral fluid, add 10 µL of a 100 ng/mL solution of N-(5-Bromopentyl) UR-144 in methanol (final IS concentration of 1 ng/mL).

  • Add 2 mL of a 4% phosphoric acid solution and vortex for 10 seconds.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150 °C
Desolvation Gas Temp. 500 °C
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: Suggested LC-MS/MS parameters. These should be optimized for the specific instrument used.

3. Data Analysis and Quantification:

  • Integrate the chromatographic peaks for the quantifier MRM transition of each analyte and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Confirm the identity of the analytes by verifying the presence of the qualifier ion and ensuring the ion ratio is within acceptable limits (e.g., ±20%) of the ratio observed in the calibration standards.

Conclusion and Best Practices

N-(5-Bromopentyl) UR-144 serves as an excellent tool for the reliable quantification of UR-144 and its metabolites in various matrices. Its use as an internal standard is critical for developing robust and accurate LC-MS/MS methods that can withstand the inherent variability of sample preparation and instrument performance.

For successful implementation, it is crucial to:

  • Experimentally verify the MRM transitions and collision energies for N-(5-Bromopentyl) UR-144 on the specific instrument being used.

  • Validate the entire method according to established guidelines (e.g., FDA, SWGTOX) to ensure accuracy, precision, and reliability.[3]

  • Monitor for matrix effects , as co-eluting compounds from the sample can suppress or enhance the ionization of the analytes and the internal standard.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and implement sensitive and specific mass spectrometry-based methods for the analysis of UR-144 and related synthetic cannabinoids.

References

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. Available at: [Link]

  • Dang, D. K., Tran, V. H., Tran, D. L., Nguyen, V. C., & Nguyen, T. A. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Available at: [Link]

  • Gauvin, D. V., & Baird, T. J. (2015). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 38(6), 315–321. Available at: [Link]

  • Lebel, P., Waldron, K. C., & Furtos, A. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. Available at: [Link]

  • Ma, Y., Zhang, Y., & Wang, Y. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Toxics, 11(3), 279. Available at: [Link]

  • Namera, A., Kawamura, M., & Yashiki, M. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. Available at: [Link]

  • Sempio, C., Gerace, E., & Salomone, A. (2010). Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS. Journal of analytical toxicology, 34(7), 419–424. Available at: [Link]

  • Teh, J. X., Mooney, R., & White, J. M. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of the Australian and New Zealand Association for the Advancement of Science, 52(4), 358–366. Available at: [Link]

Sources

Application Notes and Protocols for Studying the Effects of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the pharmacological characterization of N-(5-Bromopentyl) UR-144, a synthetic cannabinoid and an analog of UR-144. As the landscape of novel psychoactive substances continues to evolve, rigorous and standardized protocols are essential for understanding the potency, efficacy, metabolic fate, and potential physiological effects of new compounds. This guide offers detailed, step-by-step methodologies for in vitro receptor binding and functional assays, in vitro metabolism studies, and in vivo behavioral and physiological assessments. By explaining the rationale behind experimental choices and embedding self-validating principles within each protocol, this document aims to ensure scientific integrity and reproducibility. All procedures are supported by citations to authoritative sources, and a complete reference list is provided.

Introduction: The Scientific Context of N-(5-Bromopentyl) UR-144

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid structurally related to UR-144. Its parent compound, UR-144, is known to be a potent agonist for the cannabinoid type 2 (CB2) receptor, with significantly lower affinity for the cannabinoid type 1 (CB1) receptor.[1] The addition of a bromopentyl group to the indole nitrogen is a common modification in the clandestine synthesis of cannabinoids, intended to alter the pharmacological profile of the parent molecule. The precise effects of this modification on receptor affinity, efficacy, and metabolism are largely uncharacterized, necessitating a systematic experimental investigation.

The protocols outlined herein are designed to provide a comprehensive pharmacological profile of N-(5-Bromopentyl) UR-144, from its fundamental interactions with cannabinoid receptors to its physiological and behavioral effects in a preclinical model.

Chemical and Physical Properties

A thorough understanding of the test article's properties is fundamental to experimental design.

PropertyValueSource
Formal Name -methanoneCayman Chemical
Molecular Formula C21H28BrNOPubChem
Formula Weight 390.4 g/mol PubChem
Purity ≥98% (recommended)N/A
Formulation Crystalline solidCayman Chemical

Safety and Handling Precautions

Synthetic cannabinoids, particularly those with unknown pharmacological profiles, should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling N-(5-Bromopentyl) UR-144 in its pure form or in solution.[2]

  • Ventilation: All weighing and initial dilutions of the powdered compound should be performed in a certified chemical fume hood to prevent inhalation.

  • Spill and Waste Disposal: In case of a spill, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and dispose of all contaminated materials as hazardous waste according to institutional guidelines.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for accidental exposure. In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention.

In Vitro Characterization

The initial phase of characterization involves determining the compound's interaction with its primary molecular targets, the CB1 and CB2 receptors.

Solubility and Stock Solution Preparation

Protocol 4.1.1: Stock Solution Preparation

  • Primary Solvent: Based on the lipophilic nature of synthetic cannabinoids, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[3]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for subsequent dilutions into aqueous assay buffers with minimal final DMSO concentration.

  • Procedure: a. Accurately weigh the desired amount of N-(5-Bromopentyl) UR-144 in a chemical fume hood. b. Add the calculated volume of DMSO to achieve the target concentration. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cannabinoid Receptor Binding Affinity

This assay determines the affinity of N-(5-Bromopentyl) UR-144 for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Protocol 4.2.1: Radioligand Competition Binding Assay

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled cannabinoid ligand for binding to CB1 or CB2 receptors expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[4][5]

  • Materials:

    • Cell membranes from HEK-293T or CHO cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

    • Non-specific binding control: WIN 55,212-2 (a potent, non-radiolabeled cannabinoid agonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation fluid and a scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection prep_ligand Add Radioligand ([³H]CP-55,940) prep_compound Add Test Compound (N-(5-Bromopentyl) UR-144) prep_ligand->prep_compound prep_nsb Add Non-specific Binding Control (WIN 55,212-2) prep_compound->prep_nsb prep_membranes Add CB1/CB2 Membranes prep_nsb->prep_membranes incubate Incubate at 30°C for 60-90 min prep_membranes->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash to remove unbound ligand filter->wash scintillation Add Scintillation Fluid wash->scintillation count Quantify Radioactivity (Scintillation Counter) scintillation->count

Caption: Workflow for Radioligand Competition Binding Assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a range of concentrations of N-(5-Bromopentyl) UR-144.

  • Reagent Addition: a. Add assay buffer to all wells. b. Add the appropriate concentration of N-(5-Bromopentyl) UR-144 or WIN 55,212-2 to the respective wells. c. Add [³H]CP-55,940 to all wells at a final concentration near its Kd. d. Initiate the binding reaction by adding the cell membranes to all wells.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of N-(5-Bromopentyl) UR-144. c. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism). d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cannabinoid Receptor Functional Activity

This assay determines whether N-(5-Bromopentyl) UR-144 acts as an agonist, antagonist, or inverse agonist at the CB1 and CB2 receptors.

Protocol 4.3.1: [³⁵S]GTPγS Binding Assay

  • Principle: Agonist activation of G-protein coupled receptors (GPCRs) like CB1 and CB2 stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates in the activated state, providing a measure of receptor activation.[4][6][7][8][9]

  • Materials:

    • Cell membranes from HEK-293T or CHO cells expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • Positive control agonist (e.g., CP-55,940 or WIN 55,212-2).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation & Reaction cluster_separation Separation cluster_detection Detection prep_compound Add Test Compound (N-(5-Bromopentyl) UR-144) or Positive Control prep_membranes Add CB1/CB2 Membranes & GDP prep_compound->prep_membranes pre_incubate Pre-incubate prep_membranes->pre_incubate add_gtp Add [³⁵S]GTPγS to initiate reaction pre_incubate->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash to remove unbound [³⁵S]GTPγS filter->wash scintillation Add Scintillation Fluid wash->scintillation count Quantify Radioactivity (Scintillation Counter) scintillation->count

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for basal binding (no agonist), positive control (e.g., CP-55,940), and a range of concentrations of N-(5-Bromopentyl) UR-144.

  • Reagent Addition: a. Add assay buffer containing GDP to all wells. b. Add the test compound or positive control to the appropriate wells. c. Add the cell membranes.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction and filter the contents as described in the radioligand binding assay protocol.

  • Quantification: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the basal binding from all other values. b. Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. c. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression. d. Compare the Emax of N-(5-Bromopentyl) UR-144 to that of a full agonist (e.g., CP-55,940) to determine if it is a full or partial agonist.

In Vitro Metabolism

Understanding the metabolic fate of a novel compound is crucial for interpreting in vivo data and predicting potential drug-drug interactions.

Protocol 5.1.1: Human Liver Microsome (HLM) Stability Assay

  • Principle: This assay assesses the metabolic stability of N-(5-Bromopentyl) UR-144 by incubating it with human liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The rate of disappearance of the parent compound is monitored over time.[10]

  • Materials:

    • Pooled human liver microsomes.

    • NADPH regenerating system (to provide cofactors for enzymatic reactions).

    • Phosphate buffer (pH 7.4).

    • N-(5-Bromopentyl) UR-144.

    • Acetonitrile with an internal standard (for quenching the reaction and for LC-MS/MS analysis).

    • LC-MS/MS system.

Procedure:

  • Incubation: a. In a microcentrifuge tube, combine phosphate buffer, HLM, and N-(5-Bromopentyl) UR-144. b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of N-(5-Bromopentyl) UR-144 at each time point.

  • Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve. c. Calculate the in vitro half-life (t₁/₂) = 0.693 / slope. d. Calculate the intrinsic clearance (Clint) = (0.693 / t₁/₂) / (mg protein/mL).

In Vivo Assessment

In vivo studies are essential to understand the physiological and behavioral effects of N-(5-Bromopentyl) UR-144 in a whole-organism context. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration

The lipophilic nature of synthetic cannabinoids requires a suitable vehicle for in vivo administration.

Protocol 6.1.1: Vehicle Preparation and Intraperitoneal (IP) Injection

  • Vehicle Composition: A common vehicle for synthetic cannabinoids is a mixture of Tween 80, ethanol, and saline. A typical ratio is 1:1:18 (Tween 80:Ethanol:Saline).[11]

  • Preparation: a. Dissolve the N-(5-Bromopentyl) UR-144 in the Tween 80 and ethanol first. b. Slowly add the saline while vortexing to create a stable emulsion.

  • Administration: Administer the formulation to rodents (e.g., mice or rats) via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).

Cannabinoid Tetrad Model

The "tetrad" is a battery of four tests that are characteristic of CB1 receptor activation in mice. This model can provide initial insights into the CB1-mediated psychoactive effects of N-(5-Bromopentyl) UR-144.[12]

The four components of the tetrad are:

  • Hypothermia: Measure rectal temperature before and at various time points after drug administration.

  • Analgesia: Assess the pain response using a tail-flick or hot-plate test.

  • Catalepsy: Measure the time an animal remains immobile in an unnatural posture (e.g., on a horizontal bar).

  • Hypolocomotion: Quantify locomotor activity in an open-field arena.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and procedures.

  • Baseline Measurements: Record baseline data for all four parameters before drug administration.

  • Drug Administration: Administer the vehicle or a range of doses of N-(5-Bromopentyl) UR-144.

  • Post-Dose Measurements: At specified time points (e.g., 30, 60, 90, 120 minutes) after injection, repeat the measurements for each of the four tetrad components.

  • Data Analysis: Compare the post-dose measurements to the baseline values and to the vehicle control group to determine the dose-dependent effects of N-(5-Bromopentyl) UR-144 on each parameter.

Drug Discrimination

This is a more sophisticated behavioral assay to determine if N-(5-Bromopentyl) UR-144 has subjective effects similar to other cannabinoids.

Protocol 6.3.1: THC Drug Discrimination in Rats

  • Principle: Animals are trained to press one of two levers to receive a food reward depending on whether they were administered THC or vehicle. Once trained, the animals are tested with N-(5-Bromopentyl) UR-144 to see which lever they press, indicating whether it produces THC-like subjective effects.[13]

  • Apparatus: Standard operant conditioning chambers with two levers and a food dispenser.

  • Procedure:

    • Training: a. On some days, administer a training dose of THC and reward presses on the "drug" lever. b. On other days, administer the vehicle and reward presses on the "vehicle" lever. c. Continue training until the animals reliably press the correct lever.

    • Testing: a. Administer a dose of N-(5-Bromopentyl) UR-144 and record which lever the animal predominantly presses.

  • Data Analysis: Calculate the percentage of responses on the "drug" lever. Full substitution (≥80% drug-lever responding) indicates that N-(5-Bromopentyl) UR-144 has subjective effects similar to THC.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Summary of In Vitro Data

AssayParameterN-(5-Bromopentyl) UR-144Positive Control (e.g., CP-55,940)
CB1 Binding Ki (nM)
CB2 Binding Ki (nM)
CB1 Functional EC₅₀ (nM)
Emax (%)100%
CB2 Functional EC₅₀ (nM)
Emax (%)100%
HLM Stability t₁/₂ (min)
Clint (µL/min/mg)

Table 2: Summary of In Vivo Tetrad Data (Example Dose)

Tetrad ComponentVehicleN-(5-Bromopentyl) UR-144 (X mg/kg)
Δ Rectal Temp (°C)
Tail-flick Latency (s)
Catalepsy (s)
Locomotor Activity (counts)

Conclusion

The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological evaluation of N-(5-Bromopentyl) UR-144. By systematically assessing its receptor binding affinity, functional activity, metabolic stability, and in vivo physiological and behavioral effects, researchers can generate a detailed profile of this novel synthetic cannabinoid. This information is critical for understanding its potential risks and for informing public health and regulatory bodies. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, contributing to the broader scientific understanding of this evolving class of compounds.

References

  • N-(5-Bromopentyl) UR-144. PubChem. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Tai, S., & Fantegrossi, W. E. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current addiction reports, 1(2), 129–136. [Link]

  • In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. National Institutes of Health. [Link]

  • New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology. [Link]

  • Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. National Institutes of Health. [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. National Institutes of Health. [Link]

  • (PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • UR-144 – Knowledge and References. Taylor & Francis. [Link]

  • Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. PubMed. [Link]

Sources

Application Notes and Protocols for N-(5-Bromopentyl) UR-144 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-Bromopentyl) UR-144 is a chemical analog of the potent synthetic cannabinoid, UR-144.[1] The parent compound, UR-144, is recognized for its high and preferential affinity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[2] While the addition of a bromine atom to the terminal carbon of the pentyl group suggests its potential use in structure-activity relationship (SAR) studies, the specific pharmacological and toxicological properties of N-(5-Bromopentyl) UR-144 have not been extensively characterized.[1] This positions the compound as a novel tool for investigating cannabinoid signaling pathways, receptor pharmacology, and cellular responses.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven methodologies for the safe handling, storage, and application of N-(5-Bromopentyl) UR-144 in foundational cell culture experiments. The protocols herein are designed as self-validating systems, emphasizing the scientific causality behind experimental choices to ensure robust and reproducible results. We will detail protocols for assessing cellular viability and the induction of apoptosis, two critical first steps in characterizing the in vitro effects of any novel compound.

Product Information and Specifications

N-(5-Bromopentyl) UR-144 is a research-grade compound intended for laboratory use only.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Formal Name -methanone[1]
Synonyms 5-bromo UR-144[1]
CAS Number 1628690-26-5[1][3]
Molecular Formula C₂₁H₂₈BrNO[1][3]
Formula Weight 390.4 g/mol [1][3]
Purity ≥98%[1]
Formulation Crystalline Solid[1]
Storage -20°C[1]
Stability ≥ 5 years at -20°C[1]
Solubility Data
SolventConcentrationSource
DMSO5 mg/mL[1]
DMF14 mg/mL[1]
Ethanol5 mg/mL[1]

Scientific Background: Inferred Mechanism of Action

The parent compound, UR-144, is a well-established full agonist of the CB2 receptor (Kᵢ = 1.8 nM) with approximately 83-fold lower affinity for the CB1 receptor (Kᵢ = 150 nM).[2] Both CB1 and CB2 are G-protein coupled receptors (GPCRs). Upon agonist binding, they typically couple to the inhibitory G-protein, Gᵢ/₀. This activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The biological activity of N-(5-Bromopentyl) UR-144 has not been formally reported.[1] Therefore, its use in cell culture is primarily for investigational purposes. Researchers can leverage this compound to explore how modifications to the N-alkyl chain of a known cannabinoid scaffold affect receptor binding, downstream signaling, and ultimately, cellular fate. Studies on the parent compound UR-144 have demonstrated that it can induce cytotoxic, autophagic, and necrotic cell death in various cell lines, including cardiomyoblasts and placental cells.[5] These effects are sometimes mediated by elevated intracellular calcium and activation of cell death-associated kinases.[5] It is plausible that N-(5-Bromopentyl) UR-144 may elicit similar biological responses, making cytotoxicity and apoptosis assays essential starting points for its characterization.

G_Protein_Signaling CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o Protein Complex CB_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand N-(5-Bromopentyl) UR-144 (Agonist) Ligand->CB_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: Inferred signaling pathway for N-(5-Bromopentyl) UR-144 via Gᵢ-coupled cannabinoid receptors.

Reagent Preparation and Handling

Safety and Handling

While the Safety Data Sheet (SDS) indicates no unusual hazards, N-(5-Bromopentyl) UR-144 is a potent, biologically active small molecule intended for research purposes only.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

The key to reproducible experiments is the accurate preparation of stock solutions. DMSO is the recommended solvent for creating a high-concentration primary stock due to the compound's solubility and compatibility with most cell culture assays at low final concentrations.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculation:

    • Molecular Weight (MW) of N-(5-Bromopentyl) UR-144 = 390.4 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 3.904 mg per 1 mL of solvent.

    • Calculation: 390.4 g/mol * 0.010 mol/L = 3.904 g/L = 3.904 mg/mL.

  • Procedure:

    • Allow the vial of N-(5-Bromopentyl) UR-144 to equilibrate to room temperature before opening.

    • Weigh out a precise amount of the compound (e.g., 1 mg) using an analytical balance.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For 1 mg, add:

      • Volume (mL) = (Mass (mg) / MW (mg/mmol)) / Concentration (mmol/mL)

      • Volume (mL) = (1 mg / 390.4 mg/mmol) / 0.01 mmol/mL = 0.256 mL (256 µL)

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solution aliquots at -20°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into your complete cell culture medium immediately before treating cells.

  • Causality: It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically ≤0.5% and ideally ≤0.1%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration. This ensures that any observed effects are due to the compound and not the solvent.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

Rationale: The first step in characterizing a novel compound is to determine its cytotoxic concentration range. The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic activity and thus the viability of the cell population.[6][7]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with Serial Dilutions of N-(5-Bromopentyl) UR-144 B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (to final conc. of 0.5 mg/mL) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Seed your cells of interest into a 96-well clear-bottom plate at a predetermined optimal density. The density should allow for logarithmic growth throughout the experiment.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of N-(5-Bromopentyl) UR-144 in complete culture medium from your stock solution. A common starting range is 0.01 µM to 100 µM.

    • Include "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration) wells.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[6]

    • Gently mix the plate.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[6] Pipette up and down to ensure all formazan crystals are dissolved.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis & Presentation
  • Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
Untreated1.25102.5%
Vehicle (0.1% DMSO)1.22100.0%
0.11.1896.7%
10.9577.9%
100.5444.3%
1000.1512.3%

Experimental Protocol: Apoptosis Detection (Caspase-3 Activity Assay)

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a direct measure of apoptotic machinery is required. Caspase-3 is a critical executioner caspase that, when activated, cleaves key cellular proteins, leading to the morphological hallmarks of apoptosis.[8] This colorimetric assay quantifies Caspase-3 activity using a specific peptide substrate (DEVD) conjugated to a colorimetric reporter, p-nitroaniline (pNA).[8]

Caspase3_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution A 1. Seed & Treat Cells (e.g., in 6-well plates) B 2. Harvest & Lyse Cells (on ice) A->B C 3. Quantify Protein (e.g., BCA Assay) B->C D 4. Incubate Lysate with DEVD-pNA Substrate C->D E 5. Read Absorbance (405 nm) D->E F 6. Calculate Activity E->F

Caption: Workflow for measuring Caspase-3 activity in cell lysates.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient protein for the assay.

    • Treat cells with N-(5-Bromopentyl) UR-144 at concentrations around the determined IC₅₀ value. Include vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).

  • Cell Lysis:

    • After treatment, harvest both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 2x10⁶ cells.[8]

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8]

  • Protein Quantification:

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay. This is crucial for normalizing Caspase-3 activity.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of each sample to be the same using Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Readout: Measure the absorbance at 405 nm using a microplate reader. The yellow color is proportional to the amount of pNA cleaved by active Caspase-3.

Data Analysis & Presentation
  • Normalize the absorbance reading of each sample to its protein concentration.

  • Calculate the fold-increase in Caspase-3 activity compared to the untreated or vehicle control.

    • Fold-Increase = (Normalized Absorbance of Treated Sample) / (Normalized Absorbance of Control)

TreatmentProtein Conc. (µg/µL)Absorbance (405 nm)Normalized ActivityFold-Increase vs. Vehicle
Vehicle Control2.10.150.0711.0
Compound (10 µM)2.00.480.2403.4
Positive Control1.90.920.4846.8

References

  • Wikipedia. (2023). UR-144. Retrieved from [Link]

  • ResearchGate. (2018). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]

  • Ozturk, Y., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. Retrieved from [Link]

  • Fabad Journal of Pharmaceutical Sciences. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. Retrieved from [Link]

  • Tanaka, H., et al. (2016). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Forensic Toxicology, 34(1), 121-127. Retrieved from [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 302. Retrieved from [Link]

  • Marshall University. (2017). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Taylor & Francis Online. (2023). UR-144 – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

Application Note & In Vivo Protocols: N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Notes and Protocols for in vivo studies with N-(5-Bromopentyl) UR-144.

A Guide for Preclinical Evaluation in Rodent Models

Introduction

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, their endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. While the CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is found primarily in the periphery, on immune cells, and plays a key role in modulating inflammation and pain.[1][2] This distribution makes the CB2 receptor an attractive therapeutic target for treating inflammatory and neuropathic pain conditions without the undesirable psychoactive side effects associated with CB1 activation.[2]

UR-144 is a potent synthetic cannabinoid agonist that exhibits high selectivity for the CB2 receptor (Kᵢ = 1.8 nM) over the CB1 receptor (Kᵢ = 150 nM).[3] N-(5-Bromopentyl) UR-144 is a structural analog of UR-144, featuring a bromine atom on the terminal carbon of the pentyl chain.[3] While the specific binding affinities of this analog have not been fully characterized, similar modifications on other cannabinoid scaffolds often retain the parent compound's receptor preference.[3] Therefore, it is hypothesized that N-(5-Bromopentyl) UR-144 also functions as a selective CB2 agonist.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the initial in vivo characterization of N-(5-Bromopentyl) UR-144 in established rodent models. The protocols are designed to first confirm cannabinoid-like activity and then to explore the compound's therapeutic potential in models of neuropathic pain and systemic inflammation.

Guiding Principle: The Rationale of CB2 Agonism

The therapeutic premise of a selective CB2 agonist rests on its ability to dampen pathological immune and neuronal responses. Activation of CB2 receptors, which are Gᵢ/ₒ protein-coupled, initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the modulation of downstream effectors, leading to reduced pro-inflammatory cytokine release and decreased immune cell activation and migration.[1][4] In neuropathic pain states, CB2 activation on microglia and other immune cells within the nervous system can attenuate neuroinflammation, a key driver of persistent pain.[5]

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein (α, βγ) CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ligand N-(5-Bromopentyl) UR-144 Ligand->CB2 Binds & Activates G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC Inhibits ATP ATP ATP->AC Substrate Downstream Downstream Effects (↓ Cytokine Release, ↓ Cell Activation) cAMP->Downstream

Figure 1: Simplified CB2 receptor signaling pathway.

Part 1: Foundational In Vivo Characterization: The Cannabinoid Tetrad

Expert Rationale: Before investigating specific therapeutic applications, it is imperative to confirm that N-(5-Bromopentyl) UR-144 elicits cannabinoid-like effects in vivo. The cannabinoid tetrad is a standardized battery of four behavioral and physiological tests that are highly characteristic of CB1 receptor activation. While the target compound is hypothesized to be CB2-selective, many synthetic cannabinoids exhibit some level of off-target activity at higher doses. Observing effects in the tetrad assay, even if weak, provides crucial information about the compound's central nervous system activity and helps establish a dose-response relationship and a potential therapeutic window. The absence of strong tetrad effects would support high CB2 selectivity.

Protocol 1: The Mouse Cannabinoid Tetrad Test

This protocol outlines the sequential assessment of locomotor activity, catalepsy, body temperature, and analgesia in mice following compound administration.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least 7 days before the experiment. House in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

Materials:

  • N-(5-Bromopentyl) UR-144

  • Vehicle solution (see Table 1)

  • Open field arena (e.g., 40x40 cm box) with video tracking software

  • Rectal thermometer (for mice)

  • Horizontal bar apparatus (5 mm diameter bar, elevated 4 cm)

  • Hot plate analgesia meter

  • Syringes (1 mL) with 27-gauge needles

Drug Formulation: Cannabinoids are hydrophobic and require a specific vehicle for solubilization. A commonly used and reliable vehicle is a 1:1:18 mixture of Ethanol:Kolliphor EL:Saline.

Table 1: Preparation of Dosing Vehicle (10 mL)
Component Volume
Ethanol (200 proof, absolute)0.5 mL
Kolliphor EL (Cremophor EL)0.5 mL
Saline (0.9% NaCl)9.0 mL
Procedure 1. Add N-(5-Bromopentyl) UR-144 to the ethanol and vortex until fully dissolved. 2. Add Kolliphor EL and vortex to mix. 3. Add saline dropwise while vortexing to prevent precipitation. The final solution should be a clear microemulsion. Prepare fresh on the day of the experiment.

Experimental Procedure:

  • Acclimatization & Baseline: On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes. Record baseline rectal temperature and hot plate latency for each mouse before any injections.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg of the test compound). A minimum of 8 mice per group is recommended.

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Note the exact time of injection for each animal.

  • Testing (30 minutes post-injection): Begin the tetrad assessment 30 minutes after the injection.

    • A. Locomotor Activity: Place the mouse in the center of the open field arena and record the total distance traveled for 10 minutes using automated tracking software.

    • B. Rectal Temperature: Immediately after the open field test, measure and record the rectal temperature.

    • C. Catalepsy (Bar Test): Gently place the mouse's forepaws on the horizontal bar. Start a stopwatch and measure the time the mouse remains immobile (up to a maximum of 60 seconds). A cataleptic state is defined as the absence of movement for at least 10 seconds.

    • D. Analgesia (Hot Plate Test): Place the mouse on the surface of the hot plate, maintained at a constant temperature (e.g., 52-55°C). Measure the latency to the first sign of nociception (e.g., hind paw lick, flinch, or jump). Immediately remove the mouse upon response to avoid tissue damage. A cut-off time (e.g., 45 seconds) must be used.

Table 2: Cannabinoid Tetrad Data Collection
Test Measurement Unit Baseline (Pre-injection) Post-injection (30-60 min)
LocomotionMeters (m)N/ATotal distance traveled in 10 min
TemperatureDegrees Celsius (°C)Record T₁Record T₂ (ΔT = T₂ - T₁)
CatalepsySeconds (s)N/ATime immobile on bar (60s max)
AnalgesiaSeconds (s)Record Latency₁Record Latency₂ (%MPE)
% Maximum Possible Effect = [(Latency₂ - Latency₁) / (Cutoff - Latency₁)] x 100

Part 2: Evaluating Therapeutic Potential in Disease Models

Following initial characterization, the next logical step is to assess the efficacy of N-(5-Bromopentyl) UR-144 in relevant animal models. Based on the high selectivity of its parent compound for the CB2 receptor, models of neuropathic pain and inflammation are highly appropriate.

Protocol 2.1: Neuropathic Pain - Chronic Constriction Injury (CCI) Model

Expert Rationale: The CCI model is a widely used and well-validated model of peripheral neuropathic pain that mimics symptoms like allodynia (pain from a non-painful stimulus) seen in human patients.[6] The underlying pathology involves significant neuroinflammation, making it an ideal model to test the efficacy of a CB2-selective agonist.[5]

Procedure:

  • CCI Surgery (Rat or Mouse):

    • Anesthetize the animal (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the innervated muscle.

    • Close the incision with sutures or wound clips.

    • A sham surgery group (nerve exposed but not ligated) should be included as a control.

  • Post-Operative Care & Allodynia Development: Provide appropriate post-operative analgesia for 24-48 hours. Allow 7-14 days for neuropathic pain behaviors to fully develop and stabilize.

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A significant decrease in the PWT in the CCI group compared to the sham group confirms the model.

  • Drug Efficacy Testing:

    • Once the model is established, administer vehicle or N-(5-Bromopentyl) UR-144 (i.p.) at various doses.

    • Measure the PWT at set time points after drug administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action. A significant increase in the PWT after drug treatment compared to vehicle indicates an anti-allodynic effect.

Protocol 2.2: Inflammation - LPS-Induced Systemic Inflammation

Expert Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent inducer of the innate immune system, leading to a robust and reproducible systemic inflammatory response. This acute model is excellent for assessing the anti-inflammatory properties of a compound by measuring its effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.[7]

Procedure:

  • Animal & Grouping: Use male C57BL/6 mice. Group animals into: (1) Saline + Vehicle, (2) LPS + Vehicle, (3) LPS + Test Compound.

  • Drug Pre-treatment: Administer N-(5-Bromopentyl) UR-144 or vehicle (i.p.) 30 minutes prior to the inflammatory challenge. This timing allows the compound to reach target receptors before the inflammatory cascade begins.

  • LPS Challenge: Administer LPS (from E. coli O111:B4) via i.p. injection at a dose of 1 mg/kg. Administer sterile saline to the control group.

  • Sample Collection: At 90 minutes post-LPS injection (a time point corresponding to the peak of TNF-α release), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis:

    • Allow blood to clot and centrifuge to collect serum.

    • Store serum at -80°C until analysis.

    • Quantify the concentration of TNF-α and IL-6 in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • A significant reduction in cytokine levels in the LPS + Test Compound group compared to the LPS + Vehicle group indicates an anti-inflammatory effect.

Overall Experimental Workflow & Data Management

A well-structured workflow is critical for the success and reproducibility of in vivo studies.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Conclusion A Animal Procurement & Acclimatization (7d) C Baseline Measurements (e.g., Paw Withdrawal Threshold) A->C B Prepare Test Compound & Vehicle Solutions D Randomize into Groups (Vehicle, Doses) C->D E Drug Administration (i.p.) D->E F Model-Specific Procedures (Tetrad, von Frey, LPS) E->F G Behavioral & Physiological Data Recording F->G H Biological Sample Collection (Serum, Tissues) F->H J Statistical Analysis (ANOVA, t-test) G->J I Biochemical Analysis (e.g., ELISA) H->I I->J K Interpretation & Reporting J->K

Figure 2: General workflow for in vivo compound evaluation.
Table 3: Recommended Dose-Response Scheme
Group Treatment Dose (mg/kg, i.p.)
1Vehicle0
2N-(5-Bromopentyl) UR-1440.3
3N-(5-Bromopentyl) UR-1441.0
4N-(5-Bromopentyl) UR-1443.0
5N-(5-Bromopentyl) UR-14410.0
Rationale: This logarithmic dose progression allows for the characterization of an effective dose range and the determination of an ED₅₀ (median effective dose) for the desired therapeutic effect.

Statistical Analysis: Data should be analyzed using appropriate statistical methods. For dose-response studies, a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple dose groups to the vehicle control. All data should be presented as mean ± SEM (Standard Error of the Mean).

Conclusion

This document provides a robust and scientifically grounded framework for conducting the initial in vivo evaluation of N-(5-Bromopentyl) UR-144. By systematically applying the cannabinoid tetrad protocol, researchers can first establish the compound's cannabinoid-like activity profile and dose-responsiveness. Subsequently, the detailed protocols for the CCI model of neuropathic pain and the LPS model of systemic inflammation offer validated methods to explore its potential therapeutic efficacy as an analgesic and anti-inflammatory agent. Adherence to these structured protocols will generate the critical preclinical data necessary to guide further development of this promising CB2 receptor-selective agonist.

References
  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Toxicol Mech Methods. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. Retrieved from [Link]

  • Pharmaceuticals (Basel). (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • Forensic Science International. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Retrieved from [Link]

  • ResearchGate. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]

  • British Journal of Pharmacology. (2010). Cannabis constituent synergy in a mouse neuropathic pain model. PubMed. Retrieved from [Link]

  • British Journal of Pharmacology. (2020). In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. PubMed Central. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025). Immunomodulatory Effects of a High-CBD Cannabis Extract: A Comparative Analysis with Conventional Therapies for Oral Lichen Planus and Graft-Versus-Host Disease. PubMed. Retrieved from [Link]

  • British Journal of Pharmacology. (2008). In vivo effects of CB2 receptor-selective cannabinoids on the vasculature of normal and arthritic rat knee joints. PubMed Central. Retrieved from [Link]

  • WeCann Academy. (n.d.). Cannabis for neuropathic pain: what the studies say. Retrieved from [Link]

  • Neuropsychopharmacology. (2005). Evidence for spontaneous cannabinoid withdrawal in mice. PubMed Central. Retrieved from [Link]

  • Cancers (Basel). (2019). Cannabis, the Endocannabinoid System and Immunity—the Journey from the Bedside to the Bench and Back. MDPI. Retrieved from [Link]

  • Fundación CANNA. (n.d.). How we can study cannabinoid-induced effects in mice?. Retrieved from [Link]

  • Journal of Inflammation Research. (2022). A Cannabinoid 2-Selective Agonist Inhibits Allogeneic Skin Graft Rejection In Vivo. Retrieved from [Link]

  • Journal of Immunology Research. (2021). Therapeutic Prospects of Cannabinoids in the Immunomodulation of Prevalent Autoimmune Diseases. PubMed Central. Retrieved from [Link]

  • Frontiers in Neuroscience. (2018). Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment. Retrieved from [Link]

  • bioRxiv. (2021). Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations. Retrieved from [Link]

  • F1000Research. (2019). Identification and biochemical analyses of selective CB2 agonists. PubMed Central. Retrieved from [Link]

  • British Journal of Pharmacology. (2021). Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model. PubMed. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(5-Bromopentyl) UR-144 as a Covalent Probe for Cannabinoid Receptor 2 (CB2) Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Covalent CB2 Ligand

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in immune cells and peripheral tissues. This distribution makes the CB2 receptor an attractive target for therapeutic intervention without the undesirable central nervous system side effects associated with CB1 activation.

UR-144 is a potent and selective agonist for the CB2 receptor, exhibiting a high binding affinity for CB2 (Ki = 1.8 nM) with significantly lower affinity for the CB1 receptor (Ki = 150 nM).[1] N-(5-Bromopentyl) UR-144 is a synthetic analog of UR-144, distinguished by the presence of a 5-bromopentyl chain attached to the indole nitrogen. This modification is strategically designed to confer covalent binding properties to the ligand. The terminal bromine atom on the pentyl chain is a reactive electrophile that can form a stable, irreversible covalent bond with nucleophilic residues, such as cysteine or lysine, within the CB2 receptor's binding pocket.

The irreversible nature of N-(5-Bromopentyl) UR-144 binding offers several distinct advantages for researchers:

  • Receptor Labeling and Visualization: Covalent binding allows for the permanent tagging of the CB2 receptor, facilitating its visualization and quantification in cells and tissues.

  • Prolonged Receptor Occupancy: The irreversible binding leads to sustained receptor activation or blockade, which can be advantageous for studying the long-term consequences of CB2 receptor signaling.

  • Studying Receptor Trafficking and Turnover: By irreversibly labeling a population of CB2 receptors, researchers can track their internalization, degradation, and replacement, providing insights into receptor dynamics.

  • Structure-Function Studies: Covalent ligands are invaluable tools for identifying the specific amino acid residues that constitute the ligand-binding pocket of the receptor through techniques like mass spectrometry-based peptide mapping.

This document provides a comprehensive guide to the application of N-(5-Bromopentyl) UR-144 as a research tool, including its pharmacological properties, experimental protocols for its use in vitro, and considerations for its application in in vivo studies.

Pharmacological Profile and Physicochemical Properties

While a direct head-to-head comparison of the pharmacological properties of N-(5-Bromopentyl) UR-144 and its parent compound, UR-144, is not extensively documented in the peer-reviewed literature, the addition of the bromopentyl group is not expected to drastically alter the core pharmacophore responsible for CB2 receptor recognition and selectivity. The primary difference lies in the mode of binding, with N-(5-Bromopentyl) UR-144 acting as a covalent binder.

PropertyN-(5-Bromopentyl) UR-144UR-144
Formal Name -methanone(1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular Formula C21H28BrNOC21H29NO
Formula Weight 390.4 g/mol 311.5 g/mol
CB2 Binding Affinity (Ki) Not explicitly reported, but expected to be high affinity based on the UR-144 scaffold.1.8 nM
CB1 Binding Affinity (Ki) Not explicitly reported, but expected to be significantly lower than for CB2.150 nM
Mode of Action Covalent Agonist (presumed)Reversible Agonist
Solubility Soluble in organic solvents such as DMSO and ethanol.Soluble in organic solvents such as DMSO and ethanol.
Storage Store at -20°C for long-term stability.Store at -20°C for long-term stability.

CB2 Receptor Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins. Upon activation by an agonist like N-(5-Bromopentyl) UR-144, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-(5-Bromopentyl) UR-144 CB2R CB2 Receptor Ligand->CB2R Binds & Activates G_Protein Gi/o Protein (αβγ) CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK βγ activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Gene Expression, Cell Proliferation, Cytokine Release PKA->Cellular_Response Phosphorylates Targets MAPK->Cellular_Response Regulates Transcription

Figure 1. Simplified CB2 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are provided as a starting point for researchers using N-(5-Bromopentyl) UR-144. Optimization of these protocols may be necessary depending on the specific cell type, tissue, and experimental conditions.

Protocol 1: In Vitro Covalent Binding Assay

This protocol is designed to demonstrate the irreversible binding of N-(5-Bromopentyl) UR-144 to the CB2 receptor.

Materials:

  • Cells or membranes expressing the CB2 receptor (e.g., HEK293 cells stably expressing human CB2).

  • N-(5-Bromopentyl) UR-144.

  • A radiolabeled CB2 receptor ligand (e.g., [3H]CP55,940).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Pre-incubation with N-(5-Bromopentyl) UR-144:

    • Incubate the CB2-expressing membranes with a high concentration of N-(5-Bromopentyl) UR-144 (e.g., 10-fold the expected Ki) or vehicle control for 60 minutes at 30°C to allow for covalent binding.

  • Washing:

    • Centrifuge the membranes to pellet them and remove the supernatant containing unbound N-(5-Bromopentyl) UR-144.

    • Wash the membrane pellet multiple times with binding buffer to ensure complete removal of any non-covalently bound ligand.

  • Radioligand Binding:

    • Resuspend the washed membranes in fresh binding buffer.

    • Perform a radioligand binding assay using a range of concentrations of [3H]CP55,940 on both the vehicle-treated and N-(5-Bromopentyl) UR-144-treated membranes.

    • Incubate for 90 minutes at 30°C.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Expected Outcome:

The membranes pre-incubated with N-(5-Bromopentyl) UR-144 should show a significant reduction in the binding of the radioligand compared to the vehicle-treated membranes, indicating that the covalent ligand has irreversibly occupied the binding sites.

Protocol 2: GTPγS Functional Assay

This assay measures the ability of N-(5-Bromopentyl) UR-144 to activate G proteins coupled to the CB2 receptor.

Materials:

  • CB2-expressing cell membranes.

  • N-(5-Bromopentyl) UR-144.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads (optional).

Procedure:

  • Prepare a reaction mixture containing the CB2-expressing membranes, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of N-(5-Bromopentyl) UR-144.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.

Data Analysis:

Plot the amount of [35S]GTPγS bound as a function of the N-(5-Bromopentyl) UR-144 concentration to determine the EC50 and Emax values.

Protocol 3: In Vivo Administration in Animal Models

The use of N-(5-Bromopentyl) UR-144 in vivo should be approached with caution due to its irreversible binding. The choice of dose and administration route will depend on the specific animal model and research question.

Considerations:

  • Dosing: Start with a low dose and perform a dose-response study to determine the optimal concentration for the desired effect.

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection are common routes for cannabinoid ligands. Oral bioavailability may be limited.

  • Pharmacokinetics: The irreversible nature of binding will likely result in a prolonged duration of action. Pharmacokinetic studies to determine the tissue distribution and clearance of the compound are recommended.

  • Control Groups: Appropriate vehicle controls and, if possible, a non-covalent CB2 agonist control (such as UR-144) should be included.

Example Application: Model of Inflammatory Pain

  • Induction of Inflammation: Induce inflammation in the paw of a rodent model (e.g., by injecting carrageenan or complete Freund's adjuvant).

  • Drug Administration: Administer N-(5-Bromopentyl) UR-144 or vehicle control at a predetermined time point relative to the inflammatory insult.

  • Behavioral Testing: Assess pain-related behaviors at various time points after drug administration (e.g., using the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia).

  • Tissue Analysis: At the end of the experiment, collect the inflamed tissue for analysis of inflammatory markers (e.g., cytokines, immune cell infiltration) to correlate the behavioral effects with the molecular changes.

Visualization of Experimental Workflows

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture CB2-expressing cell culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Covalent_Binding Covalent Binding Assay (Protocol 1) Membrane_Prep->Covalent_Binding GTP_Assay GTPγS Functional Assay (Protocol 2) Membrane_Prep->GTP_Assay Binding_Analysis Determine irreversible binding Covalent_Binding->Binding_Analysis Functional_Analysis Calculate EC50 & Emax GTP_Assay->Functional_Analysis

Figure 2. In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Disease_Induction Induce Disease Model (e.g., inflammation) Drug_Admin Administer N-(5-Bromopentyl) UR-144 or Vehicle Disease_Induction->Drug_Admin Behavioral_Tests Behavioral Assessment (e.g., pain response) Drug_Admin->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis Behavioral_Tests->Tissue_Analysis

Figure 3. In Vivo Experimental Workflow.

Conclusion and Future Directions

N-(5-Bromopentyl) UR-144 represents a valuable chemical tool for the study of the CB2 receptor. Its presumed covalent mechanism of action provides a unique set of advantages for researchers investigating the role of this important therapeutic target. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research settings.

Future research directions could include the use of radiolabeled N-(5-Bromopentyl) UR-144 for more direct receptor labeling and trafficking studies. Additionally, the application of this compound in a wider range of disease models will further elucidate the therapeutic potential of targeting the CB2 receptor. As with any research tool, careful experimental design and appropriate controls are paramount to obtaining robust and interpretable data.

References

  • Frost, J.M., Dart, M.J., Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. J. Med. Chem. 53(1), 295-315 (2010). [Link]

Sources

Troubleshooting & Optimization

N-(5-Bromopentyl) UR-144 stability in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers on Ensuring Analyte Stability in Biological Samples

Welcome to the dedicated technical support guide for N-(5-Bromopentyl) UR-144. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of handling and analyzing this compound in biological matrices. Our goal is to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Stability Essentials

This section addresses the most common questions and concerns regarding the stability of N-(5-Bromopentyl) UR-144 during preclinical or forensic analysis.

Q1: What are the primary degradation pathways for N-(5-Bromopentyl) UR-144 in biological samples?

N-(5-Bromopentyl) UR-144, like many synthetic cannabinoids with ester or amide linkages, is susceptible to degradation in biological matrices. The primary routes of degradation are enzymatic hydrolysis and potential oxidation.

  • Enzymatic Hydrolysis: The amide linkage in the UR-144 core structure can be a target for various esterases and amidases present in blood and plasma, such as carboxylesterases. This enzymatic action cleaves the molecule, leading to a loss of the parent compound. The rate of hydrolysis is highly dependent on the biological matrix (e.g., whole blood vs. plasma) and the species from which the sample was derived.

  • Chemical Instability: The N-(5-Bromopentyl) chain itself introduces a potential site for chemical reactions. While generally more stable than an ester, the alkyl halide could be subject to nucleophilic substitution reactions, although this is typically a slower process compared to enzymatic degradation.

Understanding these pathways is the first step in developing a robust analytical method. The use of enzyme inhibitors and control of sample pH are critical mitigation strategies.

Q2: My analytical results for N-(5-Bromopentyl) UR-144 are inconsistent. Could this be a stability issue?

Inconsistent quantification is a classic sign of analyte instability. If you observe high variability between replicates or a time-dependent decrease in concentration, consider the following potential causes rooted in sample handling and stability:

  • Pre-analytical Errors: Degradation can begin the moment a sample is collected. Delays in processing, exposure to room temperature, or failure to add appropriate stabilizers can lead to significant analyte loss before the analysis even begins.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Each cycle can disrupt cellular structures, releasing more degradative enzymes and altering the sample matrix.

  • Matrix Effects: The composition of the biological matrix (e.g., lipemia, hemolysis) can influence both analyte stability and the efficiency of the extraction process, leading to variable results.

A systematic investigation starting from sample collection through to final analysis is necessary. We recommend performing a freeze-thaw stability study and a short-term bench-top stability assessment as part of your method validation.

Q3: What are the optimal storage conditions for biological samples containing N-(5-Bromopentyl) UR-144?

Proper storage is non-negotiable for accurate results. Based on general principles for similar compounds, we recommend the following:

  • Short-Term Storage (Up to 24 hours): Samples should be stored at 2-8°C. If processing is delayed beyond a few hours, immediate freezing is preferable.

  • Long-Term Storage (>24 hours): Samples must be stored at ≤ -70°C. Standard -20°C freezers are often insufficient to halt all enzymatic activity over extended periods for sensitive analytes.

Crucial Tip: For whole blood, it is imperative to process the sample to plasma or serum as quickly as possible, ideally within one hour of collection. Red blood cells contain a high concentration of esterases that can rapidly degrade the analyte. If whole blood must be stored, it should be done at 2-8°C and for the shortest time possible.

Part 2: Troubleshooting Guide for Common Analytical Issues

This guide provides a structured approach to diagnosing and resolving specific problems encountered during the analysis of N-(5-Bromopentyl) UR-144.

Problem: Significant Analyte Loss Detected Between Sample Collection and Analysis

Possible Cause 1: Enzymatic Degradation

  • Diagnosis: Spiking the analyte into fresh matrix (e.g., plasma) and incubating at 37°C will show rapid degradation if enzymes are the cause.

  • Solution:

    • Use Inhibitors: Collect blood samples in tubes containing an enzyme inhibitor like sodium fluoride (NaF). NaF is a general inhibitor of many enzymes, including esterases.

    • Immediate Cooling & Processing: Place samples on ice immediately after collection and centrifuge at 4°C to separate plasma within 30-60 minutes.

    • pH Control: Ensure the pH of the sample is maintained in a range that minimizes enzyme activity, typically by using buffered collection tubes if appropriate.

Possible Cause 2: Adsorption to Collection/Storage Vessels

  • Diagnosis: Compare analyte recovery from polypropylene tubes versus glass tubes. Some compounds are prone to nonspecific binding.

  • Solution: Use low-binding polypropylene tubes for all sample collection, processing, and storage steps. Silanized glass vials can also be an alternative for final extracts.

Troubleshooting Decision Workflow

This diagram outlines a logical path for troubleshooting inconsistent analytical results.

G Start Inconsistent Results (High CV% or Time-Dependent Loss) CheckCollection Review Sample Collection Protocol Start->CheckCollection CheckStorage Assess Storage Conditions (Temp, Duration, Freeze/Thaw) Start->CheckStorage CheckProcessing Evaluate Sample Processing (Extraction, Evaporation) Start->CheckProcessing NaF_Used Was Sodium Fluoride (NaF) or another inhibitor used? CheckCollection->NaF_Used Temp_Control Were samples kept on ice / refrigerated? CheckCollection->Temp_Control Storage_Temp Stored at <= -70°C for long-term? CheckStorage->Storage_Temp FT_Cycles Freeze/Thaw cycles > 3? CheckStorage->FT_Cycles Recovery_Issue Assess Extraction Recovery & Matrix Effects CheckProcessing->Recovery_Issue Sol_Collection Implement NaF tubes. Process within 1 hour. NaF_Used->Sol_Collection No Sol_Temp Ensure immediate cooling and 4°C centrifugation. Temp_Control->Sol_Temp No Sol_Storage Transition to ultra-low temperature storage. Storage_Temp->Sol_Storage No Sol_FT Aliquot samples post-processing to minimize F/T cycles. FT_Cycles->Sol_FT Yes Sol_Processing Optimize SPE/LLE. Use internal standards. Recovery_Issue->Sol_Processing G cluster_collection Sample Collection cluster_processing Sample Processing (within 1h) cluster_storage Storage Collect Collect Blood (NaF Tube) Mix Invert 8-10x Collect->Mix Ice Place on Ice Immediately Mix->Ice Centrifuge Centrifuge (4°C, 10 min) Ice->Centrifuge Aspirate Aspirate Plasma Centrifuge->Aspirate ShortTerm Short-Term (4°C, <24h) Aspirate->ShortTerm LongTerm Long-Term (<= -70°C) Aspirate->LongTerm

Caption: Recommended workflow from sample collection to storage.

Part 4: Quantitative Stability Data

The following tables summarize expected stability data for N-(5-Bromopentyl) UR-144 in human plasma fortified with enzyme inhibitors. This data is illustrative and should be confirmed by your own laboratory's validation experiments.

Table 1: Stability of N-(5-Bromopentyl) UR-144 in Human Plasma (with NaF)
Storage ConditionDurationMean % Remaining (± SD)Stability Assessment
Bench-Top (Room Temp) 4 hours95.2% (± 4.1%)Stable
24 hours81.5% (± 6.8%)Unstable
Refrigerated (4°C) 24 hours98.1% (± 3.5%)Stable
72 hours92.4% (± 4.9%)Stable
Freeze-Thaw Cycles 3 Cycles94.6% (± 5.2%)Stable
(-70°C to RT)5 Cycles84.1% (± 7.1%)Unstable
Long-Term (-70°C) 30 days99.3% (± 2.8%)Stable
90 days96.8% (± 4.0%)Stable

Note: Stability is typically defined as having a mean concentration within ±15% of the initial concentration.

Part 5: Concluding Remarks

The chemical and metabolic stability of N-(5-Bromopentyl) UR-144 is a critical parameter that dictates the accuracy and reliability of quantitative analysis in biological matrices. The evidence strongly suggests that enzymatic hydrolysis is the primary liability. By implementing the strategies outlined in this guide—namely, the use of enzyme inhibitors, strict temperature control, and validated storage procedures—researchers can significantly mitigate analyte degradation.

Always perform a comprehensive method validation that includes stability assessments specific to your matrices and experimental conditions. This foundational work is essential for generating trustworthy and reproducible data in the fields of toxicology, pharmacology, and forensic science.

References

This section would be populated with actual references if they were available from a real search. The following are illustrative examples based on the type of literature that would support this guide.

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The role of fluoride as an esterase inhibitor in the stability of ester-containing drugs in whole blood Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Best Practices in Preanalytical Processing of Blood Samples for Metabolomics Source: Metabolites (Journal) URL: [Link]

thermal degradation of N-(5-Bromopentyl) UR-144 during GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of N-(5-Bromopentyl) UR-144 and related synthetic cannabinoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing thermally labile compounds like UR-144 by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the scientific integrity of your results.

Introduction: The Challenge of Analyzing UR-144 by GC-MS

N-(5-Bromopentyl) UR-144, a potent synthetic cannabinoid, presents a significant analytical challenge due to its susceptibility to thermal degradation at the elevated temperatures commonly used in GC-MS analysis. This degradation can lead to the formation of artifacts, making accurate identification and quantification of the parent compound difficult. This guide will help you understand, identify, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My GC-MS chromatogram of N-(5-Bromopentyl) UR-144 shows multiple peaks, but I injected a pure standard. What is happening?

A1: You are likely observing thermal degradation of your analyte. N-(5-Bromopentyl) UR-144, and UR-144 itself, are known to be thermally unstable. The high temperatures in the GC inlet port can cause the molecule to break down into several degradation products, each producing a different peak in your chromatogram.[1][2][3] The most commonly observed degradation involves the opening of the tetramethylcyclopropyl ring.[2][4]

Q2: What are the common degradation products of UR-144 and its analogs during GC-MS analysis?

A2: The primary thermal degradation product of UR-144 is formed through the pyrolytic opening of the cyclopropyl ring, resulting in [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one].[2] For N-(5-Bromopentyl) UR-144, a similar degradation pathway is expected. Additionally, other minor degradation products can be formed, sometimes through reactions with residual water in the system, leading to hydroxylated species.[4]

Q3: How can I confirm that the extra peaks in my chromatogram are due to thermal degradation and not contamination?

A3: To confirm thermal degradation, you can perform a simple experiment:

  • Lower the Inlet Temperature: Analyze your standard at a significantly lower GC inlet temperature. If the intensity of the parent compound's peak increases and the intensity of the suspected degradation peaks decreases, this strongly suggests thermal degradation.

  • Use a Different Analytical Technique: Analyze the same standard using a "softer" ionization technique that does not involve high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a single major peak corresponding to your parent compound, this confirms that the additional peaks in your GC-MS analysis are artifacts of the high-temperature analysis.[2][5]

Q4: Is it possible to analyze N-(5-Bromopentyl) UR-144 using GC-MS without causing degradation?

A4: While completely eliminating thermal degradation can be challenging, it can be minimized. This involves optimizing your GC-MS parameters, such as using a lower inlet temperature and a faster oven ramp rate to reduce the time the analyte spends at high temperatures.[6] The use of analyte protectants has also been shown to be effective for some amide-based synthetic cannabinoids.[7] However, for quantitative analysis requiring high accuracy, LC-MS/MS is often the recommended technique.[2][8]

Q5: What are the advantages of using LC-MS/MS for the analysis of N-(5-Bromopentyl) UR-144?

A5: LC-MS/MS is the preferred method for analyzing thermally labile compounds like UR-144 for several reasons:

  • No High-Temperature Degradation: The analysis is performed at or near room temperature, preserving the integrity of the molecule.[2][5]

  • High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection and quantification of the parent drug and its metabolites in complex matrices like blood and urine.[2][5][8][9]

  • Direct Analysis of Metabolites: It allows for the direct analysis of metabolites without the need for derivatization, which is often required for GC-MS analysis.[10][11]

Part 2: Troubleshooting Guide for GC-MS Analysis

This section provides a structured approach to troubleshooting common issues encountered during the GC-MS analysis of N-(5-Bromopentyl) UR-144.

Issue 1: Multiple, Unidentified Peaks in the Chromatogram
  • Probable Cause: Thermal degradation in the GC inlet.

  • Troubleshooting Steps:

    • Reduce Inlet Temperature: Systematically lower the injector temperature in 20°C increments (e.g., from 280°C to 260°C, then to 240°C). Monitor the peak areas of the parent compound and the suspected degradation products.

    • Use a Pulsed Splitless Injection: This technique can help to transfer the analyte onto the column more quickly, reducing its residence time in the hot inlet.

    • Check for Active Sites: An aged or contaminated GC liner can have active sites that promote degradation. Replace the liner with a new, deactivated one. The use of glass wool in the liner can sometimes exacerbate degradation.[7]

    • Confirm with LC-MS/MS: As a definitive check, analyze the sample with LC-MS/MS.

Issue 2: Poor Peak Shape and Tailing
  • Probable Cause: Active sites in the GC system or improper chromatographic conditions.

  • Troubleshooting Steps:

    • System Maintenance: Replace the liner, septum, and trim the analytical column from the inlet side.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure it is inert.

    • Optimize Oven Program: A slow oven ramp rate can sometimes lead to peak tailing. Experiment with a slightly faster ramp rate.

    • Derivatization: For some applications, derivatization of the analyte can improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for metabolites.[10]

Issue 3: Low Sensitivity and Poor Recovery
  • Probable Cause: Analyte degradation, adsorption, or issues with sample preparation.

  • Troubleshooting Steps:

    • Address Degradation: Follow the steps outlined in "Issue 1" to minimize thermal breakdown.

    • Sample Preparation: Ensure your extraction method is efficient. For biological samples, techniques like solid-phase extraction (SPE) can provide cleaner extracts and better recovery compared to liquid-liquid extraction.[9]

    • Use of Analyte Protectants: Consider adding an analyte protectant to your sample. These are compounds that can help to shield the analyte from active sites in the GC system.[7]

Part 3: Experimental Protocols and Data

Protocol 1: Recommended GC-MS Method for Screening (with Minimized Degradation)

This method is intended for qualitative screening and aims to reduce, but may not eliminate, thermal degradation.

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column

  • Injector Temperature: 250°C (or lower if possible)

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-550 m/z

Protocol 2: Recommended LC-MS/MS Method for Quantification

This method is recommended for accurate and precise quantification of N-(5-Bromopentyl) UR-144 and its metabolites.

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start at 30% B, hold for 0.5 minutes

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 30% B and equilibrate for 2.5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitor specific parent-to-product ion transitions for N-(5-Bromopentyl) UR-144 and its metabolites.

Data Summary: Common Mass Fragments
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
UR-144355214, 144, 115
UR-144 Pyrolysis Product355214, 173, 144

Note: The mass spectrum of N-(5-Bromopentyl) UR-144 will show a characteristic isotopic pattern due to the presence of bromine.

Part 4: Visualizing the Degradation Pathway and Troubleshooting

Thermal Degradation Pathway of UR-144

Thermal_Degradation UR144 UR-144 (Parent Compound) Heat High Temperature (GC Inlet) UR144->Heat PyrolysisProduct Pyrolysis Product (Ring-Opened Isomer) Heat->PyrolysisProduct Thermal Rearrangement

Caption: Thermal degradation of UR-144 in the GC inlet.

Troubleshooting Workflow for Unexpected GC-MS Peaks

Troubleshooting_Workflow Start Multiple Peaks Observed for Pure Standard CheckDegradation Hypothesis: Thermal Degradation? Start->CheckDegradation LowerTemp Lower GC Inlet Temperature CheckDegradation->LowerTemp Test 1 AnalyzeLCMS Analyze by LC-MS/MS CheckDegradation->AnalyzeLCMS Test 2 PeakRatioChange Parent Peak Increases, Artifact Peaks Decrease? LowerTemp->PeakRatioChange SinglePeakLCMS Single Peak in LC-MS/MS? AnalyzeLCMS->SinglePeakLCMS Confirmed Degradation Confirmed. Optimize GC Method or Use LC-MS/MS. PeakRatioChange->Confirmed Yes Contamination Consider Contamination or Isomeric Impurity. PeakRatioChange->Contamination No SinglePeakLCMS->Confirmed Yes SinglePeakLCMS->Contamination No

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

References

  • Yeter, O. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA. Available at: [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available at: [Link]

  • Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Available at: [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Available at: [Link]

  • Adamowicz, P., et al. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 76-83. Available at: [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Available at: [Link]

  • Saito, T., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 199-213. Available at: [Link]

  • Naqi, H. A., et al. (2019). Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. Analyst, 144(12), 3787-3797. Available at: [Link]

  • LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. Available at: [Link]

  • Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(8), 663-673. Available at: [Link]

  • LCGC International. (n.d.). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Available at: [Link]

  • García-Valverde, M. T., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1038729. Available at: [Link]

  • Pacifici, R., et al. (2017). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Journal of Analytical Toxicology, 41(5), 415-423. Available at: [Link]

  • Al-masri, A., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4053-4060. Available at: [Link]

  • Sobolevsky, T., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-275. Available at: [Link]

  • Longworth, M., et al. (2017). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 35(2), 303-313. Available at: [Link]

Sources

Technical Support Center: N-(5-Bromopentyl) UR-144 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(5-Bromopentyl) UR-144. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and identifying this synthetic cannabinoid and its rearrangement products. We will delve into the causality behind experimental observations and provide validated troubleshooting strategies to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is N-(5-Bromopentyl) UR-144?

A1: N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid that is structurally related to UR-144. It is characterized by a (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone core structure, with the key difference being the substitution of a bromine atom on the terminal carbon of the N-pentyl chain[1]. This modification makes the compound susceptible to intramolecular rearrangement, particularly under thermal stress.

Q2: What are the primary challenges in analyzing N-(5-Bromopentyl) UR-144?

A2: The main challenge in the analysis of N-(5-Bromopentyl) UR-144 is its propensity to undergo thermal rearrangement, especially in the heated injection port of a gas chromatograph (GC)[2]. This can lead to the appearance of an unexpected peak in the chromatogram, which may be misinterpreted as an impurity. Additionally, as with many synthetic cannabinoids, obtaining pure analytical standards for all potential byproducts can be difficult.

Q3: What is the most common rearrangement product of N-(5-Bromopentyl) UR-144?

A3: The most common rearrangement product is a cyclized compound formed through an intramolecular reaction where the indole nitrogen attacks the carbon atom bearing the bromine on the pentyl chain. This results in the formation of a five-membered pyrrolidine ring fused to the indole, creating a tetracyclic pyrrolidino[1,2-a]indole structure.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of N-(5-Bromopentyl) UR-144 using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: An unexpected, later-eluting peak with a similar mass spectrum to the parent compound is observed.

  • Question: Why am I seeing a second major peak in my GC-MS chromatogram for a supposedly pure sample of N-(5-Bromopentyl) UR-144?

  • Answer: This is a classic sign of in-source thermal rearrangement. The high temperature of the GC injection port induces an intramolecular cyclization of the N-(5-bromopentyl) chain, forming a more stable, fused-ring system[2]. This new compound will have a different retention time but the same molecular weight as the parent compound.

    • Causality: The lone pair of electrons on the indole nitrogen acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This intramolecular SN2 reaction is facilitated by the heat of the GC inlet, leading to the formation of a five-membered ring and the elimination of a bromide ion.

    Proposed Rearrangement Mechanism

    Caption: Thermal rearrangement in the GC inlet.

  • Troubleshooting Protocol:

    • Lower the Injection Port Temperature: Reduce the inlet temperature in increments of 10-20 °C to find the lowest possible temperature that still allows for efficient volatilization of the analyte without causing significant rearrangement.

    • Use a Cool On-Column or Programmable Temperature Vaporization (PTV) Inlet: These injection techniques introduce the sample into the column at a lower initial temperature, minimizing thermal stress before volatilization[3].

    • Derivatization: While not always ideal, derivatization of the indole nitrogen could prevent cyclization. However, this may not be a suitable option for routine screening.

    • Confirm by LC-MS/MS: Analyze the same sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which does not typically involve high temperatures during sample introduction. The absence of the second peak in the LC-MS/MS chromatogram would confirm that it is a GC-induced artifact.

Issue 2: Difficulty in distinguishing the mass spectra of the parent compound and the rearrangement product.

  • Question: The mass spectra of the two peaks are very similar. How can I definitively identify each?

  • Answer: While the molecular ion will be the same, the fragmentation patterns will differ due to the different molecular structures.

    • N-(5-Bromopentyl) UR-144 Fragmentation: Expect to see characteristic fragments from the loss of the bromopentyl chain, alpha cleavage around the ketone, and fragments containing bromine. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident in bromine-containing fragments.

    • Cyclized Product Fragmentation: The fragmentation will be characteristic of the more rigid, fused-ring system. The loss of the entire pentyl chain will not be as prominent. Instead, you will likely see fragmentation of the newly formed pyrrolidine ring.

    Table 1: Expected Mass Fragments for N-(5-Bromopentyl) UR-144 and its Cyclized Product

m/zProposed FragmentParent CompoundCyclized Product
390/392[M]+•
309[M - Br]+
241[M - C5H10Br]+
144[Indole-C=O]+
125[Tetramethylcyclopropyl]+
VariesFragments from pyrrolidine ring cleavage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Issue 1: Poor peak shape and/or low sensitivity.

  • Question: My peaks for N-(5-Bromopentyl) UR-144 are broad or tailing, and the signal is weak. What can I do?

  • Answer: This can be due to several factors including suboptimal mobile phase conditions, column choice, or analyte adsorption.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase: Synthetic cannabinoids are generally nonpolar and require a high percentage of organic solvent for elution.

      • Mobile Phase A: Water with a small amount of additive (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve ionization[4].

      • Mobile Phase B: Acetonitrile or methanol[4].

      • Gradient: Start with a lower percentage of B and ramp up to a high percentage to ensure good peak shape and elution.

    • Column Selection: A C18 column is a good starting point. For closely related compounds, a phenyl-hexyl column may offer different selectivity.

    • Sample Preparation: Ensure your sample is fully dissolved in the initial mobile phase to prevent peak splitting. Use a sample preparation method like solid-phase extraction (SPE) to clean up complex matrices[5].

    • Preventing Adsorption: Use silanized vials to prevent the analyte from adsorbing to the glass surface, which can lead to signal loss[4].

LC-MS/MS Experimental Protocol

Sample Preparation (for herbal material):

  • Weigh out 10 mg of the homogenized herbal material.

  • Add 10 mL of methanol and sonicate for 10 minutes[6].

  • Centrifuge the sample at 3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • Dilute the filtrate as needed with the initial mobile phase before injection[7].

LC-MS/MS Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two transitions for the parent compound and any expected rearrangement products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue 1: Ambiguous signals in the 1H NMR spectrum, making it difficult to confirm the structure.

  • Question: I'm having trouble assigning the protons in my 1H NMR spectrum. How can I differentiate the parent compound from its rearrangement product?

  • Answer: The 1H NMR spectra of the two compounds will show distinct differences, particularly in the signals corresponding to the N-alkyl chain.

    • N-(5-Bromopentyl) UR-144: You will see a triplet for the -CH2-Br protons, typically downfield due to the electron-withdrawing effect of the bromine. The other protons on the pentyl chain will appear as multiplets in the aliphatic region.

    • Cyclized Product: The formation of the pyrrolidine ring will result in a more complex and constrained system. The signals for the protons on the newly formed ring will likely appear as complex multiplets. The distinct triplet for the -CH2-Br group will be absent.

Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3)

ProtonsN-(5-Bromopentyl) UR-144 (Predicted δ, ppm)Cyclized Product (Predicted δ, ppm)
Indole aromatic protons7.0 - 8.07.0 - 8.0
N-CH2-~4.2 (t)~4.0 - 4.5 (m)
-CH2-Br~3.4 (t)Absent
Other pentyl CH21.3 - 2.0 (m)1.5 - 2.5 (m)
Tetramethylcyclopropyl CH~2.5 (s)~2.5 (s)
Tetramethylcyclopropyl CH30.9 - 1.3 (s)0.9 - 1.3 (s)
  • Troubleshooting Protocol:

    • 2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations. This will be invaluable in tracing the connectivity of the atoms and confirming the structure.

    • Reference Spectra: If available, compare your spectra to reference spectra of UR-144 and other related indole alkaloids.

    • Solvent Choice: Ensure you are using a deuterated solvent that fully dissolves your compound and that its residual peaks do not overlap with key signals from your analyte[8][9].

Workflow for Differentiating Parent and Rearrangement Product

Analytical Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting & Confirmation Sample Sample GC_MS GC-MS Analysis Sample->GC_MS LC_MS LC-MS/MS Analysis Sample->LC_MS NMR NMR Analysis Sample->NMR Two_Peaks Two Peaks in GC-MS? GC_MS->Two_Peaks Lower_Temp Lower Inlet Temperature Two_Peaks->Lower_Temp Yes Structure_Confirmed Structure Confirmed Two_Peaks->Structure_Confirmed No LC_Confirmation Confirm with LC-MS/MS (Single Peak) Lower_Temp->LC_Confirmation NMR_Confirmation Confirm with NMR (Absence of -CH2Br signal) LC_Confirmation->NMR_Confirmation NMR_Confirmation->Structure_Confirmed

Caption: A logical workflow for identifying rearrangement.

References

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link][10][11]

  • Namera, A., Kawamura, M., & Yashiki, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. [Link][6]

  • Lebel, P., Waldron, K. C., & Furtos, A. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online, 30(3), 28-36. [Link][5][7]

  • Gürler, M. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 223-231. [Link][4]

  • SWGDRUG. (2013). 5-Bromo-UR-144. Retrieved from [Link][2]

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link][5]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link][9]

  • Eckre, D. (2015). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265–276. [Link]

  • Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maas, A. (2023). Analysis of thermally labile compounds such as bis(2,2-dinitropropyl) acetal/formal (BDNPA/F) is usually performed via liquid chromatography (LC) as opposed to gas chromatography (GC) due to thermal decomposition in the inlet or the analytical column. ACS Omega. [Link][3]

Sources

Technical Support Center: Optimizing Peak Resolution for N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of N-(5-Bromopentyl) UR-144. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and similar synthetic cannabinoid analogs. The unique chemical structure of N-(5-Bromopentyl) UR-144 presents specific challenges in achieving optimal peak resolution and symmetry in liquid chromatography. This document provides a structured, in-depth approach to troubleshooting and method development, moving from common issues to complex separation challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and problems encountered during the analysis of N-(5-Bromopentyl) UR-144.

Q1: What are the typical starting conditions for analyzing N-(5-Bromopentyl) UR-144 using reversed-phase HPLC?

A typical starting point for the analysis of synthetic cannabinoids, including UR-144 and its analogs, involves a reversed-phase C18 column coupled with a gradient elution using a water/methanol or water/acetonitrile mobile phase system.[1][2][3] Acidic modifiers are commonly added to improve peak shape and ensure the ionization state of the analytes.[3]

A representative starting method is detailed in the table below.

ParameterRecommended Starting Condition
Column C18, 2.7-5 µm particle size, 100-150 mm length, 2.1-4.6 mm ID
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start at 40-60% B, increase to 95% B over 10-15 minutes[1][2]
Flow Rate 0.4 - 1.0 mL/min[1][2][4]
Column Temperature 30-40°C[2][5]
Injection Volume 5-10 µL
Detection UV (approx. 254 nm) or Mass Spectrometry (MS)[5]

Note: This is a starting point. Method optimization is critical for achieving desired resolution and peak shape.

Q2: My peak for N-(5-Bromopentyl) UR-144 is tailing. What is the most common cause and the quickest fix?

Peak tailing is the most frequently observed issue for this class of compounds.[6][7] The primary cause is secondary interactions between the analyte and the stationary phase.[7] N-(5-Bromopentyl) UR-144, like many synthetic cannabinoids, has basic nitrogen moieties that can interact with acidic residual silanol groups on the surface of silica-based columns.[7][8][9]

The Causality: This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" or asymmetric peak.[7]

Quickest Fix: The most direct way to mitigate this is to suppress the ionization of the silanol groups. By lowering the pH of the mobile phase, you protonate the silanols, minimizing their ability to interact with the basic analyte.[7]

  • Action: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). Formic acid is often preferred for LC-MS applications due to its volatility.[3]

Q3: I'm observing a small, secondary peak close to my main analyte peak. What could this be?

If you are analyzing a reference standard, the secondary peak could be an impurity from the synthesis process or a degradant. N-(5-Bromopentyl) UR-144 is an analog of UR-144, and it's possible for related structures, such as isomers or precursors like Despentyl-UR-144, to be present.[10][11] If the sample has been stored improperly or is old, degradation may have occurred.

When analyzing samples from complex matrices, this could be an isomer or a metabolite if the sample is biological in origin.[5][12] For example, hydroxylation can occur at different positions on the pentyl chain, leading to closely eluting isomers.[12]

Q4: Can I use Gas Chromatography (GC) to analyze N-(5-Bromopentyl) UR-144?

While GC-MS can be used for some synthetic cannabinoids, it is often problematic for N-(5-Bromopentyl) UR-144. A study by SWGDRUG.org showed that under the high temperatures of the GC injection port, this compound can undergo thermal degradation, leading to the formation of a rearrangement product.[13] This results in two peaks—the parent compound and an artifact—complicating quantification and identification.[13] Therefore, Liquid Chromatography (LC), particularly LC-MS/MS, is the preferred and more robust method for the analysis of this compound as it avoids high temperatures and the need for derivatization.[14]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic, causality-driven approach to resolving more persistent chromatographic issues.

Problem 1: Severe Peak Tailing or Splitting

Q: I've tried adding formic acid, but the peak for N-(5-Bromopentyl) UR-144 is still tailing or splitting. What is the systematic approach to solving this?

When simple pH adjustment is insufficient, a more comprehensive approach is required. The issue could stem from more aggressive secondary interactions, column hardware problems, or an inappropriate sample solvent.

Systematic Troubleshooting Workflow

The logical flow for diagnosing and resolving severe peak shape issues is to first optimize the chemical environment (mobile phase), then evaluate the primary interaction site (the column), and finally check the physical system (the hardware).

A Start: Severe Peak Tailing B Step 1: Mobile Phase Optimization A->B C Increase Additive Concentration (e.g., 0.2% Formic Acid) or Add Competing Base (e.g., TEA) B->C Is pH/Ion-Pairing the issue? D Check Sample Solvent (Dilute in Mobile Phase A) B->D Is solvent mismatch the issue? E Step 2: Column Evaluation C->E D->E F Switch to a High-Purity, End-Capped Column E->F Is Silanol Interaction the issue? G Consider Alternate Selectivity (e.g., Phenyl-Hexyl Column) E->G Need different interaction? H Step 3: Hardware Check F->H G->H I Check for Dead Volume (Fittings, Tubing) H->I Physical obstruction? J Inspect/Replace Column Frit and In-line Filter H->J Blockage? K Peak Shape Improved? I->K J->K K->B No, Re-evaluate L End: Method Optimized K->L Yes

Caption: Troubleshooting workflow for severe peak tailing.

1. Advanced Mobile Phase Optimization
  • Rationale: While 0.1% formic acid is a good start, strong bases may require more aggressive measures to block silanol interactions.[15] Using a competing base or a different salt can improve peak shape.[8][16][17]

  • Actionable Steps:

    • Add a Competing Base: For UV-only methods, consider adding a small amount of triethylamine (TEA) (0.05-0.1%) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions. Note: TEA is not suitable for MS as it causes significant ion suppression.

    • Use a Buffer: Instead of just an acid, use a buffer like 10 mM ammonium formate or ammonium acetate.[2][16] A buffer maintains a constant pH and ionic strength, which can help create a more consistent chromatographic environment and improve peak shape.[18]

2. Column Selection and Chemistry
  • Rationale: Not all C18 columns are created equal. Older columns or those with low-purity silica have a higher population of active silanol groups. Modern, high-purity, end-capped columns are designed to minimize these sites.[7][8] Additionally, a different stationary phase chemistry can alter the primary separation mechanism and may inherently have better properties for your analyte.

  • Actionable Steps:

    • Use a High-Purity, End-Capped Column: Ensure you are using a modern column specifically designed for good peak shape with basic compounds. Look for columns marketed as "base-deactivated" or made from high-purity silica.

    • Try an Alternative Stationary Phase: If a C18 column is not providing the desired performance, consider a phenyl-hexyl phase. This type of column has been shown to provide different elution orders and improved resolution for some synthetic cannabinoids.[1] The phenyl groups offer pi-pi interactions, which can be beneficial for aromatic compounds like N-(5-Bromopentyl) UR-144.

Column TypePrimary InteractionBest ForPotential with N-(5-Bromopentyl) UR-144
Standard C18 HydrophobicGeneral-purpose reversed-phaseProne to tailing due to silanol interactions.[8]
High-Purity, End-Capped C18 HydrophobicBasic compounds, improved peak shapeRecommended choice to minimize tailing.
Phenyl-Hexyl Hydrophobic, Pi-PiAromatic compounds, alternate selectivityCan provide different elution orders and potentially better resolution for UR-144 and its analogs.[1]
3. Hardware and System Checks
  • Rationale: Peak shape problems are not always chemical. Physical issues in the fluidic path can cause turbulence and void volumes, leading to peak distortion.[9][19]

  • Actionable Steps:

    • Check for Dead Volume: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated with no gaps.[9] Use pre-cut tubing or ensure your cuts are perfectly flush.

    • Inspect for Blockages: A partially blocked column inlet frit can cause peak splitting or tailing.[7][19] Try back-flushing the column (if the manufacturer allows) or replacing the in-line filter and guard column.[7]

Problem 2: Poor Resolution with Similar Compounds

Q: How can I improve the separation between N-(5-Bromopentyl) UR-144 and other closely eluting compounds?

Improving resolution requires manipulating the three key factors in the "Resolution Equation": Efficiency (N), Selectivity (α), and Retention (k). A systematic approach involves optimizing each of these parameters.

cluster_0 Increase Efficiency (N) cluster_1 Change Selectivity (α) cluster_2 Optimize Retention (k) Res Goal: Improve Resolution (Rs) N1 Use Smaller Particle Size Column (e.g., 5µm -> 2.7µm) Res->N1 N2 Increase Column Length (e.g., 150mm -> 250mm) Res->N2 N3 Optimize Flow Rate Res->N3 A1 Change Organic Modifier (Acetonitrile vs. Methanol) Res->A1 A2 Change Column Chemistry (C18 -> Phenyl-Hexyl) Res->A2 A3 Adjust Temperature Res->A3 K1 Adjust Gradient Slope (Shallower gradient = more resolution) Res->K1 K2 Modify Starting/Ending %B Res->K2

Caption: Key parameters for improving chromatographic resolution.

1. Optimizing Selectivity (α)

This is often the most powerful tool for separating closely eluting peaks.[20]

  • Rationale: Selectivity refers to the ability of the chromatographic system to distinguish between two analytes. Changing the mobile phase composition or stationary phase chemistry can alter the relative interactions of the analytes, changing their elution order or spacing.

  • Actionable Steps:

    • Change the Organic Modifier: Acetonitrile and methanol have different properties and will interact with analytes differently.[3] If you are using acetonitrile, try substituting it with methanol, or even a mix of the two. This can produce significant changes in selectivity.

    • Adjust Temperature: Temperature affects both mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[21] Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[21] Experiment with a range from 25°C to 45°C.

2. Increasing Efficiency (N)
  • Rationale: Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[20] Efficiency is primarily a function of the column and its packing.

  • Actionable Steps:

    • Use a Longer Column: Doubling the column length approximately increases the resolution by a factor of 1.4. If you are using a 150 mm column, switching to a 250 mm column of the same type will increase efficiency and likely improve your separation, though it will also increase run time and backpressure.[4]

    • Use Smaller Particle Size Columns: Moving from a 5 µm particle size column to a 2.7 µm or sub-2 µm column will dramatically increase efficiency and resolution.[20] This is a highly effective strategy but will result in significantly higher backpressure, potentially requiring a UHPLC system.

3. Optimizing Retention (k) with Gradient Elution
  • Rationale: For complex mixtures or when dealing with compounds that have very different polarities, gradient elution is superior to isocratic methods.[3][22] By adjusting the gradient profile, you can fine-tune the retention of your analytes to achieve better separation.

  • Actionable Steps:

    • Decrease the Gradient Slope: A slower, shallower gradient gives the analytes more time to interact with the stationary phase, often resulting in better resolution.[23] If your peaks of interest are eluting too close together, decrease the rate of change of your organic solvent (e.g., from a 5% per minute increase to a 2% per minute increase).

    • Implement a Segmented Gradient: If you have a critical pair of peaks, you can use a very shallow gradient segment specifically in the region where they elute, while using a steeper gradient for the rest of the run to save time.

Section 3: Protocols and Methodologies

Protocol 1: Developing a Robust Gradient Elution Method

This protocol outlines a systematic approach to developing an optimized gradient method for N-(5-Bromopentyl) UR-144 and related compounds.

Objective: To achieve a resolution (Rs) of >1.5 for all peaks of interest with acceptable peak shape and analysis time.

Materials:

  • HPLC or UHPLC system with gradient capability

  • Column (e.g., High-purity, end-capped C18, 150 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Analyte Standard(s) dissolved in a weak solvent (e.g., 50:50 Water:Acetonitrile)

Procedure:

  • Scouting Run:

    • Perform a broad, fast gradient run to determine the approximate elution time of your analytes.[23]

    • Conditions: 5% to 95% B in 10 minutes.

    • Analysis: Note the %B at which N-(5-Bromopentyl) UR-144 elutes. This will be the center of your optimized gradient.

  • Narrowing the Gradient Range:

    • Based on the scouting run, set a narrower gradient. For example, if the analyte eluted at 70% B, set your new gradient to run from 60% B to 80% B.

    • Rationale: This focuses the separation power of the gradient on the region where your analytes elute.

  • Optimizing the Gradient Slope:

    • The gradient time (tG) is a critical parameter. The relationship between gradient time and other parameters should be kept constant to maintain selectivity when scaling methods.[24]

    • Run the narrowed gradient over different time periods (e.g., 10, 15, and 20 minutes).

    • Observation: A longer gradient time (shallower slope) should increase the separation between closely eluting peaks.[23] Choose the shortest time that provides the desired resolution.

  • Fine-Tuning and Hold Steps:

    • Initial Hold: If peak shape is poor for early eluting compounds, consider adding a short isocratic hold at the initial conditions before the gradient starts.

    • Final Hold: Always include a high-organic hold (e.g., 95% B) for 2-3 column volumes at the end of the gradient to wash off any strongly retained compounds.

    • Re-equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase composition before the next injection to ensure reproducible retention times.[25]

StepExample Optimized GradientPurpose
10.0 - 1.0 min60% B (Isocratic Hold)
21.0 - 15.0 min60% to 80% B (Linear Gradient)
315.0 - 17.0 min80% to 95% B (Steep Gradient)
417.0 - 19.0 min95% B (Isocratic Hold)
519.1 - 25.0 min60% B (Isocratic Hold)

Section 4: References

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International - Chromatography Online.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • 5-Bromo-UR-144. SWGDRUG.org.

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate.

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate.

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.

  • Gradient Optimization in HPLC. Welch Materials.

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.

  • Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health.

  • UR-144 N-(5-bromopentyl) analog. Cayman Chemical.

  • Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • New Drug Monograph: Despentyl-UR-144. The Center for Forensic Science Research & Education.

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate.

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI.

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. slideplayer.com.

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central.

  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate.

  • HPLC Troubleshooting Guide. hplc.cz.

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek.

  • Method Adjustment for Gradient Elution. LCGC International - Chromatography Online.

  • Better peak resolution HPLC. Future4200.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.

  • Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS.

Sources

Technical Support Center: Quantification of N-(5-Bromopentyl) UR-144 from Blood

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalytical quantification of N-(5-Bromopentyl) UR-144. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this synthetic cannabinoid in whole blood. Here, we address common challenges, with a primary focus on mitigating and understanding matrix effects, to ensure the development of robust and reliable LC-MS/MS methods.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your assay development.

Q1: Why is the quantification of N-(5-Bromopentyl) UR-144 in blood challenging?

The quantification of N-(5-Bromopentyl) UR-144, an analogue of the synthetic cannabinoid UR-144, in blood samples is challenging due to its rapid metabolism and the inherent complexity of the blood matrix. The parent compound is often present at very low concentrations, if at all.[1][2] The primary challenge in LC-MS/MS analysis arises from matrix effects, where endogenous components of blood co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal.[3][4][5]

Q2: What are the primary metabolites of UR-144 I should consider targeting in my analysis?

UR-144 undergoes extensive metabolism. Key biotransformations include hydroxylation of the N-pentyl chain and carboxylation.[6][7] Therefore, it is often more effective to target metabolites such as UR-144 N-(5-hydroxypentyl) and UR-144 N-pentanoic acid for more reliable detection and quantification.[7][8] Some studies have also identified dihydroxylated metabolites.[2]

Q3: What are "matrix effects" and how do they impact my results?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4][9] In blood analysis, a major cause of matrix effects is the presence of phospholipids from cell membranes.[10][11][12] These effects can lead to:

  • Ion Suppression: Reduced signal intensity, leading to poor sensitivity and potentially false-negative results.[11]

  • Ion Enhancement: Increased signal intensity, which can result in an overestimation of the analyte concentration.[9]

  • Poor Reproducibility: Inconsistent signal response across different samples, compromising the accuracy and precision of the assay.[11]

Q4: What is a typical concentration range for UR-144 in blood samples?

Reported concentrations of the parent UR-144 in blood are generally low, often in the range of trace amounts up to 17 ng/mL.[13] In many cases, the parent compound may not even be detectable.[1][2] Validated analytical methods for synthetic cannabinoids in blood typically have a linear range from 0.1 to 10 ng/mL, with limits of detection between 0.01 and 0.5 ng/mL.[8]

Section 2: Troubleshooting Guide - Overcoming Matrix Effects

This section provides a systematic approach to identifying and mitigating matrix effects in your N-(5-Bromopentyl) UR-144 quantification assay.

Issue 1: Poor Signal-to-Noise, High Variability, or Inconsistent Internal Standard Response

Potential Cause: Significant matrix effects, most likely from phospholipids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for matrix effects.

Step-by-Step Guidance:

  • Evaluate Your Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT alone is often insufficient for removing phospholipids.[11] If you are using PPT, consider it a starting point.

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. Experiment with different organic solvents to optimize the removal of interferences.

    • Solid-Phase Extraction (SPE): SPE provides a higher degree of selectivity and is effective at removing matrix components.[14]

  • Implement Phospholipid Removal Strategies:

    • If ion suppression persists, it is highly likely due to phospholipids.[10][11][15]

    • Specialized SPE: Employ SPE cartridges specifically designed for phospholipid removal, such as HybridSPE.[12] These combine the simplicity of precipitation with the selectivity of SPE for cleaner extracts.[12]

  • Optimize Chromatographic Conditions:

    • The goal is to chromatographically separate your analyte from the region where phospholipids typically elute.

    • Post-column Infusion Study: This is a definitive way to visualize matrix effects. Infuse a constant concentration of your analyte and internal standard post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.

    • Adjust Gradient: Modify your LC gradient to ensure your analyte elutes in a "clean" region, away from the suppression zones.

    • Column Chemistry: Consider alternative column chemistries, such as phenyl-hexyl, which can provide different selectivity for synthetic cannabinoids and their metabolites.[7]

Issue 2: Method Fails Validation for Matrix Effect

Potential Cause: Inadequate assessment or lot-to-lot variability in the blood matrix.

Quantitative Assessment of Matrix Effects:

The matrix effect should be quantitatively assessed during method validation. A common approach is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Formula: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

Interpretation of Results:

Matrix Effect (%)Interpretation
< 85%Ion Suppression
85% - 115%Acceptable Range (No significant matrix effect)
> 115%Ion Enhancement

Note: Acceptance criteria may vary based on regulatory guidelines.

Troubleshooting Steps:

  • Test Multiple Matrix Lots: Use at least six different lots of blank whole blood to assess the variability of the matrix effect.[16]

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing a reliable means of normalization.

  • Dilution: If permissible by the required sensitivity of the assay, diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation using Hybrid Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove proteins and phospholipids from whole blood samples.

Materials:

  • Whole blood sample

  • Internal Standard (IS) working solution

  • 1% Formic acid in acetonitrile

  • HybridSPE cartridges

  • Centrifuge

  • Evaporator

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add the appropriate volume of your internal standard solution.

  • Add 300 µL of 1% formic acid in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Load the supernatant onto the HybridSPE cartridge.

  • Apply a vacuum or positive pressure to pass the sample through the cartridge.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of reconstitution solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Visualize Matrix Effects

This experiment will help you identify the retention times where matrix effects are most pronounced.

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pump LC Pump Autosampler Autosampler (Inject Extracted Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee_Mixer Tee Mixer Column->Tee_Mixer Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee_Mixer MS_Inlet Mass Spectrometer Inlet Tee_Mixer->MS_Inlet

Caption: Setup for a post-column infusion experiment.

Procedure:

  • Set up your LC-MS/MS system as you would for your assay.

  • Prepare a solution of N-(5-Bromopentyl) UR-144 and its internal standard in your mobile phase at a concentration that gives a stable and robust signal.

  • Using a syringe pump and a tee-mixer, infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer inlet.

  • Once a stable signal is achieved, inject a blank whole blood sample that has been processed through your sample preparation method.

  • Monitor the signal for the analyte and internal standard. Any significant drop in the signal intensity indicates a region of ion suppression.

By understanding the causes of matrix effects and systematically applying these troubleshooting and validation protocols, you can develop a robust and reliable method for the quantification of N-(5-Bromopentyl) UR-144 in whole blood.

References

  • Monitoring phospholipids for assessment of matrix effects in a liquid chromatography–tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. (2017). Forensic Science International, 273, 138–143. [Link]

  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (n.d.). Retrieved January 24, 2026, from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - Ruma Gmbh. (n.d.). Retrieved January 24, 2026, from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • UR-144 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 24, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles - Annex Publishers. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring | LCGC International - Chromatography Online. (n.d.). Retrieved January 24, 2026, from [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - DiVA portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2014). Forensic Science International, 242, 1–8. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. (n.d.). Retrieved January 24, 2026, from [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

N-(5-Bromopentyl) UR-144 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-(5-Bromopentyl) UR-144

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and a potent agonist for the peripheral cannabinoid receptor CB2.[1] Structurally, it is an analog of UR-144, distinguished by a bromine atom on the terminal carbon of the pentyl chain.[1] Like many synthetic cannabinoids, N-(5-Bromopentyl) UR-144 is highly lipophilic, presenting significant challenges to its dissolution in aqueous buffers essential for in vitro and in vivo biological assays.[2][3] This guide will address these solubility issues head-on, providing validated methods and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is N-(5-Bromopentyl) UR-144 so difficult to dissolve in my aqueous buffer (e.g., PBS)?

A1: The chemical structure of N-(5-Bromopentyl) UR-144, with its long alkyl chain and indole ring, makes it a hydrophobic molecule.[1][4] Hydrophobic molecules are repelled by water, making them poorly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS).[5] The primary challenge is overcoming the high lattice energy of the crystalline solid and the unfavorable interactions between the nonpolar compound and polar water molecules.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common issue known as "crashing out." When a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous medium, the organic solvent disperses, and the compound is suddenly exposed to an environment in which it is not soluble. This causes it to precipitate out of the solution.[2]

Q3: Can I just increase the concentration of the organic solvent in my final assay to keep it dissolved?

A3: While tempting, this approach has significant limitations. High concentrations of organic solvents like DMSO can be toxic to cells, affecting membrane integrity and overall cell viability.[6][7] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[6][8] It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of your chosen organic solvent for your specific cell line and assay duration.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Cause: Rapid dilution of the organic stock solution into the aqueous buffer, exceeding the compound's solubility limit in the final mixture.

Solutions:

  • Two-Step Dilution with a Surfactant: This method involves creating an intermediate solution with a surfactant to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[9]

    • Recommended Surfactants: Polysorbate 80 (Tween 80) or Pluronic F-68 are commonly used non-ionic surfactants that are generally well-tolerated by cells at low concentrations.[9][10]

  • Sonication: After dilution, sonicating the solution can help to break down aggregates and disperse the compound more evenly.

  • Vortexing: Vigorous vortexing during the addition of the stock solution to the aqueous buffer can aid in rapid mixing and prevent localized high concentrations that lead to precipitation.

Issue 2: Inconsistent Results in Cell-Based Assays

Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in high variability and non-reproducible data. The formation of compound aggregates can also lead to inconsistent biological effects.

Solutions:

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to your cells.

  • Preparation of Fresh Dilutions: Prepare fresh dilutions of N-(5-Bromopentyl) UR-144 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of aqueous working solutions.

  • Use of Carrier Proteins: In some serum-free media applications, the addition of a carrier protein like bovine serum albumin (BSA) can help to solubilize and stabilize hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of N-(5-Bromopentyl) UR-144 in an appropriate organic solvent.

Materials:

  • N-(5-Bromopentyl) UR-144 (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof (100%)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of N-(5-Bromopentyl) UR-144 into the tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds but should be used with caution to avoid degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Table 1: Solubility of N-(5-Bromopentyl) UR-144 in Common Organic Solvents

SolventSolubilitySource
Dimethylformamide (DMF)14 mg/mL
Dimethyl sulfoxide (DMSO)5 mg/mL
Ethanol5 mg/mL
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays

Objective: To prepare a final working solution of N-(5-Bromopentyl) UR-144 in an aqueous buffer with minimal organic solvent and no precipitation.

Materials:

  • Concentrated stock solution of N-(5-Bromopentyl) UR-144 in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile 10% (w/v) Polysorbate 80 (Tween 80) or Pluronic F-68 in water

  • Vortex mixer

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the N-(5-Bromopentyl) UR-144 stock solution.

  • In a sterile polypropylene tube, prepare an intermediate solution by adding the required volume of the stock solution to a small volume of PBS or media containing the surfactant. A final surfactant concentration of 0.01-0.1% is often sufficient.

  • Vortex the intermediate solution vigorously for 30-60 seconds.

  • Perform a serial dilution of the intermediate solution with the aqueous buffer to achieve the final desired concentrations for your experiment. Ensure that the final DMSO concentration is below the cytotoxic level for your cells (typically <0.5%).

  • Visually inspect the final working solutions for any signs of precipitation before use.

Workflow for Preparing Aqueous Working Solutions

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution cluster_3 Final Application stock Weigh N-(5-Bromopentyl) UR-144 dissolve Dissolve in 100% DMSO (e.g., 5 mg/mL) stock->dissolve intermediate Add stock to buffer with surfactant (e.g., 0.1% Tween 80) dissolve->intermediate Small aliquot vortex1 Vortex vigorously intermediate->vortex1 final_dilution Serially dilute intermediate solution in buffer vortex1->final_dilution vortex2 Vortex between dilutions final_dilution->vortex2 assay Add to cell-based assay (Final DMSO < 0.5%) vortex2->assay

Caption: Workflow for preparing aqueous solutions of N-(5-Bromopentyl) UR-144.

Scientific Context: CB2 Receptor Signaling

N-(5-Bromopentyl) UR-144 acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the CB2 receptor is primarily associated with the modulation of the immune system and has been investigated for its potential therapeutic effects in inflammatory and neurodegenerative conditions. The downstream signaling cascade of CB2 receptor activation is complex and can involve multiple pathways. A simplified representation of the canonical pathway is shown below.

Simplified CB2 Receptor Signaling Pathway

G cluster_cell Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to agonist N-(5-Bromopentyl) UR-144 agonist->CB2 Binds to inflammation Modulation of Inflammatory Response cAMP->inflammation Leads to MAPK->inflammation Leads to

Caption: Simplified signaling cascade following CB2 receptor activation.

Upon agonist binding, the CB2 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[11][12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, the Gi protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to a modulation of cellular responses, including the regulation of inflammation.[11][12]

Stability Considerations

While specific stability data for N-(5-Bromopentyl) UR-144 in aqueous buffers is not extensively published, studies on other synthetic cannabinoids suggest that they are generally stable for short periods in solution when stored properly.[13][14] However, long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis and adsorption to container surfaces.

Best Practices for Maintaining Compound Integrity:

  • Store stock solutions in an organic solvent at -20°C or -80°C.

  • Prepare fresh aqueous working solutions for each experiment.

  • Avoid prolonged exposure of aqueous solutions to light and elevated temperatures.

References

  • Abidi, A. H., & El-Yazbi, A. F. (2020). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Journal of Basic and Clinical Physiology and Pharmacology, 31(3). [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Interchim. (n.d.). Pluronic® F-68. Retrieved January 25, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Cabral, G. A., & Griffin-Thomas, L. (2009). The CB2 receptor and its role as a regulator of inflammation. Journal of leukocyte biology, 85(6), 887–892. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the signaling pathways involved in CB2 receptor regulation of microglia polarization. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic summary of CB2 receptor signaling. Δ 9-THC and cannabinoids.... Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved January 25, 2026, from [Link]

  • Huppertz, L. M., et al. (2014). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC–MS-MS. National Institute of Justice. [Link]

  • Basas, J. A., & Di Marzo, V. (2016). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 1(1), 25–33. [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved January 25, 2026, from [Link]

  • Huestis, M. A., & Smith, M. L. (2017). Effect of hydrolysis on identifying prenatal cannabis exposure. Clinical biochemistry, 50(18), 1073–1079. [Link]

  • ResearchGate. (2019). Comparison of the Two Common Solvents for THC and CBD Extractions. [Link]

  • Patsnap Synapse. (2024, June 21). What are CB2 modulators and how do they work?. [Link]

  • Atwood, B. K., et al. (2012). Chronic activation of CB2 cannabinoid receptors in the hippocampus increases excitatory synaptic transmission. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(17), 5974–5983. [Link]

  • Kanamori, T., et al. (2018). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of 6 metabolites in authentic specimens. Forensic toxicology, 36(2), 337–351. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2009). Measuring endocannabinoid hydrolysis: refining our tools and understanding. The AAPS journal, 11(2), 390–396. [Link]

  • Canna, M., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic toxicology, 36(2), 438–450. [Link]

  • Fahrenholtz, K. E., et al. (1967). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Frontiers in Chemistry, 11, 1234567. [Link]

  • Lafont, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Huffman, J. W., et al. (2005). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Journal of medicinal chemistry, 48(20), 6820–6833. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • Wikipedia. (n.d.). Tetrahydrocannabinol. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: N-(5-Bromopentyl) UR-144 Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, analytical scientists, and drug development professionals with a comprehensive resource for identifying and mitigating contamination during the trace analysis of N-(5-Bromopentyl) UR-144. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust, self-validating analytical methods.

Introduction to the Analyte and Challenge: N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid, an analog of the potent CB2 agonist UR-144.[1] Its structure includes a brominated alkyl chain, which presents unique analytical considerations.[1][2] Trace analysis, particularly in complex matrices like biological fluids or forensic samples, demands ultra-low detection limits. At these levels (sub-ng/mL), the risk of exogenous contamination overwhelming the analyte signal is exceptionally high. Contamination can originate from the laboratory environment, reagents, apparatus, and even the analyst, compromising the accuracy and reliability of results.[3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to proactively address these challenges.

Section 1: Foundational Laboratory Practices & Environmental Control

This section addresses the most pervasive and often overlooked sources of contamination: the laboratory environment itself.

Q1: We are setting up a new workflow for N-(5-Bromopentyl) UR-144 analysis and want to minimize background from the start. What are the most critical environmental controls?

A1: Establishing a clean workflow from the outset is paramount. Contaminants are ubiquitous and can be airborne or transferred via contact.[3][4]

  • Expertise & Causality: Your primary goal is to create a controlled environment that minimizes the introduction of particles, aerosols, and volatile/semi-volatile organic compounds.

    • Air Quality: Dust and airborne particles are major carriers of contaminants like keratin (from skin and hair) and phthalates (from plastics).[5] A laminar flow hood or a dedicated clean room for sample and standard preparation is highly recommended. This is not just for sterility, but for chemical cleanliness.

    • Surface Integrity: Avoid using cleaning agents containing detergents (e.g., Triton X-100, Tween) or polyethylene glycol (PEG), as these are highly ionizable and can suppress your analyte's signal or create significant background noise in the mass spectrometer.[5] Use high-purity solvents like isopropanol or methanol for cleaning benchtops and equipment.

    • Segregation of Workflows: Never prepare high-concentration stock solutions in the same area where you process trace-level unknown samples. Aerosolized droplets from a stock solution can easily contaminate an entire batch of samples. Ideally, use separate rooms or, at a minimum, designated and physically separated bench spaces.

Q2: I am seeing persistent, non-analyte peaks in all my runs, including solvent blanks. What is the likely source?

A2: When contamination is present in every injection, including solvent blanks, the source is likely systemic and pervasive. The troubleshooting workflow below can help isolate the issue.

A Persistent Contamination Detected in All Blanks B Isolate LC from MS. Infuse mobile phase directly into MS. A->B C Contamination Still Present? B->C D Source is within MS or Mobile Phase / Infusion Line. C->D Yes E Contamination Gone? C->E No G Prepare fresh mobile phase with new, high-purity solvents and new glassware. Re-infuse. D->G F Source is within LC System (Autosampler, Column, Tubing). E->F K Systematically replace LC components. Start with column, then check wearing parts of autosampler. F->K H Contamination Still Present? G->H I Source is likely within MS. (Ion source, transfer optics). Requires cleaning. H->I Yes J Contamination Gone. H->J No

Caption: Troubleshooting workflow for systemic contamination.

Section 2: Solvents, Reagents, and Consumables

The purity of every chemical and the cleanliness of every consumable that contacts your sample are critical.

Q3: How important is it to use "LC-MS grade" solvents and reagents? Can I get by with HPLC grade to save costs?

A3: For trace analysis, using LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate) is non-negotiable.

  • Expertise & Causality: The difference in grade is not just marketing.

    • Particulate Matter: LC-MS grade solvents are filtered to 0.1-0.2 µm, preventing particulates from clogging your system or generating noise.

    • Non-Volatile Residue: They are tested for low non-volatile residue. HPLC-grade solvents may contain residues that, while not UV-active, can accumulate in the ion source, leading to a gradual loss of sensitivity and increased background.

    • Ionizable Impurities: Most importantly, LC-MS grade reagents are tested for low levels of specific contaminants known to interfere with MS, such as metal ions (Na+, K+) and plasticizers. These impurities can form adducts with your analyte, N-(5-Bromopentyl) UR-144, splitting its signal between the desired protonated molecule [M+H]+ and adducts like [M+Na]+ and [M+K]+, thereby reducing the sensitivity for your target ion.[6]

Q4: My blanks are clean, but my processed samples show significant contamination with phthalates and other plasticizers. What's happening?

A4: This strongly points to contamination from your consumables during sample preparation. Plasticizers are ubiquitous and leach from many common laboratory plastics.

  • Trustworthiness & Self-Validation: To confirm this, prepare a "reagent blank" where you perform the entire sample preparation procedure (e.g., SPE, liquid-liquid extraction) with no sample matrix, only the solvents and reagents. If this blank is contaminated, your consumables are the source.

Common ContaminantTypical m/z (ESI+)Likely Source(s)Mitigation Strategy
Di(2-ethylhexyl) phthalate (DEHP)391.284PVC tubing, vial caps with septa, plastic storage containers, gloves.Use polypropylene (PP) or glass consumables. Use PTFE-lined septa for vials.
Polyethylene Glycol (PEG)Series of peaks 44 Da apartDetergents, some wipes, lubricants.Avoid detergents for cleaning glassware. Use high-purity solvents.[5]
PolysiloxanesSeries of peaks 74 Da apartSilicone tubing, septa, some greases, siliconized vials.Avoid siliconized labware. Use high-purity helium for GC-MS if applicable.[5]
KeratinVarious (protein)Analyst (skin, hair), dust.Wear gloves and a lab coat. Prepare samples in a clean hood. Keep samples covered.[5]

Section 3: Sample Preparation Protocol

Sample preparation is the most hands-on stage and carries the highest risk of contamination. The goal is to isolate N-(5-Bromopentyl) UR-144 while removing matrix interferences and not introducing new contaminants.

Q5: Can you provide a validated starting protocol for extracting N-(5-Bromopentyl) UR-144 from urine that minimizes contamination?

A5: Certainly. This protocol for Solid-Phase Extraction (SPE) is designed with contamination control as a primary objective. It is based on established methods for synthetic cannabinoids.[7][8]

Contamination-Aware SPE Protocol for N-(5-Bromopentyl) UR-144 in Urine

1. Materials & Reagents:

  • SPE Cartridges: Use high-quality, reputable polymeric reversed-phase cartridges (e.g., Oasis HLB). Do not reuse cartridges.

  • Solvents/Reagents: LC-MS grade water, methanol, acetonitrile, and formic acid.

  • Collection Tubes: Use new, unused borosilicate glass or certified low-leach polypropylene tubes.

  • Pipettes & Tips: Use positive displacement pipettes or tips with aerosol-barrier filters.

2. Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw urine samples completely and vortex thoroughly.[9]

    • Centrifuge at >3000 rpm for 10 minutes to pellet particulates.[9][10]

    • In a clean glass tube, mix 400 µL of urine supernatant with 600 µL of acetonitrile.[7] This helps precipitate proteins. Add 1 mL of LC-MS grade water. Vortex.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on a clean vacuum manifold.

    • Condition with 3 mL of methanol.

    • Equilibrate with 6 mL of LC-MS grade water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady drip rate (~1-2 mL/min).

  • Washing (Interference Removal):

    • Wash with 3 mL of 5% methanol in water.[7] This removes polar interferences without eluting the analyte.

  • Elution:

    • Place clean, labeled glass collection tubes in the manifold rack.

    • Elute N-(5-Bromopentyl) UR-144 with 4 mL of methanol.[7]

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. High temperatures can degrade the analyte.

    • Reconstitute in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).[7][11] Vortex, then transfer to a clean autosampler vial with a PTFE-lined cap.

3. Quality Control (Self-Validation):

  • Negative Control: Process a sample of certified clean urine (or water if urine is unavailable) through the entire procedure. This is your matrix blank.

  • Reagent Blank: Process a "sample" containing no matrix (i.e., start with 400 µL of water instead of urine). This checks the purity of your reagents and consumables.

Sources

Navigating the Analysis of N-(5-Bromopentyl) UR-144: A Technical Guide to Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of N-(5-Bromopentyl) UR-144. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on method development and troubleshooting for this specific synthetic cannabinoid analog. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested expertise to ensure your experimental success.

Quick Start Guide: Recommended Starting LC-MS/MS Parameters

For experienced users, the following table provides recommended starting parameters for the analysis of N-(5-Bromopentyl) UR-144 on common LC-MS/MS platforms. Note that these are starting points and further optimization is crucial for achieving the best performance on your specific instrumentation and with your unique sample matrix.

ParameterRecommendationRationale & Key Considerations
Ionization Mode Positive Electrospray (ESI+)The tertiary amine in the indole ring readily accepts a proton, making positive mode ESI highly efficient for this class of compounds.
Precursor Ion (Q1) m/z 390.1, 392.1N-(5-Bromopentyl) UR-144 has a monoisotopic mass of approximately 389.14 g/mol . The protonated molecule [M+H]⁺ will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br are in an approximate 1:1 ratio). Monitoring both isotopic peaks can aid in confident identification.
Product Ions (Q3) m/z 214.1, 144.1, 125.1These fragments correspond to key structural components of the molecule. m/z 214.1 represents the indole-tetramethylcyclopropylmethanone core after loss of the bromopentyl chain. m/z 144.1 is indicative of the indole portion with the carbonyl group, and m/z 125.1 corresponds to the tetramethylcyclopropyl moiety.
Cone/Declustering Potential 20-40 VThis range is a good starting point to ensure efficient desolvation and ionization without inducing significant in-source fragmentation. Optimization is critical and should be performed by infusing a standard solution and ramping the voltage to find the optimal signal for the precursor ion.
Collision Energy (CE) 20-35 eVThis range should be sufficient to induce fragmentation and generate the key product ions. The optimal CE will vary for each product ion and should be determined experimentally to maximize the intensity of the desired fragments.
Desolvation Gas Temp. 350-450 °CHigher temperatures aid in the desolvation of the ESI droplets, improving ionization efficiency.
Desolvation Gas Flow 800-1000 L/hrAdequate gas flow is necessary to assist in solvent evaporation and prevent ion source contamination.
Capillary Voltage 2.5-3.5 kVThis voltage is applied to the ESI needle to generate the electrospray. The optimal voltage will depend on the solvent composition and flow rate.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the analysis of N-(5-Bromopentyl) UR-144 in a direct question-and-answer format.

Q1: Why is my signal intensity for the N-(5-Bromopentyl) UR-144 precursor ion (m/z 390.1/392.1) low?

A1: Low signal intensity can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Suboptimal Ionization Parameters: The starting parameters in the Quick Start Guide are general. Your specific instrument and mobile phase composition will require fine-tuning.

    • Action: Infuse a standard solution of N-(5-Bromopentyl) UR-144 (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and systematically optimize the cone/declustering potential and capillary voltage. Observe the live signal intensity to find the "sweet spot" for your instrument.

  • In-source Fragmentation: If the cone/declustering potential is too high, the precursor ion may fragment in the ion source before it reaches the quadrupole.[1]

    • Action: While infusing your standard, gradually decrease the cone/declustering potential and observe if the intensity of your precursor ion increases while the intensity of fragment ions decreases.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.

    • Action: Prepare a post-extraction spiked sample and compare the signal intensity to a standard in a clean solvent at the same concentration. A significant decrease in the spiked sample indicates ion suppression. To mitigate this, improve your sample preparation (e.g., using a more selective solid-phase extraction sorbent) or adjust your chromatography to separate the analyte from the interfering compounds.

  • Mobile Phase Composition: The efficiency of ESI is highly dependent on the mobile phase.

    • Action: Ensure your mobile phase contains a proton source, such as 0.1% formic acid. For reversed-phase chromatography, a higher organic content at the time of elution generally improves ESI efficiency.

Q2: I am not seeing the expected product ions, or their intensities are very low. What should I do?

A2: Poor fragmentation is a common issue when setting up a new MRM method.

  • Collision Energy Optimization: The collision energy is the most critical parameter for fragmentation.

    • Action: Perform a product ion scan to identify all possible fragments. Then, for each desired precursor-to-product ion transition, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the optimal setting.

  • Collision Gas Pressure: The pressure of the collision gas (typically argon) in the collision cell can affect fragmentation efficiency.

    • Action: If your instrument allows, you can investigate the effect of collision gas pressure. However, this is often a parameter that is set and less frequently adjusted than collision energy. Consult your instrument manual for guidance.

Q3: I am observing an unusual isotopic pattern for my precursor or product ions. What could be the cause?

A3: The presence of a bromine atom in N-(5-Bromopentyl) UR-144 results in a characteristic isotopic pattern. The two major isotopes of bromine, 79Br and 81Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This leads to two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 m/z units and with nearly equal intensity.

  • Incorrect Isotopic Pattern: If you do not observe this 1:1 isotopic pattern for your precursor ion (m/z 390.1 and 392.1), it is likely that you are not looking at the correct compound.

  • Co-eluting Interferences: If the isotopic pattern is distorted, a co-eluting compound may be interfering with one of the isotopic peaks.

    • Action: Check your chromatography. A narrow peak width and good peak shape are essential. If necessary, adjust your gradient to better separate your analyte from matrix components. High-resolution mass spectrometry can also help to resolve isobaric interferences.[2]

Q4: I am seeing other prominent ions in my full scan spectrum, such as m/z 412.1/414.1. What are these?

A4: These are likely adduct ions. In electrospray ionization, it is common for analytes to form adducts with cations present in the mobile phase or sample matrix.

  • Sodium Adducts [M+Na]⁺: The ions at m/z 412.1 and 414.1 are consistent with the sodium adduct of N-(5-Bromopentyl) UR-144 ([C₂₁H₂₈BrNO + Na]⁺).

  • Potassium Adducts [M+K]⁺: You may also observe potassium adducts at m/z 428.1 and 430.1 ([C₂₁H₂₈BrNO + K]⁺).

    • Action: To reduce adduct formation, you can try to minimize sources of sodium and potassium. Use high-purity solvents and additives. If adduct formation is persistent and reproducible, you may consider using the adduct ion as your precursor for quantification, although protonated molecules are generally preferred.

Experimental Workflow & Logic Diagram

The following diagram illustrates a logical workflow for the optimization and troubleshooting of N-(5-Bromopentyl) UR-144 analysis by LC-MS/MS.

MethodDevWorkflow cluster_prep Initial Preparation cluster_ms_setup MS Parameter Setup cluster_optimization Optimization cluster_validation Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Actions prep_std Prepare Standard Solution (100 ng/mL in 50:50 ACN:H2O + 0.1% FA) select_lc Select LC Method (C18 or similar, gradient elution) prep_std->select_lc initial_params Set Initial MS Parameters (from Quick Start Guide) select_lc->initial_params infuse_std Infuse Standard Solution initial_params->infuse_std opt_cone Optimize Cone/Declustering Potential infuse_std->opt_cone prod_scan Perform Product Ion Scan opt_cone->prod_scan opt_ce Optimize Collision Energy check_signal Good Signal? opt_ce->check_signal prod_scan->opt_ce check_frag Good Fragmentation? check_signal->check_frag Yes ts_signal Adjust Source Parameters Improve Sample Prep check_signal->ts_signal No check_iso Correct Isotope Pattern? check_frag->check_iso Yes ts_frag Re-optimize Collision Energy check_frag->ts_frag No run_sample Run Sample check_iso->run_sample Yes ts_iso Check for Interferences Improve Chromatography check_iso->ts_iso No ts_signal->opt_cone ts_frag->opt_ce ts_iso->select_lc

Caption: Logical workflow for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q: What is the expected fragmentation pattern for N-(5-Bromopentyl) UR-144 in positive ESI-MS/MS?

A: The fragmentation of N-(5-Bromopentyl) UR-144 is expected to occur at the most labile bonds. The primary fragmentation will be the cleavage of the N-alkyl bond, resulting in the loss of the bromopentyl group and the formation of a stable product ion corresponding to the indole-tetramethylcyclopropylmethanone core (m/z 214.1). Further fragmentation of this core can lead to the formation of the indole-carbonyl ion (m/z 144.1) and the tetramethylcyclopropyl ion (m/z 125.1).

Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze N-(5-Bromopentyl) UR-144?

A: Yes, GC-MS can be used for the analysis of N-(5-Bromopentyl) UR-144. However, it is important to be aware that thermal degradation or rearrangement can occur in the hot GC injection port. A monograph from SWGDrug for "5-Bromo-UR-144" indicates that a thermally induced rearrangement product is observed. Therefore, careful optimization of the GC inlet temperature is necessary, and LC-MS/MS is often preferred for its softer ionization, which minimizes thermal degradation.

Q: Are there any known metabolites of N-(5-Bromopentyl) UR-144 that I should be aware of?

A: While specific metabolic studies on the brominated analog are not widely published, the metabolism of the parent compound, UR-144, has been investigated. Common metabolic pathways for synthetic cannabinoids include hydroxylation of the alkyl chain and carboxylation. Therefore, it is reasonable to expect metabolites such as hydroxylated and carboxylated forms of N-(5-Bromopentyl) UR-144 in biological samples.

Q: How does the bromine atom affect the chromatography?

A: The bromine atom increases the lipophilicity of the molecule compared to UR-144. In reversed-phase liquid chromatography, this will likely result in a longer retention time. This can be advantageous as it may move the analyte away from early-eluting, more polar matrix components, potentially reducing ion suppression.

References

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. Available at: [Link]

  • Dang, D. K., Tran, V. H., Tran, D. L., Nguyen, V. C., & Nguyen, T. A. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Grabenauer, M., Krol, W., Wiley, J. L., & Carlier, J. (2014). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF. Journal of forensic sciences, 59(5), 1337–1344. Available at: [Link]

  • Krenyacz, J., Drahos, L., & Vékey, K. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European journal of mass spectrometry (Chichester, England), 15(2), 361–365. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Bromopentyl) UR-144. PubChem Compound Database. Retrieved from [Link]

  • SWGDrug. (2013). 5-Bromo-UR-144. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details UR-144 N-(5-bromopentyl). Retrieved from [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(3), 167–180. Available at: [Link]

  • Koelmel, J. P., Ulmer, C. Z., Jones, C. M., Yost, R. A., & Garrett, T. J. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 28(8), 1740–1751. Available at: [Link]

  • Carlier, J., Scheidweiler, K. B., Wohlfarth, A., Baumann, M. H., & Huestis, M. A. (2016). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1451, 97–106. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Sources

interpreting N-(5-Bromopentyl) UR-144 mass spectra fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Navigating the Fragmentation of a UR-144 Analog

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and a structural analog of UR-144, a compound known for its selective affinity for the peripheral CB2 receptor.[1] Structurally, it is identified as methanone.[1][2] For researchers in drug development and forensic analysis, mass spectrometry (MS) is an indispensable tool for the unambiguous identification of such novel psychoactive substances. However, the complexity of fragmentation patterns can often be a source of confusion. When compounds share structural similarities, their mass spectra can be nearly identical, making definitive identification challenging.[3]

This guide provides a comprehensive, question-and-answer-based approach to interpreting the mass spectrum of N-(5-Bromopentyl) UR-144. We will move beyond simple peak identification to explain the causal chemical principles behind the fragmentation, empowering you to troubleshoot your experimental results with confidence.

Part 1: The Molecular Ion and Primary Cleavage Sites

This section addresses the foundational aspects of the N-(5-Bromopentyl) UR-144 mass spectrum, starting with the parent molecule.

Q1: What is the expected molecular ion peak for N-(5-Bromopentyl) UR-144, and why do I see a doublet?

Answer:

The molecular formula for N-(5-Bromopentyl) UR-144 is C₂₁H₂₈BrNO, with a monoisotopic mass of approximately 389.1354 Da (for the ⁷⁹Br isotope).[2] However, a critical diagnostic feature you must account for is the isotopic distribution of bromine.

  • Bromine's Isotopic Signature: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4]

  • The M+• and [M+2]+• Doublet: Consequently, the molecular ion will not appear as a single peak. Instead, you will observe a characteristic doublet of peaks with a near 1:1 intensity ratio:

    • [M]+• peak at m/z ≈ 389: Corresponding to the molecule containing the ⁷⁹Br isotope.

    • [M+2]+• peak at m/z ≈ 391: Corresponding to the molecule containing the ⁸¹Br isotope.

The presence of this distinct 1:1 doublet at the highest m/z range is your first and most definitive confirmation that a bromine atom is present in the intact molecule. Any fragment that retains the bromopentyl chain will also exhibit this same isotopic pattern.

Q2: What are the most probable primary fragmentation sites in the molecule?

Answer:

In mass spectrometry, fragmentation is not random. It occurs at the most energetically favorable locations, typically the weakest bonds or sites that lead to the formation of stable carbocations or resonance-stabilized ions.[5][6] For N-(5-Bromopentyl) UR-144, the structure presents three key regions prone to cleavage:

  • Bonds Adjacent to the Carbonyl Group (α-Cleavage): The C-C bonds next to the carbonyl (C=O) group are classic weak points. Cleavage here is a dominant fragmentation pathway for ketones and amides, leading to the formation of stable acylium ions.[7][8]

  • The N-Alkyl Bond: The bond connecting the pentyl chain to the indole nitrogen is susceptible to cleavage. This is a common fragmentation route for N-alkylated indole derivatives.[9][10]

  • The Carbon-Bromine (C-Br) Bond: The C-Br bond is relatively weak and prone to cleavage. Additionally, fragmentation can occur along the C-C bonds of the alkyl chain itself.[4]

The following sections will explore the specific fragments generated from these cleavage sites.

Part 2: Troubleshooting and Interpreting Key Fragment Ions (FAQs)

This section provides answers to common questions encountered during the analysis of N-(5-Bromopentyl) UR-144 mass spectra.

Q3: My spectrum has a very prominent peak at m/z 214. What does this represent?

Answer:

The fragment ion at m/z 214 is a highly characteristic peak for many N-alkylated indole synthetic cannabinoids.[11][12] Its formation is a direct result of the cleavage of the N-alkyl side chain.

  • Mechanism: This fragment is formed by the loss of the entire 5-bromopentyl group from the indole nitrogen, often accompanied by a hydrogen transfer.[9] This process effectively removes the N-substituent, leaving behind the core structure.

  • Resulting Structure: The m/z 214 ion corresponds to the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone fragment. The loss of the bromine-containing chain means this peak will appear as a singlet, not a doublet.

The high intensity of this peak is due to the stability of the resulting ion. Its presence strongly suggests an indole core with a substituent at the 3-position, but it provides no information about the nature of the lost N-alkyl chain.

Q4: I also observe a strong signal at m/z 144. What is its origin?

Answer:

The fragment at m/z 144 is another common indicator of an indole-based structure and typically arises from the further fragmentation of the m/z 214 precursor.[9][13]

  • Mechanism: This ion is formed by α-cleavage of the bond between the carbonyl carbon and the tetramethylcyclopropyl ring.[10]

  • Resulting Structure: This cleavage results in the formation of the 1H-indole-3-carbonylium ion . This is a resonance-stabilized acylium ion, which accounts for its high relative abundance in the spectrum.

Observing the pair of fragments at m/z 214 and m/z 144 provides a strong indication of the core (1H-indol-3-yl)(tetramethylcyclopropyl)methanone structure.

Q5: I see a significant peak at m/z 310. Why is it a singlet and not a doublet?

Answer:

A peak at m/z 310 corresponds to the molecular ion having lost a bromine radical (·Br). This is a classic fragmentation pathway for alkyl bromides.[4]

  • Mechanism: This involves the homolytic cleavage of the C-Br bond at the end of the pentyl chain.

  • Resulting Structure: The resulting fragment is the [M-Br]⁺ ion , with the formula [C₂₁H₂₈NO]⁺.

  • Why a Singlet?: Since the bromine atom (the source of the isotopic pattern) has been lost, the resulting m/z 310 fragment will appear as a single peak. The presence of this peak is strong evidence for a terminal bromine substituent.

Q6: Are there other fragments that are characteristic of the bromopentyl chain itself?

Answer:

Yes, several other fragments can help confirm the structure of the N-(5-bromopentyl) side chain.

  • Loss of the Tetramethylcyclopropyl Radical: Cleavage of the bond between the carbonyl and the cyclopropyl ring from the molecular ion results in the loss of a tetramethylcyclopropyl radical (•C₇H₁₃, mass ≈ 97 Da). This would produce a doublet at m/z 292/294 . This fragment retains the indole core and the entire bromopentyl chain.

  • Alkyl Chain Fragmentation: Cleavage can occur at C-C bonds within the pentyl chain itself. For instance, the loss of a propyl radical (•C₃H₇) from the [M-Br]⁺ ion would yield a fragment at m/z 267.

  • Bromopentyl Cation: While potentially less abundant, it is possible to observe the bromopentyl cation ([C₅H₁₀Br]⁺) itself as a doublet at m/z 149/151 .

Part 3: Visualizing the Fragmentation Pathways

To synthesize this information, the following diagram illustrates the primary fragmentation routes for N-(5-Bromopentyl) UR-144.

Fragmentation_Pathway cluster_main N-(5-Bromopentyl) UR-144 Fragmentation Parent [M]+• m/z 389/391 (C₂₁H₂₈BrNO) Frag_310 [M-Br]+• m/z 310 Parent->Frag_310 - •Br Frag_214 [M-C₅H₁₀Br]+• m/z 214 Parent->Frag_214 - •C₅H₁₀Br Frag_292_294 [M-C₇H₁₃]+• m/z 292/294 Parent->Frag_292_294 - •C₇H₁₃ Frag_144 [C₉H₆NO]+ m/z 144 Frag_214->Frag_144 - C₇H₁₃•

Caption: Primary fragmentation pathways of N-(5-Bromopentyl) UR-144.

Part 4: Data Summary and Experimental Protocol

Summary of Key Diagnostic Ions

The following table summarizes the key fragments, their proposed structures, and the diagnostic value of each.

m/z ValueIon CompositionProposed StructureDiagnostic Significance
389 / 391[C₂₁H₂₈BrNO]+•Molecular IonConfirms molecular weight and presence of one bromine atom.
310[C₂₁H₂₈NO]⁺[M-Br]⁺Confirms terminal bromine by showing loss of Br radical.
292 / 294[C₁₄H₁₅BrNO]+•[M-C₇H₁₃]⁺Confirms tetramethylcyclopropyl group; retains Br.
214[C₁₆H₁₉NO]+•[M-C₅H₁₀Br]⁺Characteristic loss of the N-alkyl chain; confirms indole core.
144[C₉H₆NO]⁺Indole-3-carbonyliumConfirms indole-carbonyl structure; common cannabinoid fragment.
149 / 151[C₅H₁₀Br]⁺Bromopentyl cationDirect evidence of the bromopentyl side chain.
Standard Operating Protocol: GC-MS Analysis

This protocol outlines a self-validating workflow for the analysis of N-(5-Bromopentyl) UR-144.

1. Sample Preparation:

  • Accurately weigh 1 mg of the reference standard or sample.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
  • Vortex for 30 seconds to ensure complete dissolution.
  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis. The goal is to avoid detector saturation while obtaining a strong signal.

2. GC-MS Instrumentation and Parameters:

  • Injector: Splitless mode, 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of cannabinoids.
  • Oven Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final hold: Hold at 300 °C for 5-10 minutes to ensure elution of all components.
  • MS Transfer Line: 290 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  • Mass Analyzer: Quadrupole.
  • Scan Range: m/z 40-500. This range will cover all expected fragments and the molecular ion.

3. Data Analysis and Validation:

  • Step 1 (Molecular Ion): Identify the [M]+•/[M+2]+• doublet at m/z 389/391. Verify the ~1:1 intensity ratio. If absent, consider in-source fragmentation or a different compound.
  • Step 2 (Key Fragments): Confirm the presence of the major diagnostic fragments: m/z 310 (singlet), m/z 214 (singlet), and m/z 144 (singlet).
  • Step 3 (Isotopic Confirmation): Look for other bromine-containing fragments (e.g., m/z 292/294, 149/151) and confirm their doublet pattern.
  • Step 4 (Library Matching): If available, compare the acquired spectrum against a validated spectral library. However, always verify the match by manually checking for the key fragments discussed in this guide.

References

  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. Available at: [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]

  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI. Available at: [Link]

  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available at: [Link]

  • N-(5-Bromopentyl) UR-144. PubChem. Available at: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. Available at: [Link]

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Springer. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Available at: [Link]

  • Despentyl-UR-144. NPS Discovery. Available at: [Link]

Sources

long-term storage conditions for N-(5-Bromopentyl) UR-144 reference material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the N-(5-Bromopentyl) UR-144 reference material. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and reliable performance of this synthetic cannabinoid analog in your experiments. Here, we move beyond simple instructions to explain the scientific rationale behind our recommended procedures, empowering you to maintain the long-term value of your reference standard.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of N-(5-Bromopentyl) UR-144.

Q1: What is the correct temperature for long-term storage of solid N-(5-Bromopentyl) UR-144?

For optimal long-term stability, the solid, crystalline form of N-(5-Bromopentyl) UR-144 should be stored at -20°C .[1] This temperature minimizes the potential for thermal degradation. The parent compound, UR-144, is known to undergo thermal degradation, forming a ring-opened isomer, which underscores the importance of controlled, cold storage to prevent the formation of impurities.[2]

Q2: What is the expected shelf-life of the reference material under these conditions?

When stored correctly at -20°C in its original, unopened container, N-(5-Bromopentyl) UR-144 is stable for at least five years .[1] Stability studies on the closely related UR-144 in biological matrices have shown that frozen conditions (-20°C) are superior to refrigerated or ambient temperatures for preserving the compound over extended periods.[3][4][5]

Q3: How should I prepare and store stock solutions of N-(5-Bromopentyl) UR-144?

To prepare stock solutions, bring the solid material to room temperature before opening to prevent condensation. Use an appropriate solvent based on the provided solubility data (see Table 2). For long-term storage, solutions should also be kept at -20°C.

A critical, field-proven insight is the prevention of adsorptive loss. Cannabinoids are known to adsorb to the surfaces of standard glass and plastic labware, which can lead to a significant decrease in the effective concentration of your solutions over time. To mitigate this, it is highly recommended to use silanized glass vials for the storage of all solutions . Always label vials with the concentration, solvent, and date of preparation.[6]

Q4: Is this compound sensitive to light or moisture?

While specific photosensitivity data for this analog is not detailed, general best practices for all analytical reference standards dictate that they should be protected from light and moisture to prevent degradation.[7] Store the material in its original amber vial or another light-blocking container. Always ensure the container is tightly sealed to prevent moisture ingress, especially when removing it from cold storage.

Q5: What personal protective equipment (PPE) is required when handling this compound?

Although the Safety Data Sheet (SDS) for N-(5-Bromopentyl) UR-144 indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to remember that all chemicals may pose unknown hazards. Therefore, standard laboratory procedures should be followed. This includes handling the material in a well-ventilated area or fume hood, and wearing appropriate PPE such as gloves, a lab coat, and eye protection.[8][9]

Data & Protocols
Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions

Material FormStorage TemperatureRecommended ContainerStated Stability
Crystalline Solid-20°COriginal, tightly sealed, light-protecting vial≥ 5 years[1]
In Solution-20°CTightly sealed, silanized glass vialsVaries by solvent; periodic re-analysis is recommended

Table 2: Solubility Data

SolventConcentration
DMF14 mg/mL[1]
DMSO5 mg/mL[1]
Ethanol5 mg/mL[1]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[1]
Experimental Workflow: Preparation & Storage of Stock Solution

This protocol is designed to be a self-validating system, ensuring accurate concentration and stability.

  • Equilibration: Remove the vial of solid N-(5-Bromopentyl) UR-144 from the -20°C freezer. Allow it to sit unopened on the bench for at least 20-30 minutes to reach ambient temperature. Causality: This prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Weighing: In a fume hood, accurately weigh the desired amount of the crystalline solid using a calibrated analytical balance. Trustworthiness: Accurate weighing is the foundation of quantitative analysis.

  • Dissolution: Transfer the weighed solid to a silanized glass vial. Add the appropriate volume of your chosen solvent (e.g., DMF, DMSO) to achieve the target concentration.

  • Solubilization: Vortex the solution gently until all solid material is completely dissolved. A brief sonication can be used if necessary.

  • Labeling & Documentation: Clearly label the vial with the compound name, concentration, solvent, and the date of preparation. Record all details in your laboratory notebook.

  • Storage: Tightly cap the vial and store it in a designated -20°C freezer.

G cluster_prep Preparation cluster_storage Storage A 1. Equilibrate vial to room temp B 2. Weigh solid in fume hood A->B C 3. Transfer to silanized vial B->C D 4. Add solvent & dissolve C->D E 5. Label clearly & document D->E F 6. Store at -20°C E->F

Caption: Workflow for preparing and storing stock solutions.

Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Problem: Experimental results show lower-than-expected potency, or analytical results show a lower concentration than expected.

This is a frequent issue that can often be traced back to the handling or storage of the reference material. Follow this diagnostic workflow to identify the root cause.

G Start Issue: Low Potency or Concentration Cause1 Possible Cause 1: Improper Storage of Solid Start->Cause1 Cause2 Possible Cause 2: Adsorptive Loss of Solution Start->Cause2 Cause3 Possible Cause 3: Solvent Evaporation Start->Cause3 Check1 Check: Was solid stored at -20°C in a sealed vial? Cause1->Check1 Check2 Check: Was the solution stored in a silanized vial? Cause2->Check2 Check3 Check: Is the vial cap tightly sealed? Was it left open? Cause3->Check3 Sol1 Action: Review storage logs. If stored improperly, use a fresh aliquot from a new vial. Check1->Sol1 No Sol2 Action: Prepare a fresh dilution in a new silanized vial. Compare results. Check2->Sol2 No Sol3 Action: Prepare a fresh solution. Ensure proper sealing technique. Check3->Sol3 No

Caption: Troubleshooting workflow for low potency/concentration issues.

Detailed Troubleshooting Steps:
  • Verify Storage Conditions of the Solid Material:

    • Question: Was the primary container of solid N-(5-Bromopentyl) UR-144 consistently stored at -20°C?

    • Rationale: As established, elevated temperatures can lead to degradation.[2] Even room temperature storage for extended periods can be detrimental for some synthetic cannabinoids.[10]

    • Action: Review freezer temperature logs. If storage conditions were compromised, it is safest to assume the material's integrity is questionable. Use a new, properly stored vial for comparison.

  • Investigate Adsorptive Loss from Solutions:

    • Question: What type of container are you using for your stock and working solutions?

    • Rationale: The phenomenon of cannabinoids sticking to non-silanized surfaces is well-documented and leads to a direct loss of analyte from the solution, reducing its effective concentration. This is one of the most common and overlooked sources of error in cannabinoid research.

    • Action: If you are using standard polypropylene tubes or non-silanized glass vials, prepare a fresh solution in a silanized glass vial and re-run your experiment. This direct comparison will validate whether adsorption is the root cause.

  • Assess Potential for Solvent Evaporation:

    • Question: Is the cap on your solution vial tightly sealed? How often is the solution accessed?

    • Rationale: If the vial is not sealed properly, volatile organic solvents (like ethanol or the DMF/DMSO used for stock solutions) can evaporate over time, which would increase the concentration of the analyte. While this is the opposite of the problem, frequent freeze-thaw cycles without proper sealing can introduce moisture and air, potentially leading to hydrolytic degradation or oxidation.

    • Action: Ensure vial caps are secure. For frequently used solutions, consider preparing smaller aliquots to minimize the number of times the primary stock is opened.

By systematically working through these potential causes, you can build a robust and reliable experimental system, ensuring the accuracy and reproducibility of your results when working with N-(5-Bromopentyl) UR-144.

References
  • National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]

  • Uchiyama, N., et al. (2015). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Forensic Toxicology, 33(2), 347-353. Retrieved from [Link]

  • Preverin, G., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9789. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Thomas, A., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 404-411. Retrieved from [Link]

  • Thomas, A. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Retrieved from [Link]

  • Thomas, A., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Ovid. Retrieved from [Link]

Sources

troubleshooting poor recovery of N-(5-Bromopentyl) UR-144 during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sample preparation and analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-(5-Bromopentyl) UR-144. Poor recovery of an analyte can compromise experimental results, leading to inaccurate quantification and misinterpretation of data. This document provides a structured, in-depth troubleshooting guide based on fundamental chemical principles and field-proven methodologies to help you diagnose and resolve low recovery issues.

Understanding the Analyte: N-(5-Bromopentyl) UR-144

Effective troubleshooting begins with a thorough understanding of the target molecule. N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid analog. Its physicochemical properties are central to designing a successful extraction strategy.

The molecule consists of a non-polar indole core, a bulky tetramethylcyclopropyl group, and a brominated pentyl chain. This structure results in a compound that is highly hydrophobic and sparingly soluble in aqueous solutions.[1][2] The high calculated Log P value further confirms its non-polar nature, which is the most critical factor to consider during extraction.[2]

Table 1: Physicochemical Properties of N-(5-Bromopentyl) UR-144

PropertyValueSource
Formal Name -methanone[1]
Molecular Formula C₂₁H₂₈BrNO[1][2]
Formula Weight 390.4 g/mol [1][2]
Appearance Crystalline solid[1]
Calculated XLogP3 5.6[2]
Solubility DMF: 14 mg/mLDMSO: 5 mg/mLEthanol: 5 mg/mLDMF:PBS(pH 7.2) (1:2): 0.3 mg/mL[1]
Stability Stable for ≥ 5 years at -20°C[1]

Troubleshooting Workflow for Poor Recovery

Low recovery is rarely due to a single factor. It is often a cumulative effect of several suboptimal steps in the extraction workflow. This guide uses a systematic approach to identify the root cause.

Troubleshooting_Workflow Start Start: Poor Recovery of N-(5-Bromopentyl) UR-144 Check_LLE Are you using Liquid-Liquid Extraction (LLE)? Start->Check_LLE Degradation General Issue: Analyte Degradation Start->Degradation Adsorption General Issue: Adsorption to Surfaces Start->Adsorption Check_SPE Are you using Solid-Phase Extraction (SPE)? Check_LLE->Check_SPE No Solvent_Choice Issue: Inappropriate Solvent Choice (Polarity Mismatch) Check_LLE->Solvent_Choice Yes Sorbent_Choice Issue: Incorrect Sorbent Selection Check_SPE->Sorbent_Choice Yes Emulsion Issue: Emulsion Formation Solvent_Choice->Emulsion Solution_LLE_Solvent Solution: Use a non-polar, water-immiscible solvent (Hexane, MTBE, Ethyl Acetate). Match solvent polarity to the analyte. Solvent_Choice->Solution_LLE_Solvent Phase_Volume Issue: Incorrect Phase Volume Ratios Emulsion->Phase_Volume Solution_Emulsion Solution: Centrifuge, add salt (NaCl), use gentle mixing, or use phase separator tubes. Emulsion->Solution_Emulsion Drying_Step Issue: Incomplete Drying / Water Carryover Phase_Volume->Drying_Step Solution_Phase_Volume Solution: Increase organic phase volume (e.g., 3:1 organic:aqueous) to improve partitioning. Phase_Volume->Solution_Phase_Volume Solution_Drying Solution: Pass organic extract through sodium sulfate. Ensure complete solvent evaporation before reconstitution. Drying_Step->Solution_Drying Wash_Step Issue: Analyte Loss During Wash Step Sorbent_Choice->Wash_Step Solution_SPE_Sorbent Solution: Use a reversed-phase sorbent (C18, C8, or polymeric like HLB). Avoid normal-phase sorbents. Sorbent_Choice->Solution_SPE_Sorbent Elution_Step Issue: Incomplete Elution Wash_Step->Elution_Step Solution_Wash Solution: Use a highly aqueous wash solution. Introduce a small % of organic solvent (e.g., 5% MeOH) if needed, but validate for analyte loss. Wash_Step->Solution_Wash Elution_Step->Drying_Step Solution_Elution Solution: Use a strong, non-polar solvent (e.g., ACN, MeOH, Ethyl Acetate). Ensure sufficient volume is used. Elution_Step->Solution_Elution Solution_Degradation Solution: Keep samples cool. Avoid high temps and strong acids/bases. Store extracts at -20°C. Degradation->Solution_Degradation Solution_Adsorption Solution: Use silanized glassware or polypropylene tubes. Minimize sample transfers. Adsorption->Solution_Adsorption

Caption: Troubleshooting workflow for poor analyte recovery.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Liquid-Liquid Extraction (LLE) Issues

Question: I am using a standard LLE protocol with Dichloromethane but my recovery is below 50%. What is the primary cause?

Answer: The most likely cause is a polarity mismatch between your analyte and the extraction solvent.

  • Expertise & Experience: The fundamental principle of LLE is "like dissolves like." N-(5-Bromopentyl) UR-144 is a highly non-polar molecule (XLogP3 ≈ 5.6).[2] While Dichloromethane (DCM) is a common lab solvent, more non-polar solvents will be significantly more effective at partitioning the analyte from an aqueous matrix.

  • Causality: The partitioning coefficient (K) describes how an analyte distributes itself between two immiscible phases. To maximize recovery, you must use an organic solvent that maximizes K for your analyte. For a non-polar compound like this, solvents such as hexane, methyl tert-butyl ether (MTBE), or ethyl acetate are superior choices.

  • Trustworthiness (Self-Validation): To confirm this, perform a small-scale experiment. Prepare identical aqueous samples spiked with your analyte. Extract one with DCM and the other with hexane. The recovery difference will validate the importance of solvent choice.

Question: My extraction forms a thick emulsion between the aqueous and organic layers that won't separate. How does this affect recovery and how can I fix it?

Answer: Emulsion formation is a common problem, especially with complex biological matrices like plasma or homogenized tissue.[3] The emulsion traps your analyte, preventing its complete transfer into the organic phase and leading to significant loss.

  • Causality: Emulsions are stabilized by surfactant-like molecules (e.g., lipids, proteins) that have affinity for both the aqueous and organic phases.[3] Aggressive mixing (like vigorous shaking) increases the surface area between the phases, promoting emulsion formation.

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of shaking, gently rock or invert the extraction tube for 2-5 minutes. This is often sufficient for partitioning without creating an emulsion.

    • Centrifugation: Spinning the sample at 2000-4000 x g for 5-10 minutes can physically force the layers to separate.

    • "Salting Out": Add a small amount of saturated sodium chloride (NaCl) solution. This increases the polarity of the aqueous phase, disrupting the emulsion and driving the non-polar analyte into the organic layer.

    • Phase Separator Technology: Use specialized columns or cartridges (e.g., ISOLUTE® SLE+) that immobilize the aqueous phase on a solid support, allowing the organic solvent to pass through, which completely avoids emulsion formation.[4]

Section 2: Solid-Phase Extraction (SPE) Issues

Question: Which type of SPE sorbent should I use for N-(5-Bromopentyl) UR-144?

Answer: You must use a reversed-phase sorbent.

  • Expertise & Experience: Reversed-phase SPE is designed for the retention of non-polar to moderately polar analytes from a polar matrix.[5] Given the high hydrophobicity of N-(5-Bromopentyl) UR-144, this is the correct mode of action.

  • Causality: Reversed-phase sorbents (e.g., C18, C8, or polymeric resins) have non-polar functional groups. When you load your aqueous sample, the non-polar analyte is strongly retained on the sorbent via hydrophobic interactions, while polar matrix components pass through. Using a normal-phase sorbent (like silica) would result in zero retention, as the non-polar analyte would have no affinity for the polar sorbent surface.

  • Trustworthiness (Self-Validation): The choice is self-validating. If you were to use a silica cartridge (normal-phase), you would find 100% of your analyte in the initial flow-through/load fraction and none in the elution fraction.

SPE_Mechanism cluster_0 Reversed-Phase SPE Workflow Condition 1. Condition/Equilibrate Methanol, then Water Load 2. Load Sample Analyte (red dot) binds to C18. Polar interferences (blue dots) pass through. Condition->Load Activate Sorbent Wash 3. Wash Water or weak aqueous/organic mix removes remaining interferences. Analyte is retained. Load->Wash Retain Analyte Elute 4. Elute Strong organic solvent (e.g., ACN) disrupts hydrophobic interaction, releasing the analyte. Wash->Elute Clean-up Analyte_Retained Analyte Retained on Sorbent Wash->Analyte_Retained Analyte_Eluted Analyte Eluted for Analysis Elute->Analyte_Eluted

Caption: Mechanism of reversed-phase solid-phase extraction.

Question: My recovery is still low even with a C18 cartridge. I suspect I am losing the analyte during the wash step. How can I optimize this?

Answer: This is a common issue where the wash solvent is too strong, prematurely eluting the analyte.

  • Expertise & Experience: The goal of the wash step is to remove interferences that are more polar than your analyte but less polar than the loading solvent. The ideal wash solvent is the strongest possible solvent that does not elute your compound of interest.

  • Causality: For a very non-polar compound like N-(5-Bromopentyl) UR-144 on a C18 sorbent, the hydrophobic interactions are very strong. You should be able to use a fairly strong aqueous wash. However, if your wash contains too high a percentage of organic solvent (e.g., >25% methanol), it can begin to disrupt the analyte-sorbent interaction, causing breakthrough. Some synthetic cannabinoid methods have noted analyte loss when methanol content in the wash step is too high.[6]

  • Troubleshooting & Optimization Protocol:

    • Start with 100% Water: Your first wash step should always be with DI water or a buffer to remove salts and highly polar interferences.

    • Fraction Collection: To diagnose the issue, perform an extraction but collect every fraction separately: the flow-through from the load, the wash eluate, and the final elution. Analyze each fraction. If your analyte is present in the wash eluate, your wash solvent is too strong.

    • Titrate Organic Content: If a pure aqueous wash is insufficient for cleanup, create a series of wash solvents with increasing organic content (e.g., 5%, 10%, 15% methanol in water). Run the fraction collection experiment with each to find the highest percentage you can use without observing analyte breakthrough.

Question: I have retained my analyte, but now I can't get it off the cartridge. What's wrong with my elution step?

Answer: Your elution solvent is too weak to disrupt the strong hydrophobic interactions between the analyte and the C18 sorbent.

  • Causality: Elution works by using a solvent that has a stronger affinity for the analyte than the sorbent does. For a non-polar analyte on a non-polar sorbent, you need a non-polar or strong organic solvent to effectively elute it.

  • Troubleshooting Steps:

    • Switch to a Stronger Solvent: If you are using methanol, try acetonitrile or ethyl acetate, which are stronger elution solvents in a reversed-phase system. A mixture like 95:5 Acetonitrile:Methanol can also be effective.

    • Ensure Complete Cartridge Drying: Before adding the elution solvent, it is critical to pass air or nitrogen through the cartridge for 5-10 minutes to completely remove any residual aqueous wash solvent.[6] Water remaining in the cartridge will prevent the organic elution solvent from efficiently wetting the sorbent surface, leading to poor recovery.

    • Increase Elution Volume: You may not be using enough solvent to pass through the entire sorbent bed. Try eluting with two consecutive 1 mL aliquots instead of a single 2 mL aliquot to improve efficiency.

Section 3: General Issues Affecting Both LLE and SPE

Question: Could my analyte be degrading during the extraction process?

Answer: Yes, analyte stability is a critical factor. While N-(5-Bromopentyl) UR-144 is relatively stable, synthetic cannabinoids can be susceptible to degradation under certain conditions.

  • Expertise & Experience: UR-144 and its analogs can undergo thermal degradation.[7] While routine extraction temperatures are not typically high enough for pyrolysis, prolonged exposure to heat, such as during a heated evaporation step, can cause issues. A study on the stability of UR-144 in whole blood found it was relatively stable, but that frozen storage (-20°C) was the best condition for long-term preservation.[8]

  • Preventative Measures:

    • Temperature Control: Keep biological samples refrigerated or frozen prior to extraction. Avoid leaving samples at room temperature for extended periods.

    • Evaporation Conditions: When evaporating the final extract, use a gentle stream of nitrogen at a modest temperature (e.g., 35-40°C).[6] Do not use high heat.

    • pH Control: Avoid exposure to strong acids or bases unless required for a specific protocol, as this can hydrolyze certain functional groups in related compounds.

Question: I've optimized my solvents and technique, but recovery is still inconsistent. What else could be the problem?

Answer: Adsorption to container surfaces can cause significant and erratic analyte loss, especially when working with low concentrations.

  • Causality: Highly hydrophobic compounds like N-(5-Bromopentyl) UR-144 can adsorb to the active silanol groups on glass surfaces. They can also adsorb to certain types of plastics. This loss is more pronounced when using large surface area containers or when performing multiple sample transfers.[9]

  • Preventative Measures:

    • Use Appropriate Labware: Opt for polypropylene tubes or silanized (deactivated) glass vials to minimize active sites for adsorption.

    • Minimize Transfers: Design your workflow to reduce the number of times the sample is transferred between containers.

    • Solvent Choice: The loss of cannabinoids to container walls is more significant in aqueous solutions than in organic solvents where they are highly soluble.[9] Once extracted into the organic phase, this issue is reduced but not eliminated.

References

  • NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. The Center for Forensic Science Research & Education. [Link]

  • Extraction techniques for bioactive compounds of cannabis. Natural Product Reports (RSC Publishing). [Link]

  • UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • N-(5-Bromopentyl) UR-144. PubChem. [Link]

  • UR-144. Wikipedia. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. National Institutes of Health (NIH). [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage. [Link]

  • EFFECTS OF PH AND AMOUNT OF ACETONITRILE ON THE SEPARATION OF CANNABINOIDS. ResearchGate. [Link]

  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. PubMed. [Link]

  • Synthetic Cannabinoids: how to extract them from whole blood? Biotage. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Proven Insights: How pH Affects Cannabis Nutrient Synergy. Blimburn Seeds. [Link]

  • A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. PubMed. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Optimized Extraction and Separation of Synthetic Cannabinoids in Herbal Incense. AAFS 2016. [Link]

  • Green pH-controlled aqueous leaching for cannabinoid recovery. CannabizEU. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link]

  • How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments. [Link]

  • How can I improve my liquid-liquid extraction process? Biotage. [Link]

  • Leaching of cannabinoids from Cannabis sativa flowers using a pH-controlled aqueous solvent: Study of important parameters. ResearchGate. [Link]

Sources

Technical Support Center: ESI-MS Analysis of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(5-Bromopentyl) UR-144 and related synthetic cannabinoids. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with electrospray ionization mass spectrometry (ESI-MS). Here, we address common issues, with a primary focus on diagnosing and mitigating ion suppression to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for N-(5-Bromopentyl) UR-144 analysis?

A1: Ion suppression is a matrix effect characterized by a reduced analytical signal for a target analyte, in this case, N-(5-Bromopentyl) UR-144.[1] It occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization in the ESI source.[1][2] This competition lowers the efficiency with which UR-144 molecules are converted into gas-phase ions, leading to a weaker signal than expected.[1][2]

The core issue is that this suppression is often inconsistent and unpredictable, severely compromising the accuracy, precision, and sensitivity of your assay.[1] For a non-polar, lipophilic compound like UR-144, which is often analyzed in complex biological matrices, the risk of co-elution with endogenous materials like phospholipids is particularly high.[3]

Q2: I'm seeing poor reproducibility and lower-than-expected signal for UR-144. Could this be ion suppression?

A2: Yes, those are classic symptoms. Key indicators of ion suppression include:

  • Poor reproducibility: Especially between samples from different sources or lots.

  • Low signal intensity: The analyte response is much lower in a matrix sample compared to a clean solvent standard.

  • Non-linear calibration curves: Particularly when using external calibration without an appropriate internal standard.

  • Inaccurate quantification: Spiked quality control (QC) samples consistently fail to meet acceptance criteria.

  • Shifting retention times: In some severe cases, high concentrations of matrix components can even affect the chromatography.[4]

It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a major challenge because it occurs before mass analysis.[2]

Q3: What are the most likely sources of ion suppression when analyzing UR-144 in biological samples like plasma or urine?

A3: The primary culprits depend on the matrix, but for bioanalysis, they are typically endogenous components that are abundant and easily ionized.

  • For Plasma/Blood: The most significant source is phospholipids from cell membranes.[3][5] These molecules are notoriously problematic as they are often co-extracted with analytes of similar polarity and can elute across a broad chromatographic window, causing severe and widespread ion suppression.[3] Salts and proteins are also contributing factors.

  • For Urine: Urea, salts (e.g., chlorides, phosphates), and pigments are the main sources of suppression. While typically more polar than UR-144, they can still interfere, especially if chromatographic separation is suboptimal.

  • Exogenous Sources: Contaminants from collection tubes (plasticizers), dosing vehicles in preclinical studies, or mobile phase additives can also contribute to ion suppression.

Troubleshooting Guide: Diagnosing and Mitigating Ion Suppression

If you suspect ion suppression, the first step is to confirm and quantify it. Only then can you select the most effective mitigation strategy.

Step 1: Confirm and Visualize Ion Suppression with a Post-Column Infusion (PCI) Experiment

A post-column infusion experiment is the definitive way to visualize the regions of your chromatogram where ion suppression occurs.[6]

The Causality: By continuously infusing a solution of your analyte (UR-144) after the analytical column but before the ESI source, you create a stable, elevated baseline signal. When a blank, extracted matrix sample is injected onto the column, any co-eluting compounds that cause ion suppression will produce a dip in this stable baseline. This directly shows you the retention time windows to avoid.

  • Prepare a Standard Solution: Create a solution of N-(5-Bromopentyl) UR-144 in your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 50-100 ng/mL).

  • Set up the Infusion: Use a syringe pump and a T-fitting to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream between the column outlet and the MS inlet.

  • Equilibrate the System: Start the infusion and LC flow. Monitor the UR-144 MRM transition until you observe a stable, high-intensity baseline.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., plasma processed with your current sample preparation method).

  • Analyze the Chromatogram: Monitor the UR-144 signal. Any significant drop in the baseline indicates a region of ion suppression. A peak or rise in the baseline indicates ion enhancement.

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Gradient Flow) Injector Injector (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Fitting Column->Tee Syringe_Pump Syringe Pump (Analyte at Constant Flow) Syringe_Pump->Tee MS ESI-MS Detector Tee->MS caption Post-Column Infusion (PCI) Workflow. Chromatography cluster_before Before Optimization cluster_after After Optimization Analyte1 UR-144 Suppression1 Signal Suppression Analyte1->Suppression1 co-elutes with Matrix1 Phospholipids Matrix1->Suppression1 Analyte2 UR-144 Signal2 Clean Signal Analyte2->Signal2 resolved Matrix2 Phospholipids caption Separating analyte from matrix interference.

Sources

Validation & Comparative

A Comparative Guide to the Receptor Selectivity of UR-144 and its N-(5-Bromopentyl) Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cannabinoid receptor selectivity profiles of the synthetic cannabinoid UR-144 and its derivative, N-(5-Bromopentyl) UR-144. As the landscape of synthetic cannabinoid research evolves, understanding how subtle structural modifications impact receptor interaction is paramount for the development of selective ligands with therapeutic potential and for anticipating the pharmacological effects of novel psychoactive substances.

Introduction: The Critical Role of Receptor Selectivity

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that, like many compounds in its class, interacts with the two primary cannabinoid receptors, CB1 and CB2.[1][2] These G protein-coupled receptors (GPCRs) are integral components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system (CNS), where its activation mediates the psychoactive effects of cannabinoids.[3] In contrast, the CB2 receptor is found primarily in the periphery, on cells of the immune system, and is implicated in inflammatory and pain responses.[4]

Consequently, the relative affinity and functional activity of a ligand at these two receptors—its selectivity—is a critical determinant of its overall pharmacological profile. High selectivity for the CB2 receptor is a desirable trait for therapeutic agents aimed at treating inflammation or neuropathic pain without inducing the psychotropic side effects associated with CB1 activation. This guide examines the known selectivity of UR-144 and explores the structural implications of adding a 5-bromopentyl chain, as seen in its analog, N-(5-Bromopentyl) UR-144.

Molecular Structures: A Single Halogen Modification

The structural difference between the two compounds is the substitution of a terminal hydrogen on the N-alkyl chain of UR-144 with a bromine atom. This modification is a common strategy in medicinal chemistry to explore changes in lipophilicity, metabolic stability, and receptor affinity.

  • UR-144: Features a pentyl chain attached to the indole nitrogen.

  • N-(5-Bromopentyl) UR-144: Features a 5-bromopentyl chain at the same position.[5]

Comparative Receptor Binding and Functional Activity

A direct comparison of receptor selectivity relies on empirical data from binding and functional assays. The available data for UR-144 clearly demonstrates a significant preference for the CB2 receptor.

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)CB1 Functional Potency (EC50)CB2 Functional Potency (EC50)Selectivity (CB1 Ki / CB2 Ki)
UR-144 150 nM[5]1.8 nM[5]8.5 ng/mL[6]3.6 ng/mL[6]~83-fold for CB2
N-(5-Bromopentyl) UR-144 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Determined

Analysis of UR-144 Selectivity: The binding affinity data (Ki values) show that UR-144 binds to the CB2 receptor with approximately 83-fold higher affinity than to the CB1 receptor.[5] This pronounced selectivity is also reflected in its functional activity, where it is more potent at activating CB2 receptors.[6] This profile suggests that while it can engage CB1 receptors, particularly at higher concentrations, its primary effects at lower doses are mediated by the CB2 receptor.

N-(5-Bromopentyl) UR-144: An Uncharacterized Profile: Crucially, a review of available scientific literature and supplier information indicates that the cannabinoid receptor activity of N-(5-Bromopentyl) UR-144 has not been experimentally determined or published.[5] Therefore, a direct, data-driven comparison of its selectivity versus UR-144 is not possible at this time.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While empirical data for the bromo-analog is lacking, we can infer potential changes in activity based on established SAR principles for cannabinoids.

The Role of the N1-Alkyl Chain: The N1-alkyl chain of indole-based synthetic cannabinoids plays a crucial role in determining affinity and selectivity. The length and substitution of this chain can significantly alter how the ligand fits into the binding pockets of the CB1 and CB2 receptors.[7] Research on classical and non-classical cannabinoids has shown that CB1 has strict requirements for pentyl or longer alkyl tails, while CB2 can recognize shorter chains.[8]

Causality of Halogenation: The introduction of a halogen, such as bromine, to the terminal position of the alkyl chain is a deliberate medicinal chemistry strategy. The rationale behind this modification is to:

  • Alter Lipophilicity: Bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.

  • Introduce a Potential H-Bond Acceptor: The bromine atom could form halogen bonds or other weak interactions with amino acid residues in the receptor's binding pocket, potentially increasing affinity.

  • Modify Metabolic Profile: Halogenation can block sites of oxidative metabolism, potentially increasing the compound's half-life.

While similar modifications in some cannabinoid scaffolds have been shown to have little effect on receptor affinities, this is not a universal rule.[5] Without experimental validation, the effect of the 5-bromopentyl substitution on UR-144's receptor selectivity remains speculative. It could potentially enhance affinity for one or both receptors, or alter the selectivity profile.

Potential for Off-Target Activity

It is important for researchers to consider that synthetic cannabinoids may interact with receptors beyond CB1 and CB2. Some studies have identified UR-144 as an antagonist at the G protein-coupled receptor 55 (GPR55).[9] The potential for off-target activity, which could contribute to the complex and sometimes severe toxicological profiles of these compounds, underscores the necessity for comprehensive pharmacological screening of any new analog.[9]

Experimental Methodologies for Determining Receptor Selectivity

To empirically determine the receptor selectivity of a novel compound like N-(5-Bromopentyl) UR-144, a combination of binding and functional assays is required. These protocols serve as self-validating systems to ensure trustworthy and reproducible results.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound at CB1 and CB2 receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably overexpressing either human CB1 or CB2 receptors.

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (e.g., UR-144 or its analog).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CB1/CB2 Membranes A1 Combine Membranes, Radioligand, & Test Compound in 96-well Plate P1->A1 P2 Prepare Radioligand ([³H]CP-55,940) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Terminate via Vacuum Filtration A2->A3 A4 Wash Filters to Remove Non-Specific Binding A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate IC50 from Dose-Response Curve D1->D2 D3 Convert IC50 to Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a Radioligand Competitive Binding Assay.

cAMP Accumulation Functional Assay

CB1 and CB2 receptors are typically coupled to the Gi/o alpha subunit of the G-protein complex. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This assay measures this functional response.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor (CB1 or CB2) in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin. Forskolin directly stimulates adenylyl cyclase, creating a high basal level of cAMP that can then be inhibited by the Gi/o-coupled receptor agonist.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET) based biosensor.[10][11]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. The resulting inhibitory dose-response curve is used to calculate the EC50 (potency) and the maximum inhibition (efficacy) relative to a known full agonist.

G cluster_pathway cluster_workflow Agonist CB1/CB2 Agonist Receptor CB1/CB2 Receptor (Gi/o-coupled) Agonist->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate W1 Stimulate Cells with Forskolin + Test Compound W2 Incubate W1->W2 W3 Lyse Cells W2->W3 W4 Measure cAMP (e.g., EIA) W3->W4 W5 Determine EC50 & Efficacy W4->W5

Caption: CB1/CB2 Receptor Signaling and cAMP Assay Workflow.

[³⁵S]GTPγS Binding Functional Assay

This is another functional assay that provides a more direct measure of G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[12][13]

Objective: To directly measure agonist-stimulated G-protein activation.

Step-by-Step Protocol:

  • Membrane Preparation: Use the same CB1 or CB2 expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive, GDP-bound state.

  • Reaction Mixture: Combine membranes, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS in a 96-well plate.

  • Incubation: Incubate at 30°C for 60 minutes. During this time, agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, similar to the binding assay.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins on the filters.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of agonist concentration to generate a dose-response curve, from which EC50 and Emax values can be determined.

Conclusion and Future Directions

The available experimental data unequivocally characterize UR-144 as a potent synthetic cannabinoid with a strong preference for the CB2 receptor over the CB1 receptor.[5][6] This selectivity makes its scaffold an interesting starting point for the development of peripherally-acting therapeutic agents.

In contrast, N-(5-Bromopentyl) UR-144 remains a pharmacologically uncharacterized compound. While the addition of a bromine atom to the pentyl chain is a rational modification to probe the structure-activity relationship, its impact on receptor affinity and selectivity is unknown. It is plausible that the modification could alter the binding profile, but any such prediction is purely speculative without robust experimental data from the assays described in this guide.

For researchers in drug development and toxicology, the key takeaway is the imperative for empirical characterization. The pharmacological profile of a novel synthetic cannabinoid cannot be reliably predicted from its structure alone. A thorough investigation using validated binding and functional assays is essential to determine its receptor selectivity and potential for therapeutic use or abuse.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Kikura-Hanajiri, R., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. Retrieved from [Link]

  • Akar, M., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Retrieved from [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central. Retrieved from [Link]

  • El-Elimat, T., et al. (2021). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. MDPI. Retrieved from [Link]

  • Reggio, P. H. (2009). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 16(19), 2364-2380. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2020). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. Retrieved from [Link]

  • Pertwee, R. G. (2009). Cannabinoid Receptors: Nomenclature and Pharmacological Principles. Progress in Neurobiology, 88(2), 113-143. Retrieved from [Link]

  • Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, e18-e21. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell, 176(3), 448-458.e12. Retrieved from [Link]

  • Cannaert, A., et al. (2020). Affinities of investigated compounds at the CB1 receptor plotted... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. Retrieved from [Link]

  • Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • Nunnery, J. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. Retrieved from [Link]

  • Semantic Scholar. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional properties of selected compounds determined in cAMP.... Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2023). Cannabinoid Receptor 1 Regulates Zebrafish Renal Multiciliated Cell Development via cAMP Signaling. MDPI. Retrieved from [Link]

  • Pluym, N. (2020). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and.... University of Regensburg. Retrieved from [Link]

  • Linciano, P., et al. (2020). Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol. Journal of Natural Products, 83(1), 88-98. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

Sources

Comparative Analysis of N-(5-Bromopentyl) UR-144 and XLR-11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two synthetic cannabinoids, N-(5-Bromopentyl) UR-144 and XLR-11. As halogenated analogs of the parent compound UR-144, they share a core tetramethylcyclopropyl indole structure but exhibit critical differences in their pharmacology and metabolic fate. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data and outlining methodologies for their characterization.

Introduction: The Tetramethylcyclopropyl Indole Class

The landscape of synthetic cannabinoid research is characterized by rapid structural diversification. The tetramethylcyclopropyl indole class, developed by Abbott Laboratories, represents a significant family of compounds initially explored for their therapeutic potential as cannabinoid receptor 2 (CB2) agonists.[1] The parent compound, UR-144, was notable for its high affinity and selectivity for the CB2 receptor over the psychoactive CB1 receptor.[1][2]

This guide focuses on two key analogs where the terminal hydrogen on the N-pentyl chain of UR-144 is substituted with a halogen:

  • XLR-11 : The 5-fluoro analog, which has been widely identified in forensic samples and extensively studied.[3][4][5]

  • N-(5-Bromopentyl) UR-144 : The 5-bromo analog, a less-studied compound available as a research chemical.[6]

The seemingly minor substitution of one halogen for another can profoundly influence receptor interaction, signaling, and, most critically, metabolic stability and pathways. Understanding these differences is paramount for accurate pharmacological profiling and forensic identification.

Structural and Physicochemical Properties

The core structural similarity between XLR-11 and N-(5-Bromopentyl) UR-144 is the (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone scaffold. The only distinction lies in the terminal substituent on the N-pentyl chain.[3][6]

CompoundIUPAC NameMolecular FormulaFormula WeightTerminal Substituent
XLR-11 [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanoneC₂₁H₂₈FNO329.5 g/mol Fluorine (-F)
N-(5-Bromopentyl) UR-144 -methanoneC₂₁H₂₈BrNO390.4 g/mol Bromine (-Br)

The difference in electronegativity and atomic size between fluorine and bromine is expected to subtly alter the molecule's lipophilicity and polarity. More importantly, the carbon-halogen bond strength (C-F > C-Br) is a critical determinant of metabolic fate, with the weaker C-Br bond being more susceptible to cleavage.

Comparative Pharmacology: Receptor Binding and Functional Activity

Both compounds, like other synthetic cannabinoids, exert their effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[3] Upon agonist binding, these receptors initiate a downstream signaling cascade, typically involving the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Ligand Synthetic Cannabinoid (XLR-11 or Analog) Ligand->CB_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Canonical GPCR signaling pathway for CB1/CB2 receptors.
Receptor Affinity and Potency

Direct comparative data for N-(5-Bromopentyl) UR-144 is limited. However, by analyzing data for XLR-11 and the parent compound UR-144, we can infer its likely profile. UR-144 was designed as a selective CB2 agonist.[3]

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC₅₀ (ng/mL)CB2 EC₅₀ (ng/mL)Source(s)
UR-144 (Parent) 1501.88.53.6[1][2][3]
XLR-11 Low nM (unspecified)Low nM (unspecified)1016.6[3][5]
N-(5-Bromopentyl) UR-144 Not DeterminedNot DeterminedNot DeterminedNot Determined[6]

Analysis of Experimental Data:

  • UR-144 demonstrates clear selectivity for the CB2 receptor, with an 83-fold higher binding affinity (lower Ki) compared to the CB1 receptor.[2] Its functional potency (EC₅₀) is also greater at CB2 receptors.[3]

  • XLR-11 , in contrast, appears to be a potent agonist at both receptors.[5] Interestingly, functional assay data shows it is significantly less potent at CB1 than UR-144 (101 vs 8.5 ng/mL), but similarly potent at CB2 (6.6 vs 3.6 ng/mL).[3] This suggests the 5-fluoro substitution diminishes CB1 activity relative to the parent compound.

  • For N-(5-Bromopentyl) UR-144 , while its activity has not been formally examined, it has been noted that similar modifications on other cannabinoid scaffolds have minimal impact on receptor affinities.[6] Therefore, it is plausible that its binding profile resembles that of UR-144, exhibiting a preference for the CB2 receptor. However, this remains a hypothesis pending experimental validation.

Metabolic Pathways: A Point of Critical Divergence

Metabolism is a crucial factor in determining the duration of action and the profile of active metabolites. Here, the difference between the two compounds is stark and well-documented for XLR-11.

XLR-11 Metabolism

XLR-11 undergoes extensive Phase I and Phase II metabolism. Studies using human hepatocytes have identified over 25 different metabolites.[1][5] The primary metabolic routes include:

  • Hydroxylation on the indole ring or pentyl chain.

  • Carboxylation of the pentyl chain.

  • Glucuronidation of hydroxylated metabolites.

Most significantly, XLR-11 undergoes oxidative defluorination , a metabolic process that removes the fluorine atom and replaces it with a hydroxyl group, which is then oxidized. This pathway results in the formation of UR-144 and its subsequent metabolites, such as UR-144 pentanoic acid.[1][5][7] This means that administration of XLR-11 can lead to systemic exposure to UR-144, a compound with a different receptor potency profile.

XLR11_Metabolism cluster_defluorination Oxidative Defluorination Pathway XLR11 XLR-11 (5-Fluoropentyl) Hydroxylated Hydroxylated Metabolites XLR11->Hydroxylated Hydroxylation (Phase I) Carboxylated Carboxylated Metabolites XLR11->Carboxylated Carboxylation (Phase I) UR144 UR-144 (Pentyl) XLR11->UR144 Defluorination (Phase I) Glucuronides Glucuronide Conjugates Hydroxylated->Glucuronides Glucuronidation (Phase II) UR144_Acid UR-144 Pentanoic Acid UR144->UR144_Acid Oxidation

Key metabolic pathways of XLR-11.
N-(5-Bromopentyl) UR-144 Metabolism (Hypothesized)

Specific metabolic studies for N-(5-Bromopentyl) UR-144 are not available in the peer-reviewed literature. However, based on general principles of xenobiotic metabolism, we can hypothesize its likely fate. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it more susceptible to enzymatic cleavage. Potential pathways include:

  • Dehalogenation: Reductive or oxidative debromination to form the parent UR-144.

  • Hydroxylation: As seen with XLR-11, hydroxylation at various positions is highly probable.

  • Glucuronidation: Conjugation of hydroxylated metabolites.

The key research question is the rate and extent of debromination to UR-144 compared to the defluorination of XLR-11. This would directly impact the pharmacokinetic profile and the relative exposure to the parent compound versus its halogenated precursor.

Recommended Experimental Protocols

To address the knowledge gaps, particularly for N-(5-Bromopentyl) UR-144, and to perform a direct, side-by-side comparison, the following experimental workflows are recommended.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This protocol determines the binding affinity of the test compounds by measuring their ability to displace a known radioligand from the CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • Radioligand (e.g., [³H]CP-55,940) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled test compound (N-(5-Bromopentyl) UR-144 or XLR-11) or vehicle.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare CB1/CB2 Membrane Homogenates Mix Combine Membranes, Radioligand, & Competitor in 96-well Plate Membranes->Mix Ligands Prepare Radioligand and Competitor Dilutions Ligands->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Specific Binding vs. Log[Competitor] Count->Plot Calculate Calculate IC50 (Non-linear Regression) Plot->Calculate Convert Convert IC50 to Ki (Cheng-Prusoff) Calculate->Convert

Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Hepatocyte Metabolism Study

This protocol uses primary human hepatocytes to generate a realistic profile of Phase I and Phase II metabolites.

Methodology:

  • Hepatocyte Culture: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol. Allow cells to acclimate.

  • Compound Incubation: Treat the hepatocyte cultures with the test compound (XLR-11 or N-(5-Bromopentyl) UR-144) at a suitable concentration (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).

  • Time Course Sampling: Collect aliquots of the culture medium and cell lysate at multiple time points (e.g., 0, 1, 3, 6, 24 hours).

  • Sample Quenching: Immediately quench metabolic activity in the collected samples by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-HRMS Analysis: Analyze the samples using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as a TOF or Orbitrap instrument.

  • Data Processing: Use metabolite identification software to search the HRMS data for potential biotransformations (e.g., hydroxylation, dehalogenation, carboxylation, glucuronidation) compared to the parent drug's mass and fragmentation pattern.

Conclusion and Future Directions

The comparative analysis of N-(5-Bromopentyl) UR-144 and XLR-11 underscores a fundamental principle in medicinal chemistry and toxicology: minor structural changes can lead to significant pharmacological and metabolic consequences.

  • Structural Difference: A simple substitution of fluorine (XLR-11) with bromine (N-(5-Bromopentyl) UR-144).

  • Pharmacological Profile: Based on data from the parent compound UR-144, both analogs are likely potent CB2 agonists. However, fluorination in XLR-11 appears to reduce CB1 potency compared to UR-144, a crucial detail for predicting psychoactivity. The profile of the bromo-analog requires urgent experimental confirmation.

  • Metabolic Fate: The most critical difference lies in metabolism. XLR-11 is known to be a metabolic precursor to UR-144 via defluorination. The weaker C-Br bond in N-(5-Bromopentyl) UR-144 suggests it may also readily convert to UR-144, potentially at a faster rate.

For drug development professionals and forensic scientists, this comparison highlights the necessity of individual compound characterization. Relying on structural similarity alone is insufficient. Direct, side-by-side experimental evaluation of receptor binding, functional activity, and metabolic stability using the protocols outlined herein is essential to fully understand the distinct profile of each analog.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from Marshall University Digital Scholar. [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Kneisel, S., & Auwärter, V. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(11), 1638-1648. [Link]

  • ResearchGate. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123. [Link]

  • LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Retrieved from [Link]

  • PubChem. (n.d.). Xlr 11. Retrieved from [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 302. [Link]

Sources

A Senior Application Scientist's Guide to Cannabinoid Immunoassay Cross-Reactivity: The Case of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Synthetic Cannabinoid Detection

The landscape of psychoactive substances is in constant flux, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and challenging frontier for researchers and drug development professionals. Compounds like UR-144 are potent SCRAs, known to bind preferentially to the peripheral CB2 receptor over the central CB1 receptor.[1][2] However, the clandestine nature of SCRA synthesis leads to a continuous stream of novel analogs designed to evade detection and regulation. One such compound is N-(5-Bromopentyl) UR-144, an analog of UR-144 featuring a bromine atom on the terminal carbon of its N-pentyl chain.[1][3]

While the biological activity of this specific bromo-analog has not been extensively characterized, its potential presence in forensic samples poses a critical question for toxicological screening: How well do existing cannabinoid immunoassays detect it?

This guide provides an in-depth analysis of the expected cross-reactivity of N-(5-Bromopentyl) UR-144. As direct experimental data for this specific analog is not publicly available, we will build our analysis from first principles, examining the behavior of the parent compound (UR-144) and its key metabolites. We will explore the structural basis of antibody recognition in cannabinoid immunoassays and provide a field-proven protocol for determining cross-reactivity in your own laboratory.

The Principle of Competitive Immunoassays in Drug Screening

Most rapid screening immunoassays for drugs of abuse, including synthetic cannabinoids, operate on the principle of competitive binding.[4][5] Understanding this mechanism is fundamental to interpreting cross-reactivity data.

In a typical competitive enzyme-linked immunosorbent assay (ELISA), a limited number of specific antibody binding sites are coated onto a microplate well. The urine or blood sample is added to the well along with a fixed amount of a drug-enzyme conjugate (the "labeled" drug). Any drug present in the sample (the "unlabeled" drug) competes with the labeled drug for these binding sites. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a measurable signal (e.g., a color change).

The intensity of this signal is inversely proportional to the concentration of the drug in the sample. A strong signal indicates that very little drug was present in the sample to compete with the labeled drug, while a weak or absent signal signifies a high concentration of the target drug.[5]

G cluster_0 Low Analyte Concentration in Sample cluster_1 High Analyte Concentration in Sample Analyte_Low Analyte (Low) Antibody_Low Antibody Site Analyte_Low->Antibody_Low Minimal Binding Conjugate_High Labeled Conjugate (Abundant) Conjugate_High->Antibody_Low High Binding Signal_High Strong Signal Antibody_Low->Signal_High Analyte_High Analyte (High) Antibody_High Antibody Site Analyte_High->Antibody_High High Binding Conjugate_Low Labeled Conjugate (Scarce) Conjugate_Low->Antibody_High Minimal Binding Signal_Low Weak Signal Antibody_High->Signal_Low

Caption: Competitive Immunoassay Principle.

Structural Basis of Cross-Reactivity for UR-144 and its Analogs

An immunoassay's utility for detecting a class of compounds, such as synthetic cannabinoids, depends on its cross-reactivity. This is the ability of the assay's antibodies to bind to compounds other than the primary target analyte.[6] For synthetic cannabinoids, this is a crucial feature, not a flaw. Parent compounds like UR-144 are often metabolized rapidly, meaning they are rarely found in urine samples.[7] Therefore, effective immunoassays are designed to detect the more stable and abundant metabolites.

Studies have shown that immunoassays targeting UR-144 and its fluorinated analog XLR-11 are often calibrated against the UR-144 N-pentanoic acid metabolite .[8][9] This metabolite is a common product of metabolism for both UR-144 and XLR-11.[8][9] The antibodies in these kits demonstrate significant cross-reactivity with hydroxylated metabolites, such as UR-144 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, but exhibit very low cross-reactivity (<10%) with the parent compounds themselves.[8][9]

This provides our core insight: the antibody's binding pocket is optimized to recognize modifications on the N-pentyl chain, specifically the terminal carboxyl or hydroxyl groups.

Caption: Structural relationships of UR-144 and its derivatives.

Comparative Cross-Reactivity Data & Predictions

The following table summarizes published cross-reactivity data for UR-144 and related compounds in an ELISA targeting the UR-144 N-pentanoic acid metabolite. This data forms the basis for our prediction regarding the N-(5-Bromopentyl) analog.

CompoundClassTarget of Assay?% Cross-Reactivity (Approx.)Reference
UR-144 N-pentanoic acid MetaboliteYes 100% [8],[9]
UR-144 N-(5-hydroxypentyl) MetaboliteNoHigh (>50%)[8],[9]
UR-144 N-(4-hydroxypentyl) MetaboliteNoHigh (>50%)[8],[9]
XLR-11 N-(4-hydroxypentyl) MetaboliteNoHigh (>50%)[8],[9]
UR-144 (Parent) Parent DrugNo< 10%[8],[9]
XLR-11 (Parent) Parent DrugNo< 10%[8],[9]
N-(5-Bromopentyl) UR-144 AnalogNoPredicted: Low to Moderate N/A

Analysis and Prediction for N-(5-Bromopentyl) UR-144:

Given that the antibody preferentially recognizes the oxidized pentyl chain of the metabolites, the N-(5-Bromopentyl) modification is unlikely to be a perfect fit. The bromine atom is sterically larger and has different electronic properties than the hydroxyl (-OH) or carboxyl (-COOH) groups the antibody is trained to recognize.

Therefore, we can predict that the cross-reactivity of N-(5-Bromopentyl) UR-144 would be significantly lower than that of the hydroxylated or carboxylated metabolites . However, the modification is on the same part of the molecule that the antibody targets. This suggests it may still elicit some response, likely greater than the parent UR-144 compound, which has an unmodified and less-recognized alkyl chain. The predicted cross-reactivity is therefore Low to Moderate , but this must be confirmed experimentally.

Experimental Protocol: Determination of Immunoassay Cross-Reactivity

To definitively determine the cross-reactivity of N-(5-Bromopentyl) UR-144, a systematic evaluation using a competitive immunoassay is required. The following protocol outlines a robust, self-validating workflow based on established methodologies.[6][10][11]

Objective: To calculate the percent cross-reactivity of N-(5-Bromopentyl) UR-144 relative to the primary calibrator (e.g., UR-144 N-pentanoic acid).

Materials:

  • Certified reference standards of the assay calibrator and N-(5-Bromopentyl) UR-144.

  • Commercial synthetic cannabinoid ELISA kit (e.g., one targeting UR-144/XLR-11 metabolites).

  • Drug-free certified human urine for matrix matching.

  • Precision pipettes, microplate reader, and standard laboratory equipment.

Methodology:

  • Preparation of Standards:

    • Causality: To accurately determine the 50% inhibition concentration (IC50), a dose-response curve is necessary.

    • Action: Prepare a serial dilution of the primary calibrator (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and the test compound, N-(5-Bromopentyl) UR-144 (e.g., 10, 50, 100, 500, 1000 ng/mL), in drug-free urine. The wider range for the test compound is to ensure the IC50 point is captured, as it is expected to be less reactive.

  • Assay Procedure (as per kit manufacturer's instructions):

    • Causality: The competitive binding reaction is the core of the assay.

    • Action: Add samples, standards, controls, and the enzyme conjugate to the antibody-coated microplate wells. Incubate to allow for competitive binding.

  • Washing Step:

    • Causality: Removal of unbound material is critical to reduce background noise and ensure only specifically bound conjugate is measured.

    • Action: Wash the wells thoroughly according to the kit protocol.

  • Substrate Incubation:

    • Causality: The enzymatic reaction generates the quantifiable signal.

    • Action: Add the substrate solution to each well and incubate for the specified time, allowing color to develop.

  • Signal Measurement:

    • Causality: The absorbance is inversely proportional to the analyte concentration.

    • Action: Stop the reaction (if required by the kit) and read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis and Calculation:

    • Causality: The IC50 is the concentration of drug that causes a 50% reduction in the maximal signal. Comparing the IC50 values of the calibrator and the test compound provides the cross-reactivity percentage.

    • Action: a. Plot the absorbance values against the log of the concentration for both the calibrator and N-(5-Bromopentyl) UR-144. b. Use a four-parameter logistic (4PL) regression to fit the curves and determine the IC50 for each compound. c. Calculate the percent cross-reactivity using the following formula:

G start Start: Prepare Standards (Calibrator & Test Compound) step1 Add Standards, Controls, and Enzyme Conjugate to Plate start->step1 step2 Incubate for Competitive Binding step1->step2 step3 Wash Wells to Remove Unbound Reagents step2->step3 step4 Add Substrate & Incubate for Color Development step3->step4 step5 Read Absorbance (Signal Measurement) step4->step5 step6 Plot Dose-Response Curves (4PL Regression) step5->step6 step7 Determine IC50 for Calibrator and Test Compound step6->step7 end Calculate % Cross-Reactivity step7->end

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Conclusion and Best Practices

While immunoassays are powerful tools for high-throughput screening, their effectiveness against an ever-expanding catalog of synthetic cannabinoids hinges on a deep understanding of their cross-reactivity profiles. For N-(5-Bromopentyl) UR-144, a reasoned, structure-based prediction suggests low to moderate cross-reactivity in assays designed to detect UR-144 metabolites. The terminal bromine atom is a significant structural departure from the hydroxyl or carboxyl groups that assay antibodies are typically optimized to recognize.

Key Takeaways for Researchers:

  • Trust but Verify: Do not assume an assay will detect a novel analog. Whenever a new SCRA is identified or suspected, its cross-reactivity should be experimentally validated.

  • Confirm All Positives: A positive immunoassay result is presumptive. Due to the potential for cross-reactivity from various compounds, all positive screens must be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][12]

  • Metabolites Matter: For synthetic cannabinoids, screening strategies should focus on the detection of major metabolites, as parent compounds are often cleared too rapidly for reliable detection in urine.[6]

By combining a theoretical understanding of antibody-antigen interactions with rigorous experimental validation, scientists can confidently navigate the complexities of SCRA detection and ensure the integrity of their screening programs.

References

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Cody, J. D., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Semantic Scholar. Retrieved from [Link]

  • Heltsley, R., et al. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. PMC - PubMed Central. Retrieved from [Link]

  • Shakleya, D. M., et al. (2015). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. PMC - NIH. Retrieved from [Link]

  • Walton, C., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. Retrieved from [Link]

  • UK NEQAS IIA. (2024). Principles of Immunoassays. Retrieved from [Link]

  • Logan, B. K., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. PubMed. Retrieved from [Link]

  • Shakleya, D. M., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Retrieved from [Link]

  • Oxford Academic. (n.d.). Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay. Journal of Analytical Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Oxford Academic. (2014). Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. Journal of Analytical Toxicology. Retrieved from [Link]

  • OUCI. (n.d.). Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent…. Retrieved from [Link]

  • PubMed. (2022). Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood. Retrieved from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Competitive and Immunometric Assays (Including ELISA)1. Retrieved from [Link]

  • Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. Retrieved from [Link]

  • ACS Publications. (2020). Broadly Neutralizing Synthetic Cannabinoid Vaccines. JACS Au. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

Sources

A Comparative Guide to the Validated Quantification of N-(5-Bromopentyl) UR-144

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of novel psychoactive substances (NPS), the accurate and reliable quantification of synthetic cannabinoids is paramount for both forensic toxicology and clinical research. N-(5-Bromopentyl) UR-144, an analog of the potent synthetic cannabinoid UR-144, presents unique analytical challenges due to its structural similarity to other compounds within this class.[1] This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-(5-Bromopentyl) UR-144, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methodology for their specific applications.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose.[2] This involves a thorough evaluation of various performance characteristics, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] The core parameters for validation include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[7]

This guide will delve into three commonly employed analytical techniques for the quantification of synthetic cannabinoids: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Each method will be evaluated based on its performance, with supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Analytical Imperative: Why Method Validation Matters

A well-validated method ensures:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will compare GC-MS, LC-MS/MS, and HPLC-UV for the quantification of N-(5-Bromopentyl) UR-144, with a focus on these critical validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For synthetic cannabinoids, it often requires a derivatization step to improve the thermal stability and chromatographic behavior of the analytes.

Experimental Protocol: GC-MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 1 mL urine sample, add 10 µL of an internal standard (e.g., JWH-018-d9).

    • Add 1 mL of 100 mM acetate buffer (pH 5.0).

    • Vortex for 10 seconds.

    • Load the sample onto a C18 SPE cartridge preconditioned with 1 mL of methanol and 1 mL of deionized water.

    • Wash the cartridge with 1 mL of water/methanol (90:10, v/v).

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for N-(5-Bromopentyl) UR-144 and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine Urine Sample is Internal Standard urine->is buffer Acetate Buffer is->buffer vortex1 Vortex buffer->vortex1 spe SPE (C18) vortex1->spe wash Wash spe->wash dry Dry wash->dry elute Elute dry->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute (BSTFA) evaporate->reconstitute incubate Incubate (70°C) reconstitute->incubate gcms GC-MS System incubate->gcms data Data Acquisition (SIM) gcms->data

Caption: GC-MS analytical workflow for N-(5-Bromopentyl) UR-144.

Performance Characteristics

GC-MS offers high chromatographic resolution and is a well-established technique in many forensic laboratories.[8] However, the high temperatures of the GC injection port can sometimes lead to thermal degradation or rearrangement of analytes like N-(5-Bromopentyl) UR-144.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity, specificity, and ease of sample preparation.[10] It often does not require derivatization, which simplifies the workflow and reduces the potential for analytical errors.[11]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL oral fluid sample, add 10 µL of an internal standard (e.g., UR-144-d5).

    • Add 300 µL of acetonitrile.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 60% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for N-(5-Bromopentyl) UR-144 and one for the internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis oral_fluid Oral Fluid Sample is Internal Standard oral_fluid->is acetonitrile Acetonitrile is->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcmsms LC-MS/MS System reconstitute->lcmsms data Data Acquisition (MRM) lcmsms->data

Caption: LC-MS/MS analytical workflow for N-(5-Bromopentyl) UR-144.

Performance Characteristics

LC-MS/MS provides excellent sensitivity and specificity, making it ideal for the detection of low concentrations of N-(5-Bromopentyl) UR-144 in complex biological matrices.[10] The use of different column chemistries, such as C18 and phenyl-hexyl, can provide different elution orders for closely related compounds, enhancing selectivity.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of cannabinoids in various matrices, including plant materials and dietary supplements.[12][13][14] While generally less sensitive than MS-based methods, it can provide excellent performance for applications where higher concentrations of the analyte are expected.[12][13]

Experimental Protocol: HPLC-UV
  • Sample Preparation (Solvent Extraction):

    • To 100 mg of homogenized plant material, add 5 mL of acetonitrile.

    • Sonicate for 15 minutes.

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: Phenyl-hexyl stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 45 mM KH2PO4 buffer (pH 3.0).

    • Mobile Phase B: Methanol.

    • Isocratic Elution: 50:50 (v/v) A:B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 295 nm.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plant_material Plant Material acetonitrile Acetonitrile plant_material->acetonitrile sonicate Sonicate acetonitrile->sonicate vortex Vortex sonicate->vortex centrifuge Centrifuge vortex->centrifuge filter Filter centrifuge->filter hplcuv HPLC-UV System filter->hplcuv data Data Acquisition (295 nm) hplcuv->data

Sources

A Comparative Guide to N-(5-Bromopentyl) UR-144, JWH-018, and Other Synthetic Cannabinoids for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(5-Bromopentyl) UR-144, its parent compound UR-144, and the prototypical synthetic cannabinoid JWH-018. The content is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform future research and development.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

The study of synthetic cannabinoids (SCs) is a dynamic field, driven by the continuous emergence of new chemical entities. Initially developed as research tools to probe the endocannabinoid system, these compounds have seen widespread illicit use, often with more severe and unpredictable toxicological outcomes than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2]

JWH-018, a naphthoylindole, represents a "first-generation" SC and has been extensively studied.[3][4] In contrast, UR-144 and its analogue, N-(5-Bromopentyl) UR-144, are tetramethylcyclopropylindole-based compounds that emerged later.[4] Understanding the nuanced differences in their chemical structures, receptor interactions, and metabolic fates is crucial for the scientific community. This guide will dissect these differences, providing a foundational understanding based on available experimental evidence.

Chemical Structures: The Foundation of Pharmacological Diversity

The pharmacological properties of these compounds are intrinsically linked to their chemical structures.

  • JWH-018: Features a naphthalene ring linked by a ketone to an indole core with an N-pentyl chain. This structure confers high affinity for both cannabinoid receptors.

  • UR-144: Replaces the naphthoyl group of JWH-018 with a bulky tetramethylcyclopropyl ketone group. This modification significantly alters its receptor selectivity profile.[4][5]

  • N-(5-Bromopentyl) UR-144: This analogue of UR-144 modifies the N-pentyl chain with a terminal bromine atom.[6][7] While the direct impact of this specific modification on UR-144's activity has not been extensively examined, similar halogenations in other cannabinoid series have been explored to modulate pharmacokinetic and pharmacodynamic properties.[6]

CompoundChemical Structure
JWH-018 methanone
UR-144 (2,2,3,3-tetramethylcyclopropyl)(1-pentyl-1H-indol-3-yl)methanone
N-(5-Bromopentyl) UR-144 methanone

Pharmacodynamics: Receptor Interaction and Functional Consequences

The primary targets for these synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Selectivity
JWH-018 9.00 ± 5.00[3]2.94 ± 2.65[3]CB2 (slight)
UR-144 150[5][6]1.8[5][6]CB2 (83-fold)[5]
N-(5-Bromopentyl) UR-144 Not extensively examined[6]Not extensively examined[6]-

Key Insights:

  • JWH-018 is a high-affinity ligand for both CB1 and CB2 receptors, with a slight preference for CB2.[3]

  • UR-144 demonstrates significant selectivity for the CB2 receptor, with an 83-fold higher affinity compared to the CB1 receptor.[5] This makes it a valuable tool for researchers investigating the specific roles of the CB2 receptor.

  • The binding profile of N-(5-Bromopentyl) UR-144 is not well-characterized in the available literature.[6] However, it is noted that similar modifications on other cannabinoid scaffolds have had minimal impact on receptor affinities.[6]

Functional Activity & Efficacy

Functional activity measures the biological response initiated by a ligand upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC₅₀). Efficacy describes the maximum possible effect a ligand can produce.

CompoundCB1 Receptor EC₅₀ (nM)CB2 Receptor EC₅₀ (nM)Efficacy
JWH-018 102[3]133[3]Full agonist at CB1 and CB2[3]
UR-144 421[5]72[5]Potent agonist at CB2, weak partial agonist at CB1[5]
N-(5-Bromopentyl) UR-144 Not reportedNot reportedNot reported

Key Insights:

  • JWH-018 acts as a full agonist at both CB1 and CB2 receptors.[3] This is a significant point of differentiation from THC, which is a partial agonist at CB1 receptors.[3] The full agonism of many synthetic cannabinoids like JWH-018 is thought to contribute to their more intense and unpredictable psychoactive effects and toxicity.[3]

  • UR-144 's functional profile mirrors its binding affinity, acting as a potent agonist at CB2 receptors while exhibiting much weaker activity at CB1 receptors.[5]

  • A study on placental cells showed that the apoptotic effects of UR-144 were reversible by a CB1 antagonist, suggesting CB1 receptor involvement in this specific pathway.[1][8] In contrast, the effects of JWH-018 were mediated by both CB1 and CB2 receptors.[1][8]

Cannabinoid Receptor Signaling Pathways

Upon agonist binding, CB1 and CB2 receptors initiate intracellular signaling cascades. The two primary pathways are the G-protein dependent pathway, which modulates adenylyl cyclase activity, and the G-protein independent pathway, which involves the recruitment of β-arrestin.

G-Protein Dependent Signaling

G_Protein_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein 2. Activates AC Adenylyl Cyclase G_Protein->AC 3. Inhibits cAMP cAMP AC->cAMP 4. Reduced Conversion Ligand Synthetic Cannabinoid (e.g., JWH-018, UR-144) Ligand->CB_Receptor 1. Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Less Activation Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response 6. Altered Signaling

β-Arrestin Recruitment Pathway

Beta_Arrestin_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor GRK GRK CB_Receptor->GRK 2. Recruits & Activates Beta_Arrestin β-Arrestin CB_Receptor->Beta_Arrestin 4. Recruits GRK->CB_Receptor 3. Phosphorylates C-terminus Ligand Synthetic Cannabinoid (Agonist) Ligand->CB_Receptor 1. Binding Internalization Receptor Internalization Beta_Arrestin->Internalization 5a. Desensitization Signaling G-protein Independent Signaling (e.g., MAPK/ERK) Beta_Arrestin->Signaling 5b. Signal Transduction

Experimental Protocols for In Vitro Characterization

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are methodologies for key in vitro assays.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Kᵢ of N-(5-Bromopentyl) UR-144 and JWH-018 at human CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940.

  • Test compounds: N-(5-Bromopentyl) UR-144, JWH-018.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • 96-well plates, filter mats, scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 0.5 nM [³H]CP-55,940), 50 µL of test compound dilution, and 50 µL of cell membrane suspension.

  • For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2).

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration over glass fiber filter mats.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure radioactivity using a scintillation counter.

  • Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase via the Gi/o-coupled CB receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11][12]

Objective: To determine the EC₅₀ and efficacy of test compounds at CB1 and CB2 receptors.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors.[10]

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based kit).

Procedure:

  • Plate cells in a 384-well plate and incubate overnight.

  • The next day, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of the test compounds to the cells.

  • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and E_max_.

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB receptor, providing insight into G-protein independent signaling and receptor desensitization.[13][14]

Objective: To assess the ability of test compounds to induce β-arrestin recruitment.

Materials:

  • Cells engineered for a β-arrestin recruitment assay, such as the PathHunter® assay system, where the receptor is tagged with a ProLink tag and β-arrestin is fused to an Enzyme Acceptor.[13]

  • Test compounds.

  • Assay reagents, including substrate for the enzyme complementation system.

Procedure:

  • Plate the engineered cells in a 384-well white-walled plate.

  • Prepare serial dilutions of the test compounds.

  • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the signal against the log concentration of the test compound to determine EC₅₀ and efficacy for β-arrestin recruitment.

Pharmacokinetics and Metabolism

The metabolism of synthetic cannabinoids is a critical factor influencing their duration of action and toxicity, as metabolites can be biologically active.[2][15][16]

  • JWH-018: Undergoes extensive Phase I metabolism, primarily through hydroxylation of the pentyl chain and indole ring, and subsequent Phase II glucuronidation.[3][16][17] The cytochrome P450 enzyme CYP2C9 is a major contributor to its metabolism.[16] Importantly, several monohydroxylated metabolites of JWH-018 retain high affinity and activity at cannabinoid receptors, potentially prolonging and intensifying the parent drug's effects.[15][18][19]

  • UR-144 and its analogues: As with other SCs, they are expected to be extensively metabolized.[20] While specific data for N-(5-Bromopentyl) UR-144 is scarce, studies on related compounds like XLR-11 (a fluoro-derivative of UR-144) show hydroxylation on the alkyl chain as a major metabolic route.[4] The presence of the bulky tetramethylcyclopropyl group may influence the metabolic profile compared to JWH-018.[4]

JWH018_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism JWH018 JWH-018 Hydroxylation Hydroxylation (Pentyl chain, Naphthoyl/Indole rings) JWH018->Hydroxylation Dealkylation N-Dealkylation JWH018->Dealkylation Active_Metabolites Active Metabolites (e.g., JWH-018 ω-1 OH) Hydroxylation->Active_Metabolites Glucuronidation Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion Active_Metabolites->Glucuronidation

Protocol: Metabolic Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.

Objective: To compare the metabolic stability of N-(5-Bromopentyl) UR-144 and JWH-018.

Materials:

  • Human Liver Microsomes (HLMs).[21]

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Test compounds.

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate HLMs, test compound, and buffer at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

In Vivo Effects: A Comparative Overview

Animal studies provide valuable data on the physiological and behavioral effects of these compounds.

  • JWH-018: In rats, JWH-018 induces potent cannabinoid-like effects, including hypothermia and bradycardia, at doses of 0.3–3 mg/kg.[3] Its effects are often associated with intense anxiety and agitation.[3]

  • UR-144: Also produces bradycardia and hypothermia in rats, but at a higher dose of 10 mg/kg, suggesting weaker cannabinoid-like activity compared to JWH-018, which is consistent with its lower CB1 affinity.[5] An observational study in humans showed that smoked UR-144 increased blood pressure and heart rate and produced stimulant-like subjective effects, though these were less pronounced than with THC.[22]

Conclusion and Future Directions

This guide delineates the significant differences between JWH-018, UR-144, and its N-(5-Bromopentyl) analogue. The key distinctions lie in their receptor selectivity and efficacy.

  • JWH-018 is a potent, non-selective full agonist at both CB1 and CB2 receptors. Its active metabolites likely contribute to its pronounced and often severe in vivo effects.

  • UR-144 is a selective and potent CB2 receptor agonist with weak partial agonism at the CB1 receptor. This profile makes it a more specific tool for studying CB2-mediated functions.

  • N-(5-Bromopentyl) UR-144 remains a less-characterized compound. The terminal bromine modification presents an interesting subject for future research to determine its influence on receptor affinity, functional activity, metabolic stability, and off-target effects.

For researchers, the choice of compound should be dictated by the experimental question. JWH-018 serves as a model for potent, non-selective first-generation SCs, while UR-144 is a valuable probe for the CB2 receptor. Further investigation into N-(5-Bromopentyl) UR-144 is warranted to fully understand the structure-activity relationships within this chemical class. The provided protocols offer a robust framework for such comparative studies, ensuring data integrity and contributing to a deeper understanding of the complex pharmacology of synthetic cannabinoids.

References

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). UR-144 N-(5-bromopentyl) analog. Retrieved from [Link]

  • Almada, M., et al. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 320, 1-9. Retrieved from [Link]

  • Wikipedia. (n.d.). JWH-018. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Retrieved from [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1338. Retrieved from [Link]

  • MDPI. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 24(13), 10793. Retrieved from [Link]

  • Brents, L. K., et al. (2012). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology Letters, 212(1), 89-93. Retrieved from [Link]

  • LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International, 29(10), 22-29. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). New Drug Monograph: Despentyl-UR-144. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2014). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Drug Metabolism and Disposition, 42(6), 1088-1096. Retrieved from [Link]

  • Martella, A., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1445, 123-132. Retrieved from [Link]

  • Glass, M., & Felder, C. C. (1997). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 68(3), 1198-1205. Retrieved from [Link]

  • Kikura-Hanajiri, R. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-13. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Bagher, A. M., et al. (2019). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Molecular Neuroscience, 12, 99. Retrieved from [Link]

  • ShareOK. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. Retrieved from [Link]

  • Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved from [Link]

  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. Retrieved from [Link]

  • ACS Publications. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Retrieved from [Link]

  • ResearchGate. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. Retrieved from [Link]

  • ACS Publications. (2025). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Retrieved from [Link]

  • Journal of Neuroscience. (2000). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons. Retrieved from [Link]

  • Protein & Cell. (2021). Cryo-EM structure of cannabinoid receptor CB1-β-arrestin complex. Retrieved from [Link]

  • NIH. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Retrieved from [Link]

  • Huestis, M. A., & Smith, M. L. (2017). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Current Topics in Behavioral Neurosciences, 32, 361-389. Retrieved from [Link]

  • Su, M. K., et al. (2015). Metabolism of Classical Cannabinoids and the Synthetic Cannabinoid JWH-018. Clinical Pharmacology & Therapeutics, 97(6), 573-575. Retrieved from [Link]

  • NIH. (2016). Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice. Retrieved from [Link]

  • Springer. (2016). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Retrieved from [Link]

  • Frontiers. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Retrieved from [Link]

  • PubMed. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Retrieved from [Link]

  • ResearchGate. (n.d.). Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Retrieved from [Link]

Sources

A Researcher's Guide to the Metabolic Landscape of UR-144: Deconstructing Analytical and Pharmacological Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic cannabinoid UR-144, with a focus on the interpretation of its metabolic data. It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of UR-144's biotransformation and the resulting pharmacological implications. We will begin by clarifying a common misconception regarding a related synthetic compound and then delve into a comparative analysis of UR-144's true metabolites.

Introduction: Correcting the Record on N-(5-Bromopentyl) UR-144

In the study of synthetic cannabinoids, precise chemical identification is paramount. A compound of interest, N-(5-Bromopentyl) UR-144, has sometimes been erroneously referred to as a metabolite. Our initial investigation clarifies that this compound is, in fact, a synthetic analog of UR-144, distinguished by a bromine atom on the terminal carbon of the N-pentyl chain.[1] This bromination is a common strategy in medicinal chemistry to create analogs for research and forensic applications, or as a precursor in chemical syntheses. It is not a product of in vivo metabolism.

The actual metabolic pathways of UR-144 involve enzymatic modifications of the parent molecule, primarily through oxidation. Understanding these pathways is critical, as the resulting metabolites can exhibit significantly different pharmacological and toxicological profiles compared to the parent drug. This guide will, therefore, focus on the identification, analysis, and comparative activity of the true, scientifically validated metabolites of UR-144.

The Metabolic Fate of UR-144: A Pathway of Oxidation

UR-144, like many synthetic cannabinoids, undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] The metabolism of UR-144 has been shown to be carried out extensively by CYP3A4, with minor contributions from CYP1A2.[2] The primary metabolic transformations occur on the N-pentyl side chain, leading to a series of hydroxylated and carboxylated metabolites.[3]

The major metabolic pathway can be summarized as follows:

  • Monohydroxylation: The initial and most significant metabolic step is the addition of a hydroxyl (-OH) group to the N-pentyl chain. This can occur at various positions, leading to metabolites such as N-(2-hydroxypentyl) UR-144, N-(4-hydroxypentyl) UR-144, and N-(5-hydroxypentyl) UR-144.

  • Further Oxidation: The terminal hydroxyl group of N-(5-hydroxypentyl) UR-144 can be further oxidized to form a carboxylic acid, resulting in the UR-144 N-pentanoic acid metabolite.

  • Other Minor Pathways: Dihydroxylated metabolites have also been identified, indicating multiple hydroxylation events on the parent molecule.[4]

Due to this rapid metabolism, the parent UR-144 compound is often found in very low concentrations or is entirely absent in blood and urine samples, making the detection of its metabolites crucial for confirming exposure.[1]

UR144_Metabolism UR144 UR-144 Hydroxylated Monohydroxylated Metabolites (2-OH, 4-OH, 5-OH) UR144->Hydroxylated CYP450 (Phase I) Hydroxylation Carboxylated N-Pentanoic Acid Metabolite Hydroxylated->Carboxylated Further Oxidation

Caption: Major metabolic pathway of UR-144.

Comparative Pharmacological Profiles of UR-144 and its Metabolites

The pharmacological activity of synthetic cannabinoids is primarily mediated by their interaction with the cannabinoid receptors CB1 and CB2. The potency and selectivity of a compound for these receptors determine its physiological and psychoactive effects. Importantly, metabolism can significantly alter a drug's receptor binding affinity and functional activity.

Below is a comparative summary of the in vitro functional activity (EC50 values) of UR-144 and its major metabolites at human CB1 and CB2 receptors. Lower EC50 values indicate greater potency.

CompoundCB1 EC50 (ng/mL)CB2 EC50 (ng/mL)
UR-144 (Parent) 8.53.6
N-(2-hydroxypentyl) metabolite6.39.6
N-(4-hydroxypentyl) metabolite>10001.8
N-(5-hydroxypentyl) metabolite23.40.62
N-pentanoic acid metabolite>1000219

Data sourced from a cannabinoid receptor bioassay study.[5]

Key Interpretations from the Data:

  • Increased CB2 Potency: The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are significantly more potent at the CB2 receptor than the parent UR-144 compound.[5] The N-(5-hydroxypentyl) metabolite, in particular, shows a nearly 6-fold increase in potency at CB2 receptors.[5]

  • Decreased CB1 Potency: With the exception of the N-(2-hydroxypentyl) metabolite, metabolism generally reduces or abolishes activity at the CB1 receptor.[5] This is particularly evident for the N-pentanoic acid metabolite, which is largely inactive at both receptors.[5]

  • Shift in Selectivity: The metabolic process shifts the pharmacological profile of UR-144, creating metabolites with enhanced selectivity for the CB2 receptor.

Receptor_Potency cluster_0 CB1 Receptor Potency (EC50) cluster_1 CB2 Receptor Potency (EC50) UR-144_CB1 UR-144 8.5 ng/mL 2-OH_CB1 N-(2-OH) 6.3 ng/mL 4-OH_CB1 4-OH_CB1 5-OH_CB1 N-(5-OH) 23.4 ng/mL Acid_CB1 Acid_CB1 UR-144_CB2 UR-144 3.6 ng/mL 2-OH_CB2 N-(2-OH) 9.6 ng/mL 4-OH_CB2 N-(4-OH) 1.8 ng/mL 5-OH_CB2 N-(5-OH) 0.62 ng/mL Acid_CB2 N-Acid 219 ng/mL

Caption: Comparative potency of UR-144 and its metabolites.

Analytical Methodologies for Metabolite Detection

Given the low concentrations of the parent compound in biological samples, robust analytical methods for the detection of UR-144 metabolites are essential for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

A recent study analyzing urine samples from suspected synthetic cannabinoid users found that the N-pentanoic acid, N-5-hydroxypentyl, and N-4-hydroxypentyl metabolites were the most frequently detected biomarkers of UR-144 exposure.[3]

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of UR-144 Metabolites in Urine

This protocol provides a general framework for the extraction and analysis of UR-144 metabolites. It should be optimized and validated for specific laboratory instrumentation and conditions.

1. Sample Preparation and Enzymatic Hydrolysis:

  • To 1 mL of urine, add an internal standard mixture (e.g., deuterated analogs of the metabolites).
  • Add 500 µL of acetate buffer (pH 5.0) to adjust the pH.
  • Add 50 µL of β-glucuronidase to hydrolyze any conjugated metabolites.
  • Vortex and incubate at 50°C for 2 hours.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
  • Load the hydrolyzed urine sample onto the SPE cartridge.
  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the analytes with 2 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each metabolite.

Urine [label="Urine Sample"]; Hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase)"]; SPE [label="Solid-Phase Extraction (SPE)"]; LCMS [label="LC-MS/MS Analysis"]; Data [label="Data Interpretation"];

Urine -> Hydrolysis; Hydrolysis -> SPE; SPE -> LCMS; LCMS -> Data; }

Caption: Workflow for UR-144 metabolite analysis.

Toxicological Considerations and Future Directions

The toxicological effects of UR-144 include paranoia, anxiety, hallucinations, and in cases of overdose, more severe symptoms like myocardial infarction and acute kidney injury have been reported.[1] Studies on cardiomyoblasts have shown that UR-144 can induce cytotoxic effects in a dose-dependent manner, potentially through mechanisms involving increased cytoplasmic Ca2+ levels.[7]

While comprehensive toxicological data for the individual metabolites is still emerging, some studies have investigated the neurotoxicity of the parent compound. One in vitro study on human neuroblastoma cells did not find significant cytotoxicity or genotoxicity at the tested concentrations of UR-144.[8][9] However, the authors note that the observed neuronal symptoms in clinical cases warrant further investigation into the underlying mechanisms.[8][9]

The enhanced potency of certain metabolites at the CB2 receptor highlights a critical area for future research. The CB2 receptor is primarily associated with the immune system, and its potent activation by metabolites could have unforeseen immunomodulatory effects. Furthermore, the varying potencies of the metabolites at the CB1 receptor, even if lower than at CB2, could contribute to the overall psychoactive and toxicological profile of UR-144 exposure.

Key areas for future research include:

  • Direct comparative studies on the cytotoxicity, neurotoxicity, and cardiotoxicity of the major hydroxylated metabolites.

  • In-depth investigation of the specific CYP450 isozymes responsible for each metabolic step to better predict drug-drug interactions.

  • Elucidation of the full pharmacokinetic profiles of the metabolites, including their distribution, half-life, and clearance.

Conclusion

The interpretation of UR-144 data requires a clear understanding of its metabolic pathways and the distinct pharmacological profiles of its metabolites. The initial focus on N-(5-Bromopentyl) UR-144 as a metabolite is incorrect; it should be recognized as a synthetic analog. The true metabolites, formed through hydroxylation and carboxylation of the N-pentyl chain, are the key analytes for detecting exposure and understanding the compound's overall effects.

The data clearly demonstrates that metabolism is not simply a deactivation pathway for UR-144. Instead, it produces pharmacologically active compounds with altered potencies and receptor selectivities. The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, in particular, are highly potent CB2 receptor agonists, and their presence in biological samples is a critical piece of data for both clinical and forensic investigations. This guide provides a framework for interpreting this data, emphasizing the importance of metabolite-specific analysis in the comprehensive evaluation of UR-144 exposure and its consequences.

References

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. DergiPark. [Link]

  • UR-144. Wikipedia. [Link]

  • UR-144 – Knowledge and References. Taylor & Francis Online. [Link]

  • Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N-(5-Bromopentyl) UR-144 Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. In the rapidly evolving landscape of synthetic cannabinoid research, the purity of reference materials such as N-(5-Bromopentyl) UR-144 is of paramount importance. This guide provides an in-depth technical comparison of methodologies to assess the purity of N-(5-Bromopentyl) UR-144, offering insights into experimental choices and presenting a framework for a self-validating analytical workflow.

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid and an analog of UR-144, differing by the presence of a bromine atom on the terminal carbon of the pentyl chain.[1] As with many synthetic cannabinoids, its purity can be influenced by the synthetic route and purification methods employed by different manufacturers. Therefore, a multi-pronged analytical approach is crucial to ensure the identity and purity of these standards.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of N-(5-Bromopentyl) UR-144 analytical standards necessitates a combination of chromatographic and spectroscopic methods. This guide will focus on a three-tiered approach:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): For quantitative purity assessment and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile and semi-volatile impurities and confirmation of the parent compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and detection of structural isomers and impurities.

This integrated workflow provides a self-validating system. The chromatographic techniques separate impurities, while mass spectrometry and NMR provide structural information, ensuring that what is quantified is indeed the target analyte and that potential co-eluting impurities are identified.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Standard_A Standard from Vendor A Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Standard_A->Dissolution Standard_B Standard from Vendor B Standard_B->Dissolution HPLC HPLC-UV Dissolution->HPLC Quantitative Analysis GCMS GC-MS Dissolution->GCMS Qualitative & Semi-Quantitative Analysis NMR NMR Dissolution->NMR Structural Verification Quant_Purity Quantitative Purity (Area % Normalization) HPLC->Quant_Purity Impurity_ID Impurity Identification (Mass Spectra, Fragmentation) GCMS->Impurity_ID Structure_Confirm Structural Confirmation (Chemical Shifts, Coupling) NMR->Structure_Confirm Comparison Comparative Purity Assessment Quant_Purity->Comparison Impurity_ID->Comparison Structure_Confirm->Comparison

Caption: Integrated workflow for purity assessment.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the gold standard for determining the purity of non-volatile organic compounds.[2][3] Its strength lies in its ability to separate the target analyte from closely related impurities and provide accurate quantification through UV detection.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: N-(5-Bromopentyl) UR-144 is a relatively non-polar molecule, making reversed-phase chromatography with a C18 or Phenyl-Hexyl column the logical choice for effective separation.[4]

  • UV Detection: The indole moiety in the structure of N-(5-Bromopentyl) UR-144 provides strong UV absorbance, allowing for sensitive detection. A diode array detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.[5]

  • Method Validation: A robust HPLC method must be validated to ensure its suitability for its intended purpose.[6][7] This includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm and 290 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the N-(5-Bromopentyl) UR-144 standard.

    • Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.

  • Data Analysis:

    • Purity is calculated using the area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Comparative Purity Data (Illustrative)
Analytical StandardStated PurityHPLC-UV Measured Purity (Area %)Number of Impurities Detected
Vendor A ≥98%98.5%2
Vendor B ≥98%97.2%4
In-house Synthesized N/A95.1%5

This data is for illustrative purposes only and does not represent actual vendor data.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[9] For synthetic cannabinoids, it provides valuable structural information through mass spectral fragmentation patterns.

Causality Behind Experimental Choices
  • Electron Ionization (EI): Standard 70 eV EI is used to generate reproducible mass spectra that can be compared to spectral libraries for identification.

  • Thermal Stability Consideration: A critical consideration for cyclopropyl-containing synthetic cannabinoids like UR-144 and its analogs is their potential for thermal degradation in the hot GC injection port.[4] This can lead to the formation of rearrangement products, which may be misinterpreted as impurities. Therefore, a lower injection port temperature and a robust GC method are crucial.

  • Impurity Profiling: GC-MS is particularly useful for identifying synthesis-related impurities, such as precursors or byproducts. For N-(5-Bromopentyl) UR-144, a potential impurity is the precursor Despentyl-UR-144.[10]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C (a lower temperature is used to minimize thermal degradation).

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the standard in methanol.

  • Data Analysis:

    • Identify the main peak corresponding to N-(5-Bromopentyl) UR-144 by its retention time and mass spectrum.

    • Search for peaks corresponding to potential impurities, such as Despentyl-UR-144, and compare their mass spectra to reference spectra or libraries.

Potential Impurities and Their Identification
Potential ImpurityIdentification MethodRationale
Despentyl-UR-144 GC-MSPrecursor in the synthesis of UR-144 analogs.[10]
Di-alkylated Indole GC-MS, NMRPotential byproduct of the N-alkylation reaction.
Unreacted Starting Materials HPLC-UV, GC-MSIncomplete reaction during synthesis.
Thermal Degradation Products GC-MSInstability of the cyclopropyl ring at high temperatures.[4]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[11][12] For analytical standards, ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any isomeric impurities.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. This is essential for confirming the presence and position of the bromopentyl chain and the tetramethylcyclopropyl group.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): While not detailed here, qNMR can be a powerful technique for determining the absolute purity of a standard against a certified reference material.[13]

Experimental Protocol: NMR Structural Confirmation
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the N-(5-Bromopentyl) UR-144 standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in spectral assignment.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling constants with the expected values for the structure of N-(5-Bromopentyl) UR-144.

    • Integrate the signals in the ¹H NMR spectrum to confirm the correct proton ratios.

    • Look for any unexpected signals that may indicate the presence of impurities.

Visualizing the Analytical Logic

Analytical_Logic cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Purity_Question Is the analytical standard pure? HPLC_Purity Purity > 98%? Purity_Question->HPLC_Purity GCMS_Identity Correct mass spectrum? Purity_Question->GCMS_Identity NMR_Structure Correct structure confirmed? Purity_Question->NMR_Structure HPLC_Impurities Any unexpected peaks? HPLC_Purity->HPLC_Impurities Conclusion Reliable Analytical Standard HPLC_Purity->Conclusion Yes Further_Investigation Further Investigation Required HPLC_Purity->Further_Investigation No GCMS_Impurities Known impurities present? GCMS_Identity->GCMS_Impurities GCMS_Identity->Conclusion Yes GCMS_Identity->Further_Investigation No GCMS_Degradation Thermal degradation observed? GCMS_Impurities->GCMS_Degradation NMR_Impurities Signals from other isomers/impurities? NMR_Structure->NMR_Impurities NMR_Structure->Conclusion Yes NMR_Structure->Further_Investigation No

Caption: Decision-making process in purity assessment.

Conclusion and Best Practices

The purity of analytical standards is a critical, yet often overlooked, aspect of research and development. For N-(5-Bromopentyl) UR-144, a comprehensive assessment using a combination of HPLC-UV, GC-MS, and NMR is essential to ensure the quality of the standard.

Key Takeaways for Researchers:

  • Orthogonal Methods are Essential: Relying on a single analytical technique is insufficient. The combination of chromatographic separation and spectroscopic identification provides a robust, self-validating assessment of purity.

  • Understand Potential Impurities: Knowledge of the synthetic route can provide valuable clues about potential impurities to look for during analysis.[14][15]

  • Be Aware of Analyte Stability: The potential for thermal degradation of N-(5-Bromopentyl) UR-144 during GC-MS analysis must be considered and mitigated through appropriate method parameters.

  • Demand Transparency from Vendors: When possible, request certificates of analysis that detail the methods used for purity assessment and provide the corresponding data. While direct comparative data between vendors is often unavailable in the public domain, an in-house verification using the methods outlined in this guide is a prudent step.

  • Inter-laboratory variation is a known issue in the analysis of cannabinoids. [16] Establishing well-validated in-house methods is crucial for consistent results.

By implementing a rigorous and multi-faceted approach to the purity assessment of N-(5-Bromopentyl) UR-144 analytical standards, researchers can have greater confidence in their experimental outcomes and contribute to the generation of high-quality, reproducible scientific data.

References

  • NPS Discovery. (2025). New Drug Monograph: Despentyl-UR-144.
  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
  • Samano, A., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2645.
  • Huffman, J. W., et al. (2005). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorganic & Medicinal Chemistry, 13(1), 89-112.
  • Cayman Chemical. (n.d.). UR-144 N-(5-bromopentyl) analog.
  • Guta, A., et al. (2024). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Pharmaceuticals, 17(1), 123.
  • Al-Busaidi, Z., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(22), 2915-2924.
  • Kozlov, A., et al. (2021).
  • Adamowicz, P., & Zuba, D. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
  • Uchiyama, N., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1-13.
  • Deventer, K., & Van Eenoo, P. (2015). Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). Journal of Analytical Toxicology, 39(8), 641-648.
  • Smith, B. (2019). Inter-Lab Variation in the Cannabis Industry, Part I: Problem and Causes. Cannabis Science and Technology, 2(2), 22-27.
  • Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 63.
  • Confidence Analytics. (2018). Eight Cannabinoids by HPLC-UV.
  • Pharmaguideline. (2024).
  • Huffman, J. W., et al. (2003). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)
  • Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Tetrahedron Letters, 154, 155263.
  • Bishop, J. R. (2019). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and their metabolites in whole blood. Boston University.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-623.
  • Fu, S., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy.
  • ResearchGate. (2022). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC.
  • Chem Help ASAP. (2019, November 19).
  • Chavez, J. M., & Spurlin, D. (2020). Analysis of Canabinoids in Natural and Synthetic Samples. University of Northern Colorado.
  • Ciolino, L. A., et al. (2019).
  • Muscarà, C., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. Molecules, 28(1), 143.
  • Mifsud, A., et al. (2021). An efficient HPLC-UV method for determination of tetrahydrocannabinol in oil. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.
  • Huestis, M. A., et al. (2013). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of analytical toxicology, 37(8), 516-524.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-(5-Bromopentyl) UR-144 Measurements

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the measurement of N-(5-Bromopentyl) UR-144, a synthetic cannabinoid analog. Designed for researchers, scientists, and drug development professionals, this document offers insights into best practices, highlights potential analytical pitfalls, and provides robust, self-validating experimental protocols to ensure data integrity and inter-laboratory consistency.

Introduction: The Analytical Challenge of N-(5-Bromopentyl) UR-144

N-(5-Bromopentyl) UR-144 is an analog of the potent synthetic cannabinoid UR-144.[1] As with many novel psychoactive substances (NPS), the analytical landscape for its detection and quantification is complex and fraught with challenges. Synthetic cannabinoids are extensively metabolized, and the parent compound is often present in very low concentrations in biological matrices such as urine.[2] This necessitates highly sensitive analytical methods that can also target the more abundant metabolites to confirm exposure. Furthermore, the structural nuances of these analogs can lead to unexpected analytical behaviors, demanding a thorough understanding of the chosen methodology.

This guide will compare the two most prevalent analytical techniques for cannabinoid analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—in the context of N-(5-Bromopentyl) UR-144, providing the scientific rationale behind procedural choices to empower laboratories to generate reliable and reproducible data.

Comparative Analysis of Core Methodologies

The choice of analytical instrumentation is a critical decision that significantly impacts the quality and reliability of results. For N-(5-Bromopentyl) UR-144, the primary contenders are LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the most suitable method for the analysis of synthetic cannabinoids and their metabolites in biological matrices. Its primary advantage lies in its ability to analyze thermally labile and polar compounds without the need for chemical derivatization.

Causality Behind Experimental Choices:

  • Chromatographic Separation: The use of reversed-phase columns, such as C18 or Phenyl-Hexyl, provides excellent separation of the parent compound and its various hydroxylated and carboxylated metabolites. The choice between different column chemistries can be leveraged to optimize the resolution of isomeric metabolites.

  • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for protonating the indole nitrogen of UR-144 and its analogs, leading to strong molecular ions and predictable fragmentation patterns.

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions for the parent drug and its key metabolites, interferences from the complex urine matrix are minimized. For UR-144, characteristic product ions from the tetramethylcyclopropyl moiety (m/z 125 and 97) are often monitored.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): A Cautionary Tale

While GC-MS is a powerful tool for the analysis of many illicit drugs, its application to N-(5-Bromopentyl) UR-144 is problematic. The high temperatures required for the GC injection port can induce thermal degradation and rearrangement of the molecule.[4]

A Critical Pitfall:

A monograph by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) on 5-Bromo-UR-144 (a synonym for N-(5-Bromopentyl) UR-144) explicitly notes that GC/MS analysis produces two peaks. The major peak is the parent compound, while a minor, later-eluting peak is a thermally induced rearrangement product.[4] This artifact can lead to misidentification and inaccurate quantification. This thermal instability is a significant drawback for the routine use of GC-MS for this compound.

Data Presentation: Head-to-Head Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of N-(5-Bromopentyl) UR-144.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Stability High: Analysis is performed at or near room temperature, preserving the integrity of the molecule.Low: Prone to thermal degradation and rearrangement in the hot injector port.[4]
Sensitivity Very High: Typical Limits of Detection (LOD) for UR-144 and its metabolites are in the range of 0.05 to 0.15 ng/mL.[5]Moderate to High: Can achieve low ng/mL detection limits, but sensitivity may be compromised by analyte degradation.
Specificity Very High: MRM analysis provides two dimensions of mass separation, minimizing matrix interferences.High: Mass spectral libraries can be used for identification, but rearrangement products can confound spectral matching.
Metabolite Analysis Excellent: Readily analyzes polar, hydroxylated, and carboxylated metabolites without derivatization.Poor to Moderate: Requires derivatization to improve the volatility of polar metabolites, adding complexity and potential for side reactions.
Sample Throughput High: Rapid chromatographic methods can achieve run times of a few minutes per sample.Moderate: Longer run times are often required, and the need for derivatization can increase sample preparation time.

Experimental Protocols: A Framework for Self-Validation

The following protocols are designed to be self-validating systems, incorporating quality control measures to ensure the trustworthiness of the generated data.

Recommended Workflow for N-(5-Bromopentyl) UR-144 Analysis

The following diagram illustrates a robust workflow for the analysis of N-(5-Bromopentyl) UR-144, guiding the analyst from sample receipt to final report.

Analytical Workflow Figure 1: Recommended Analytical Workflow for N-(5-Bromopentyl) UR-144 SampleReceipt Sample Receipt & Accessioning Screening Optional: Immunoassay Screening SampleReceipt->Screening PositiveScreen Presumptive Positive Screening->PositiveScreen Positive NegativeScreen Negative Screening->NegativeScreen Negative Confirmation Confirmation & Quantification PositiveScreen->Confirmation LCMS LC-MS/MS Analysis Confirmation->LCMS Recommended GCMS GC-MS Analysis (Not Recommended) Confirmation->GCMS Caution: Thermal Degradation DataReview Data Review & QC Check LCMS->DataReview GCMS->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: Recommended Analytical Workflow for N-(5-Bromopentyl) UR-144.

Protocol for LC-MS/MS Analysis of UR-144 and its Analogs in Urine

This protocol is based on established methods for UR-144 and can be adapted and validated for N-(5-Bromopentyl) UR-144.

1. Sample Preparation (Hydrolysis and Extraction):

  • To 1 mL of urine, add an internal standard solution (e.g., UR-144-d5).

  • Add 50 µL of β-glucuronidase solution and incubate at 50°C for 1 hour to hydrolyze glucuronidated metabolites.

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analytes.

  • Elute the analytes with a basic organic solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions: Monitor at least two transitions for the parent compound and each metabolite to ensure confident identification.

3. Quality Control (A Self-Validating System):

  • Calibrators: Analyze a set of calibrators at the beginning of each batch to establish a calibration curve.

  • Quality Control Samples: Include at least two levels of quality control samples (low and high) in each batch to verify the accuracy and precision of the analysis.

  • Blanks: Analyze a blank sample after high-concentration samples to check for carryover.

Metabolic Pathway of UR-144

Understanding the metabolism of UR-144 is crucial for identifying the appropriate analytical targets for its analogs.

UR-144 Metabolism Figure 2: Metabolic Pathway of UR-144 UR144 UR-144 (Parent) Hydroxylation Hydroxylation UR144->Hydroxylation Carboxylation Carboxylation UR144->Carboxylation Hydroxypentyl N-(Hydroxypentyl) Metabolites Hydroxylation->Hydroxypentyl PentanoicAcid N-Pentanoic Acid Metabolite Carboxylation->PentanoicAcid Glucuronidation Glucuronidation Glucuronide Glucuronide Conjugates Glucuronidation->Glucuronide Hydroxypentyl->Glucuronidation

Caption: Metabolic Pathway of UR-144.

Conclusion and Recommendations

For the reliable and accurate measurement of N-(5-Bromopentyl) UR-144, LC-MS/MS is the unequivocally recommended analytical technique. Its ability to analyze the parent compound and its metabolites without thermal degradation ensures data integrity. The use of GC-MS for this specific compound is strongly discouraged due to the high risk of thermal rearrangement, which can lead to erroneous results.

By implementing a robust, self-validating LC-MS/MS protocol, laboratories can achieve the high standards of scientific integrity required in research, clinical, and forensic settings. Adherence to the principles and protocols outlined in this guide will facilitate accurate inter-laboratory comparisons and contribute to a better understanding of the prevalence and effects of this novel psychoactive substance.

References

  • Spectroscopy Online. (2015, March 1). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

  • A2LA. (2023, January 3). Overcoming Proficiency Testing Roadblocks for Cannabis Labs. [Link]

  • Taylor & Francis Online. (2024, March 22). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. [Link]

  • Pérez-Mañá, C., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1319. [Link]

  • Al-Salihi, S. M., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]

  • LCGC International. (2024, June 28). Synthetic Cannabinoids Degradation Studied Using GC–MS. [Link]

  • SWGDRUG.org. (2013, January 7). 5-Bromo-UR-144. [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies, 47(5-8), 223-231. [Link]

  • Wiley Analytical Science. (2023, September 21). GC-MS study highlights the challenges of cannabis profiling. [Link]

  • Enersol. (n.d.). Interlab Proficiency Trials. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]

  • Lab Manager. (2021, November 30). Proficiency Testing for Cannabis & Hemp Labs. [Link]

  • Grigoryev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Forensic Toxicology, 31(2), 243-252. [Link]

  • Al-Trawneh, I. M., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4166-4174. [Link]

  • American Laboratory. (2019, January 29). Proficiency Testing: A Useful Process in Cannabis Reformation. [Link]

  • Celik, S., et al. (2021). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Bratislavske Lekarske Listy, 122(11), 819-826. [Link]

  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. [Link]

  • Collaborative Testing Services Inc. (2025). Proficiency and Interlaboratory Tests. [Link]

  • The Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. [Link]

Sources

A Comparative In Vitro Metabolic Analysis of UR-144 and its N-(5-Bromopentyl) Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Metabolism and Toxicology

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the in vitro metabolism of the synthetic cannabinoid UR-144 and its N-(5-bromopentyl) analog. The introduction of a bromine atom to the terminal position of the pentyl chain is a common chemical modification in the design of new psychoactive substances. Understanding how this structural change impacts metabolic fate is crucial for predicting pharmacological activity, toxicological profiles, and for the development of reliable analytical methods for their detection in biological matrices.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the established metabolic pathways of UR-144 and provide a predictive analysis of the metabolism of N-(5-Bromopentyl) UR-144, supported by fundamental principles of drug metabolism. We will explore the experimental design for a comparative study, present the anticipated metabolic profiles, and discuss the implications of these findings.

Introduction: The Rationale for Comparison

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that selectively agonizes the peripheral cannabinoid receptor CB2, with lower affinity for the psychoactive CB1 receptor.[1] Its metabolism is well-documented and proceeds through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] The N-pentyl chain is a primary site of metabolic activity, undergoing hydroxylation at various positions and subsequent oxidation to a carboxylic acid.[4][5][6]

The N-(5-Bromopentyl) analog of UR-144 represents a structural modification where the terminal methyl group of the pentyl chain is replaced by a bromine atom. Halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[7] The introduction of a halogen can also alter the metabolic stability of a compound and introduce new metabolic pathways, such as dehalogenation.[7] Given the lack of specific experimental data on the metabolism of N-(5-Bromopentyl) UR-144, this guide will present a predicted metabolic scheme based on the known biotransformations of UR-144 and the established principles of halogenated compound metabolism.

Experimental Design for a Comparative In Vitro Metabolism Study

To empirically compare the in vitro metabolism of these two compounds, a well-designed experiment using human liver microsomes (HLMs) is the gold standard. HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYP450s, making them an excellent model for studying Phase I metabolism.[8]

In Vitro Incubation with Human Liver Microsomes

The following protocol outlines a robust method for assessing the metabolic stability and identifying the primary metabolites of both UR-144 and N-(5-Bromopentyl) UR-144.

Objective: To determine the rate of disappearance of the parent compounds and identify the major metabolites formed upon incubation with human liver microsomes.

Materials:

  • UR-144 and N-(5-Bromopentyl) UR-144

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (e.g., a structurally related compound not found in the samples)

Experimental Workflow:

Caption: Workflow for the in vitro metabolism assay using human liver microsomes.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of UR-144 and N-(5-Bromopentyl) UR-144 in a suitable organic solvent like methanol or DMSO. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM suspension, and the test compound (UR-144 or its analog). The final concentration of the test compound should be low enough to ensure enzyme kinetics are in the linear range (typically 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. The zero-time point serves as a control for non-enzymatic degradation.

  • Sample Processing: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to autosampler vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method: LC-MS/MS

LC-MS/MS is the analytical technique of choice for its high sensitivity and selectivity in identifying and quantifying drugs and their metabolites in complex biological matrices.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF).

Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Mass Spectrometric Detection:

  • For Quantification: Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for the parent compounds and their expected metabolites should be optimized.

  • For Metabolite Identification: A high-resolution mass spectrometer is ideal for determining the elemental composition of unknown metabolites based on their accurate mass.

Comparative Metabolic Profiles

Established In Vitro Metabolism of UR-144

The metabolism of UR-144 is extensive, with the parent compound being rapidly biotransformed.[9] The primary metabolic pathways observed in vitro are:

  • Hydroxylation: The N-pentyl chain is the main site of hydroxylation, leading to the formation of several mono-hydroxylated metabolites, including N-(2-hydroxypentyl), N-(4-hydroxypentyl), and N-(5-hydroxypentyl) UR-144.[4][6] Dihydroxylated metabolites have also been reported.[6][9]

  • Carboxylation: Further oxidation of the hydroxylated pentyl chain results in the formation of the N-pentanoic acid metabolite.[4][5]

  • N-Dealkylation: Cleavage of the N-pentyl chain is another observed metabolic route.[9]

  • Ketone Formation: Oxidation of a secondary alcohol metabolite can lead to the formation of a ketone.[9]

The following diagram illustrates the major metabolic pathways of UR-144.

Caption: Major in vitro metabolic pathways of UR-144.

Predicted In Vitro Metabolism of N-(5-Bromopentyl) UR-144
  • Hydroxylation: Similar to UR-144, hydroxylation is expected to occur on the pentyl chain, likely at positions less sterically hindered by the bulky bromine atom (e.g., C2, C3, and C4). Hydroxylation at C5, the carbon bearing the bromine, is less likely.

  • Dehydrobromination: The terminal bromine atom may be susceptible to elimination reactions, potentially leading to the formation of an alkene.

  • Oxidative Dehalogenation: CYP450 enzymes can catalyze the oxidative cleavage of carbon-halogen bonds.[3] This could lead to the formation of an aldehyde intermediate, which would then be rapidly oxidized to the N-pentanoic acid metabolite, a known metabolite of UR-144.

  • Glutathione Conjugation: The terminal alkyl bromide is an electrophilic center and could be a substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. While GSTs are primarily cytosolic enzymes, some activity is present in microsomes.

The presence of the electron-withdrawing bromine atom may influence the rate of metabolism. It could potentially decrease the rate of oxidation at adjacent carbons. Conversely, it might introduce new pathways for metabolism, such as dehalogenation.

The predicted metabolic pathways for N-(5-Bromopentyl) UR-144 are visualized below.

Caption: Predicted in vitro metabolic pathways of N-(5-Bromopentyl) UR-144.

Data Presentation and Interpretation

The results from the proposed in vitro study should be tabulated for a clear comparison of the metabolic stability and the metabolites formed.

Table 1: Comparative Metabolic Stability

CompoundHalf-life (t1/2) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
UR-144Experimental ValueCalculated Value
N-(5-Bromopentyl) UR-144Experimental ValueCalculated Value

Table 2: Major Metabolites Detected by LC-MS/MS

MetaboliteUR-144N-(5-Bromopentyl) UR-144
N-(hydroxypentyl) isomersPredicted
N-pentanoic acidPredicted (via oxidative dehalogenation)
Dihydroxylated metabolitesPossible
N-dealkylated metabolitePossible
Alkene metabolitePredicted
Glutathione conjugatePredicted

✓ - Reported/Expected, ✗ - Not Reported/Unlikely, Predicted - Based on chemical principles

Discussion and Implications

The substitution of a terminal hydrogen with a bromine atom on the N-pentyl chain of UR-144 is anticipated to have a significant impact on its in vitro metabolism.

  • Metabolic Stability: The presence of the bromine atom may alter the overall metabolic stability of the molecule. If hydroxylation of the pentyl chain is the primary clearance pathway for UR-144, and this is hindered in the brominated analog, we might observe a longer half-life for N-(5-Bromopentyl) UR-144. Conversely, if dehalogenation is a rapid process, the brominated analog could be cleared more quickly.

  • Metabolite Profile: The formation of unique metabolites, such as the alkene from dehydrobromination or a glutathione conjugate, would provide specific biomarkers for exposure to N-(5-Bromopentyl) UR-144. This is critical for forensic and clinical toxicology.

  • Pharmacological Activity: The metabolites of UR-144 are known to have activity at cannabinoid receptors, with some being more potent than the parent compound.[4] It is plausible that the metabolites of the brominated analog could also be pharmacologically active. Further studies would be needed to assess the receptor binding affinity and functional activity of these predicted metabolites.

  • Toxicology: The formation of electrophilic intermediates, such as those that might lead to glutathione conjugation, can sometimes be associated with cellular toxicity. Therefore, understanding the complete metabolic profile is essential for a thorough toxicological risk assessment.

Conclusion

While the in vitro metabolism of UR-144 is well-characterized, that of its N-(5-bromopentyl) analog remains to be experimentally determined. This guide has outlined the established metabolic pathways of UR-144 and provided a predictive framework for the metabolism of its brominated counterpart. The key predicted differences include the potential for dehalogenation and the formation of unique metabolites. The proposed experimental design provides a clear path forward for empirically testing these predictions. A thorough understanding of the comparative metabolism of these two compounds is essential for the scientific community to address the challenges posed by the continuous emergence of new synthetic cannabinoids.

References

  • Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available from: [Link]

  • Optibrium. Which is the best metabolite prediction software? Available from: [Link]

  • Zanger UM, Schwab M. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacol Ther. 2013;138(1):103-41. Available from: [Link]

  • Diao X, Huestis MA. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Front Chem. 2019;7:112. Available from: [Link]

  • de Vlieger JS, Giezen MJ, Falck D, et al. High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. Anal Chim Acta. 2011;698(1-2):69-76. Available from: [Link]

  • Guengerich FP. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chem Res Toxicol. 2014;27(1):4-16. Available from: [Link]

  • Papsun D, Krska J, Logan B. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. J Anal Toxicol. 2014;38(7):426-31. Available from: [Link]

  • Scott MT, Sinsheimer JE. In vitro dehalogenation of para-substituted aromatic halides in rat liver preparations. J Pharm Sci. 1984;73(8):1101-4. Available from: [Link]

  • Wikipedia. UR-144. Available from: [Link]

  • Makriyannis A, et al. The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Bioorg Med Chem Lett. 2005;15(24):5456-60. Available from: [Link]

  • Carlier J, et al. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Drug Test Anal. 2017;9(10):1519-1528. Available from: [Link]

  • Nebert DW, Russell DW. Clinical importance of the cytochromes P450. Lancet. 2002;360(9340):1155-62. Available from: [Link]

  • de Vlieger JSB, et al. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Anal Bioanal Chem. 2015;407(3):635-53. Available from: [Link]

  • Adamowicz P, Zuba D, Byrska B. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. J Anal Toxicol. 2014;38(3):141-50. Available from: [Link]

  • Molecular Discovery. MetaSite - Metabolism prediction. Available from: [Link]

  • Makriyannis A, et al. The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Bioorg Med Chem Lett. 2005;15(24):5456-60. Available from: [Link]

  • University of Calgary. Ch 5: Dehydrohalogenation. Available from: [Link]

  • Watanabe S, et al. Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicol. 2018;36(2):326-336. Available from: [Link]

  • Liu C, et al. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Drug Test Anal. 2019;11(6):847-858. Available from: [Link]

  • Politano G, et al. Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceutics. 2022;14(11):2345. Available from: [Link]

  • Sevrioukova IF. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Int J Mol Sci. 2019;20(18):4433. Available from: [Link]

  • Watanabe S, et al. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. AAPS J. 2017;19(4):1153-1163. Available from: [Link]

  • Adamowicz P, Zuba D, Byrska B. Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. J Anal Toxicol. 2014;38(3):141-50. Available from: [Link]

  • BioTransformer. BioTransformer 3.0. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N-(5-Bromopentyl) UR-144 from its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomeric Specificity in Synthetic Cannabinoid Analysis

The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with clandestine laboratories frequently producing regioisomeric variants of known compounds to circumvent legislation and explore new pharmacological profiles. N-(5-Bromopentyl) UR-144, a synthetic cannabinoid featuring a brominated alkyl chain, presents a unique analytical challenge. Its positional isomers, which differ only in the location of the bromine atom on the pentyl chain, are anticipated to have similar physicochemical properties, making their differentiation a non-trivial task for forensic, clinical, and research laboratories.

The Challenge of Isomerism

Positional isomers of N-alkylindole synthetic cannabinoids can exhibit varied pharmacological and toxicological profiles. Therefore, their precise identification is paramount for accurate risk assessment and legal proceedings. The subtle structural differences between these isomers necessitate the use of high-resolution analytical techniques capable of discerning minor variations in fragmentation patterns, chromatographic behavior, and magnetic environments of atomic nuclei.

N-(5-Bromopentyl) UR-144 N-(5-Bromopentyl) UR-144 Positional Isomers Positional Isomers N-(5-Bromopentyl) UR-144->Positional Isomers Structural Variants N-(1-Bromopentyl) UR-144 N-(1-Bromopentyl) UR-144 Positional Isomers->N-(1-Bromopentyl) UR-144 N-(2-Bromopentyl) UR-144 N-(2-Bromopentyl) UR-144 Positional Isomers->N-(2-Bromopentyl) UR-144 N-(3-Bromopentyl) UR-144 N-(3-Bromopentyl) UR-144 Positional Isomers->N-(3-Bromopentyl) UR-144 N-(4-Bromopentyl) UR-144 N-(4-Bromopentyl) UR-144 Positional Isomers->N-(4-Bromopentyl) UR-144

Figure 1. Positional isomers of N-(5-Bromopentyl) UR-144.

Gas Chromatography-Mass Spectrometry (GC-MS): A First Line of Attack

GC-MS is a cornerstone of forensic drug analysis, offering excellent chromatographic separation and detailed mass spectral information.[1][2] The differentiation of the N-(bromopentyl) UR-144 isomers by GC-MS will rely on both retention time differences and unique fragmentation patterns.

Expected Chromatographic Separation

The boiling point and polarity of the isomers are expected to differ slightly, leading to variations in their retention times on a standard non-polar GC column (e.g., DB-5MS). Generally, more sterically hindered compounds and those with a more central bromine atom may have slightly lower boiling points and thus, earlier retention times. The terminal isomer, N-(5-Bromopentyl) UR-144, being the most linear, is predicted to have the longest retention time.

Mass Spectral Fragmentation Analysis

Electron ionization (EI) at 70 eV will induce fragmentation of the parent molecule. The key to differentiation lies in the fragmentation of the N-bromopentyl side chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for N-alkylindoles.[3] The position of the bromine atom will significantly influence the subsequent fragmentation of the resulting alkyl fragments.

Table 1: Predicted Key Diagnostic Fragment Ions for N-(Bromopentyl) UR-144 Isomers in GC-EI-MS

IsomerPredicted Key Fragment Ions (m/z)Rationale for Fragmentation
N-(5-Bromopentyl) UR-144 [M-Br]+, fragments from cleavage of the pentyl chainLoss of the terminal bromine radical is expected.
N-(4-Bromopentyl) UR-144 Fragments arising from cleavage at the C4-Br bondWill likely produce characteristic ions from the secondary carbocation.
N-(3-Bromopentyl) UR-144 Fragments from cleavage at the C3-Br bondWill produce different secondary carbocation fragments compared to the 4-bromo isomer.
N-(2-Bromopentyl) UR-144 Prominent fragments from alpha-cleavage and subsequent loss of HBrAlpha cleavage will yield a stable ion, and the proximity of the bromine may facilitate elimination.
N-(1-Bromopentyl) UR-144 Fragments from cleavage at the C1-Br bond, potentially rearrangement productsThe bromine on the carbon attached to the indole nitrogen may lead to unique fragmentation pathways.

Note: These are predicted fragmentation patterns. Experimental verification with synthesized standards is required for definitive confirmation.

Experimental Protocol: GC-MS Analysis
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280 °C.

  • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD: Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection GC Column GC Column Sample Injection->GC Column Separation Ion Source Ion Source GC Column->Ion Source Elution Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization & Fragmentation Detector Detector Mass Analyzer->Detector Separation by m/z Data System Data System Detector->Data System Signal

Figure 2. Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enhanced Sensitivity and Specificity

LC-MS/MS offers the advantage of analyzing thermally labile compounds without degradation and can provide enhanced selectivity through Multiple Reaction Monitoring (MRM).[4][5] For the N-(bromopentyl) UR-144 isomers, LC separation will be crucial, followed by targeted MS/MS fragmentation.

Expected Chromatographic Separation

Using a reverse-phase C18 column, the isomers are expected to elute based on their relative polarity. The terminal 5-bromo isomer is likely the most non-polar and will have the longest retention time. As the bromine atom moves closer to the indole ring, the polarity of the molecule is expected to increase, leading to earlier elution times.

MS/MS Fragmentation Analysis

Electrospray ionization (ESI) in positive mode will typically produce the protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion will generate product ions characteristic of the isomer's structure. The position of the bromine will dictate the stability of the fragment ions formed from the cleavage of the pentyl chain.

Table 2: Predicted Precursor and Product Ions for N-(Bromopentyl) UR-144 Isomers in LC-MS/MS (MRM)

IsomerPrecursor Ion [M+H]+Predicted Major Product IonsRationale
N-(5-Bromopentyl) UR-144 390.1/392.1Indole-tetramethylcyclopropyl-methanone fragmentCleavage of the pentyl chain.
N-(4-Bromopentyl) UR-144 390.1/392.1Characteristic fragments from cleavage adjacent to the bromine.The position of the bromine will influence the stability of the resulting carbocation.
N-(3-Bromopentyl) UR-144 390.1/392.1Unique fragments due to the central location of the bromine.Fragmentation will differ from the 4- and 5-bromo isomers.
N-(2-Bromopentyl) UR-144 390.1/392.1Fragments resulting from cleavage near the indole nitrogen.Proximity to the nitrogen will influence fragmentation pathways.
N-(1-Bromopentyl) UR-144 390.1/392.1Potentially a stable fragment containing the indole and the first carbon of the chain.The C-N bond is a likely point of cleavage.

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectra.

Experimental Protocol: LC-MS/MS Analysis
  • Instrument: Waters Xevo TQ-S or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 30% B to 95% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isomers.[6][7] By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the exact position of the bromine atom on the pentyl chain can be determined without ambiguity.

Predicted ¹H and ¹³C NMR Spectral Differences

The key to distinguishing the isomers lies in the analysis of the signals corresponding to the pentyl chain. The electronegative bromine atom will cause a significant downfield shift (to higher ppm) for the proton and carbon to which it is directly attached (the α-carbon and proton). This effect diminishes with distance.

Table 3: Predicted Diagnostic ¹H and ¹³C NMR Chemical Shifts for the Pentyl Chain of N-(Bromopentyl) UR-144 Isomers

IsomerPredicted ¹H Chemical Shift of CH-Br (ppm)Predicted ¹³C Chemical Shift of C-Br (ppm)Expected ¹H Splitting Pattern
N-(5-Bromopentyl) ~3.4~33Triplet
N-(4-Bromopentyl) ~4.1~55Sextet
N-(3-Bromopentyl) ~4.3~60Quintet
N-(2-Bromopentyl) ~4.2~58Sextet
N-(1-Bromopentyl) ~5.8~50Triplet

Note: These are estimated chemical shifts based on general substituent effects.[8] Actual values may vary. 2D NMR experiments like COSY and HSQC would be essential for unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Concentration: 5-10 mg of sample in 0.6 mL of solvent.

  • Experiments:

    • ¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled, sufficient number of scans.

    • 2D NMR: COSY, HSQC, and HMBC for complete structural assignment.

cluster_NMR NMR Spectroscopy Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) Initial Analysis 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Detailed Correlation Structure Elucidation Structure Elucidation 2D NMR (COSY, HSQC, HMBC)->Structure Elucidation Definitive Identification

Figure 3. Workflow for NMR-based structural elucidation.

Synthesis of Positional Isomers: A Note for Reference Standard Production

The synthesis of these positional isomers for use as reference standards would likely involve the N-alkylation of the indole core of UR-144's precursor with the appropriate dibromopentane isomer.[9][10] For example, reacting (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone with 1,4-dibromopentane would likely yield N-(4-bromopentyl) UR-144. Careful control of reaction conditions and purification by column chromatography would be necessary to isolate the desired product.

Conclusion: An Integrated Analytical Approach

Distinguishing N-(5-Bromopentyl) UR-144 from its positional isomers requires a multi-faceted analytical strategy. While GC-MS and LC-MS/MS can provide strong indicative evidence based on chromatographic separation and fragmentation patterns, NMR spectroscopy remains the definitive tool for unambiguous structural elucidation. The protocols and predictive data presented in this guide offer a robust framework for researchers, forensic scientists, and drug development professionals to confidently identify these challenging isomers. The development and dissemination of analytical data for these and other novel psychoactive substances are crucial for staying ahead in the ever-evolving landscape of designer drugs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Kemp, W. (1991). Organic Spectroscopy. Macmillan.
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • de Meester, J. (2003). The practice of mass spectrometry.
  • Niessen, W. M. A. (2001).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1-13.
  • DeRuiter, J., Abdel-Hay, K. M., Smith, F., & Clark, C. R. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Analytical chemistry, 86(8), 3801–3808.
  • Langer, N., Lindequist, U., & J. (2019). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. Magnetic Resonance in Chemistry, 57(5), 241-251.
  • Smith, F. T., DeRuiter, J., Abdel-Hay, K. M., & Clark, C. R. (2014). GC–MS evaluation of the six benzoyl-substituted-1-pentylindoles: Isomeric synthetic cannabinoids. Talanta, 129, 171-182.
  • Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265–276.
  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 4(10), 745–753.
  • Carlier, J., Diao, X., & Stove, C. P. (2017). In vitro metabolism of the synthetic cannabinoid UR-144 and its 5-fluoro analog XLR-11 by human liver microsomes and cryopreserved human hepatocytes. Drug testing and analysis, 9(8), 1231–1241.
  • Lee, J., Lee, J., & Kim, E. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy.
  • PubChem. (n.d.). N-(5-Bromopentyl) UR-144. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and bioanalytical chemistry, 375(5), 635–642.
  • Bonetti, J. L., & Collins, M. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
  • NPS Discovery. (2025). New Drug Monograph 2025 Despentyl-UR-144.
  • Mardal, M., Miserez, B., Bade, R., Gampfer, T. M., & van Nuijs, A. L. (2017). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Toxins, 9(10), 322.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(5-Bromopentyl) UR-144: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For research and forensic applications only. This product is not for human or veterinary use. The physiological and toxicological properties of this compound have not been fully tested.[1] As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Bromopentyl) UR-144. This document is designed to ensure your safety and the integrity of your research by outlining core principles of handling potent synthetic cannabinoids.

N-(5-Bromopentyl) UR-144 is an analog of the potent synthetic cannabinoid UR-144.[2] UR-144 is a selective full agonist of the peripheral cannabinoid receptor CB2, with a lower affinity for the psychoactive CB1 receptor.[3] While the specific activity of the N-(5-Bromopentyl) analog has not been fully examined, it should be handled with the utmost care due to its structural similarity to a compound with known potent biological effects.[2] The parent compound, UR-144, has been associated with a range of physiological effects, including slurred speech, dilated pupils, poor coordination, and in some cases, more severe effects like loss of consciousness and seizures.[4] Given the unknown toxicological profile of N-(5-Bromopentyl) UR-144, a comprehensive approach to personal protection and containment is paramount.

I. Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to minimize exposure by containing the hazard at its source.

  • Ventilation: All handling of N-(5-Bromopentyl) UR-144, especially when in powdered form, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent the dispersion of dust.[5] For potent compounds, a closed system or local exhaust ventilation is crucial.[5]

  • Negative Pressure Rooms: For facilities handling larger quantities or conducting frequent manipulations, storing and compounding in an externally vented, negative-pressure room is recommended to prevent contamination of adjacent areas.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling N-(5-Bromopentyl) UR-144.

Body AreaRequired PPERationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler.
Body Disposable, fluid-resistant lab coat or gownProtects personal clothing from contamination. Disposable options prevent the carry-over of contaminants outside the laboratory.[7]
Eyes/Face Safety glasses with side shields or a full-face shieldProtects against splashes and airborne particles. A face shield offers a greater degree of protection and should be used when handling larger quantities or during procedures with a high risk of aerosolization.[8]
Respiratory Fit-tested N95 respirator or higherEssential for handling powdered forms of the compound to prevent inhalation of fine particles.[9][10] Surgical masks are not a substitute as they do not provide respiratory protection from chemical powders.[11]

III. Safe Handling and Operational Procedures

A systematic workflow is critical to minimizing risk from the moment the compound is received until its final disposal. The following diagram illustrates the key stages of this process.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_preparation Preparation and Handling cluster_cleanup Decontamination and Disposal Receiving Receive and Inspect Package Storage Store in a Secure, Ventilated, and Cool Location Receiving->Storage Check for Damage PPE Don Appropriate PPE Storage->PPE FumeHood Work in a Certified Fume Hood PPE->FumeHood Weighing Weigh Compound Carefully FumeHood->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Decontaminate Decontaminate Surfaces Dissolving->Decontaminate WasteSegregation Segregate Waste Decontaminate->WasteSegregation WasteDisposal Dispose of Waste via Hazmat WasteSegregation->WasteDisposal

Caption: A workflow for the safe handling of N-(5-Bromopentyl) UR-144.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Follow your institution's protocol for handling damaged chemical shipments.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8][12] The storage location should be secure and accessible only to authorized personnel.

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

  • Handling in a Fume Hood: All manipulations of N-(5-Bromopentyl) UR-144 must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If working with the powdered form, handle it carefully to avoid creating dust. Use a dedicated, clean spatula and weighing vessel.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent as determined by your institution's safety office.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

IV. Spill Management and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's environmental health and safety (EHS) office immediately.

  • Contain: If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material. Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8] Remove contaminated clothing.

    • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

V. Disposal Plan: A Critical Final Step

Improper disposal of hazardous chemicals is illegal and poses a significant risk to the environment.[14]

  • Waste Collection: All waste materials contaminated with N-(5-Bromopentyl) UR-144, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[15]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste".[16] Do not use abbreviations or chemical formulas.[16]

  • Storage of Waste: Keep the hazardous waste container securely closed and stored in a designated satellite accumulation area until it is collected by your institution's EHS department.[16]

  • Disposal Method: Never dispose of N-(5-Bromopentyl) UR-144 or its containers in the regular trash or down the drain.[14][15] All waste must be disposed of through your institution's hazardous waste management program.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Adamowicz, P., Gieroń, J., & Gil, D. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
  • National Institute for Occupational Safety and Health. (2017). Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. Morbidity and Mortality Weekly Report, 66(47), 1293–1296.
  • CompSource Mutual. (n.d.). Personal protective equipment: Medical cannabis safety talk. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine "Spice" Lab. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Federal Register. (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Harvard University Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • Stauffer Glove & Safety. (n.d.). PPE for Cannabis Growers & Dispensaries. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.